L-Tyrosine-15N,d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D,10+1 |
InChI Key |
OUYCCCASQSFEME-IXRIYXPNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
L-Tyrosine-¹⁵N,d₇: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Tyrosine-¹⁵N,d₇ is a stable isotope-labeled version of the amino acid L-tyrosine. This molecule is a powerful tool in a variety of scientific research fields, particularly in studies involving protein structure and dynamics, metabolism, and quantitative proteomics. Its unique isotopic composition allows for the precise tracking and quantification of tyrosine and its metabolic products in complex biological systems. This guide provides a detailed overview of the chemical properties, applications, and relevant experimental methodologies for L-Tyrosine-¹⁵N,d₇.
Core Chemical Properties
L-Tyrosine-¹⁵N,d₇ is chemically identical to its unlabeled counterpart, L-tyrosine, but with the incorporation of one nitrogen-15 (¹⁵N) isotope and seven deuterium (d) atoms. This labeling results in a distinct mass shift, which is the basis for its utility in mass spectrometry-based applications. The key chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₄D₇¹⁵NO₃ | [1] |
| Molecular Weight | ~189.23 g/mol | [2][3] |
| Isotopic Purity (¹⁵N) | ≥98 atom % | [4] |
| Isotopic Purity (D) | ≥98 atom % | |
| Appearance | White to off-white solid/powder | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in 1M HCl. | |
| Storage | Store at room temperature, protected from light and moisture. For solutions, storage at -20°C or -80°C is recommended. |
Synthesis of L-Tyrosine-¹⁵N,d₇
The synthesis of L-Tyrosine-¹⁵N,d₇ is a multi-step process that involves the introduction of stable isotopes into the molecular structure. While specific industrial synthesis methods are often proprietary, a general approach involves the use of labeled precursors in a controlled chemical synthesis.
A plausible synthetic route could start from a deuterated phenol derivative, which is then elaborated to introduce the alanine side chain. The nitrogen-15 isotope is typically incorporated via a ¹⁵N-labeled ammonia source or other nitrogen-containing reagents during the formation of the amino group. The stereochemistry is controlled to yield the biologically active L-enantiomer. Chemical synthesis offers precise control over the position and extent of isotopic labeling.
Key Applications and Experimental Protocols
The primary utility of L-Tyrosine-¹⁵N,d₇ lies in its application as an internal standard in quantitative mass spectrometry and as a tracer in metabolic and structural studies.
Quantitative Proteomics and Metabolomics using Mass Spectrometry
L-Tyrosine-¹⁵N,d₇ is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based quantification of L-tyrosine in biological samples.
Experimental Protocol: Quantification of L-Tyrosine in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of L-Tyrosine-¹⁵N,d₇ as an internal standard.
-
Precipitate proteins by adding 400 µL of cold methanol.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the transitions for both unlabeled L-tyrosine and L-Tyrosine-¹⁵N,d₇ using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the amount of L-tyrosine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Experimental Workflow for Quantitative Mass Spectrometry
Caption: Workflow for quantifying L-tyrosine using L-Tyrosine-¹⁵N,d₇ as an internal standard.
Biomolecular NMR Spectroscopy
In nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling is crucial for studying the structure, dynamics, and interactions of proteins and other biomolecules. While ¹³C and ¹⁵N are more commonly used for protein backbone and side-chain assignments, deuterium labeling simplifies complex spectra and allows for the study of larger proteins.
Experimental Protocol: Protein Expression for NMR Studies
-
Prepare Minimal Media: Prepare a minimal growth medium for the expression host (e.g., E. coli).
-
Supplement with Labeled Amino Acid: Supplement the medium with a mixture of amino acids, replacing natural L-tyrosine with L-Tyrosine-¹⁵N,d₇.
-
Protein Expression and Purification: Grow the cells and induce protein expression. Purify the isotopically labeled protein using standard chromatography techniques.
-
NMR Spectroscopy: Acquire NMR spectra (e.g., ¹H-¹⁵N HSQC) to study the labeled tyrosine residues within the protein.
Metabolic Signaling Pathways
L-tyrosine is a non-essential amino acid in mammals, synthesized from the essential amino acid phenylalanine. It serves as a precursor for several crucial biomolecules, including neurotransmitters and hormones. The use of L-Tyrosine-¹⁵N,d₇ allows researchers to trace the metabolic fate of tyrosine through these pathways.
L-Tyrosine Metabolic Pathways
References
- 1. L-Tyrosine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-589-0.1 [isotope.com]
- 2. L-Tyrosine (3â²,5â²-¹³Câ, 99%; 2,3,3,2â²,6â²-Dâ , 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CDNLM-11148-0.1 [isotope.com]
- 3. L-Tyrosine (3â²,5â²-¹³Câ, 99%; 2,3,3,2â²,6â²-Dâ , 98%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. L-酪氨酸-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
L-Tyrosine-¹⁵N,d₇: A Technical Guide for Researchers
This technical guide provides an in-depth overview of L-Tyrosine-¹⁵N,d₇, a stable isotope-labeled amino acid, for researchers, scientists, and professionals in drug development. This document covers its chemical properties, and key applications, and provides illustrative diagrams for relevant biological pathways and experimental workflows.
Core Properties of L-Tyrosine-¹⁵N,d₇
| Property | Value | Reference |
| Molecular Weight | 189.23 g/mol | |
| CAS Number (Labeled) | Not Available | |
| Unlabeled L-Tyrosine CAS | 60-18-4 | |
| L-Tyrosine-¹⁵N CAS | 35424-81-8 | [1][2] |
| L-Tyrosine-¹⁵N MW | 182.18 g/mol | [1][2] |
Key Research Applications
Stable isotope-labeled L-Tyrosine is a versatile tool in a variety of research fields, including metabolism, proteomics, and neuroscience.
Metabolomics and Metabolism Research
L-Tyrosine-¹⁵N,d₇ serves as an excellent tracer for metabolic flux analysis. By introducing the labeled tyrosine into a biological system, researchers can track its conversion into various downstream metabolites, providing insights into metabolic pathways and their kinetics. It is frequently used as an internal standard in quantitative mass spectrometry-based metabolomics to ensure accuracy and reproducibility.
Proteomics and Protein Synthesis Analysis
In the field of proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of proteins. While L-Tyrosine-¹³C₉,¹⁵N is more commonly referenced for SILAC, the principles of using isotopically labeled amino acids to differentiate protein populations apply. Cells grown in media containing "heavy" L-Tyrosine-¹⁵N,d₇ will incorporate it into newly synthesized proteins. When mixed with a control sample containing "light" (unlabeled) tyrosine, the relative abundance of proteins can be accurately quantified by mass spectrometry.
Neuroscience and Catecholamine Synthesis
L-Tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine. Research has shown that L-Tyrosine supplementation may help mitigate cognitive decline under physical and psychological stress by replenishing depleted catecholamine levels. The use of labeled L-Tyrosine allows for the direct measurement of its uptake and conversion into these vital neurotransmitters in the brain.
Signaling Pathway: Catecholamine Biosynthesis
The enzymatic conversion of L-Tyrosine to dopamine and norepinephrine is a fundamental pathway in neurobiology.
Caption: The enzymatic conversion of L-Tyrosine to key catecholamines.
Experimental Workflow: SILAC-based Quantitative Proteomics
The following diagram illustrates a typical workflow for a SILAC experiment utilizing a stable isotope-labeled amino acid like L-Tyrosine-¹⁵N,d₇.
References
Synthesis and Isotopic Purity of L-Tyrosine-¹⁵N,d₇: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Tyrosine-¹⁵N,d₇. This isotopically labeled amino acid is a valuable tool in various research applications, including metabolic studies, protein quantification, and as an internal standard in mass spectrometry-based analyses.[][2][3][4] This document details a potential synthetic pathway, experimental protocols for synthesis and purification, and analytical methods for determining isotopic enrichment and purity.
Introduction to Isotopically Labeled L-Tyrosine
L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[5] The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N) and Deuterium (²H or D), into the L-Tyrosine molecule allows for its differentiation from its naturally abundant counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. L-Tyrosine-¹⁵N,d₇, in particular, offers the advantage of having both a heavy nitrogen atom and multiple deuterium atoms, making it an excellent internal standard for quantitative studies.
Synthetic Strategy
The synthesis of L-Tyrosine-¹⁵N,d₇ can be approached through a multi-step process that combines chemical and enzymatic methods. A plausible strategy involves the deuteration of a suitable precursor molecule followed by an enzymatic reaction to introduce the ¹⁵N-labeled amino group and form the final product.
A potential synthetic workflow is outlined below:
Caption: Synthetic workflow for L-Tyrosine-¹⁵N,d₇.
Experimental Protocols
Deuteration of L-Tyrosine
A common method for deuteration of the aromatic ring and side chain of tyrosine is through acid-catalyzed isotope exchange in heavy water (D₂O). Microwave-assisted methods can enhance the efficiency of this exchange.
Materials:
-
L-Tyrosine
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)
-
Microwave reactor
Procedure:
-
Suspend L-Tyrosine in D₂O in a microwave-safe reaction vessel.
-
Add a catalytic amount of DCl in D₂O.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 180-200 °C) for a specified duration (e.g., 2-4 hours). The exact conditions may need optimization.
-
After cooling, neutralize the solution with a suitable base (e.g., NaOD in D₂O).
-
The deuterated L-Tyrosine (L-Tyrosine-d₇) can be isolated by crystallization or lyophilization.
-
Purification can be achieved by recrystallization from a D₂O/ethanol-d₆ mixture.
Enzymatic Synthesis of L-Tyrosine-¹⁵N,d₇
Enzymatic methods offer high stereoselectivity, yielding the desired L-enantiomer. One approach is the use of a transaminase to convert a deuterated precursor, 4-hydroxyphenylpyruvic acid-d₇, into L-Tyrosine-¹⁵N,d₇ using a ¹⁵N-labeled amino donor.
Materials:
-
Deuterated 4-hydroxyphenylpyruvic acid (can be synthesized from deuterated L-Tyrosine via oxidative deamination)
-
¹⁵N-L-glutamic acid (¹⁵N, 98 atom %)
-
Transaminase enzyme (e.g., from E. coli)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing the deuterated 4-hydroxyphenylpyruvic acid, ¹⁵N-L-glutamic acid, and PLP in potassium phosphate buffer.
-
Initiate the reaction by adding the transaminase enzyme.
-
Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation for several hours until the reaction is complete.
-
Monitor the reaction progress using HPLC.
-
Terminate the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
The supernatant containing L-Tyrosine-¹⁵N,d₇ can be purified using ion-exchange chromatography.
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the quality of the synthesized L-Tyrosine-¹⁵N,d₇. This is typically achieved using mass spectrometry and NMR spectroscopy.
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the isotopic enrichment of amino acids. Prior to analysis, the amino acid must be derivatized to increase its volatility.
4.1.1. Derivatization Protocol (N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Dry a small sample of the purified L-Tyrosine-¹⁵N,d₇ under a stream of nitrogen.
-
Add a solution of BSTFA with 1% TMCS in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at a specified temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.
-
The derivatized sample is then ready for GC-MS analysis.
4.1.2. GC-MS Analysis Workflow
Caption: GC-MS analysis workflow for isotopic purity.
4.1.3. Data Interpretation
The mass spectrum of the derivatized L-Tyrosine will show a molecular ion peak and several fragment ions. By analyzing the mass-to-charge (m/z) ratios and the relative abundances of the different isotopologues, the isotopic enrichment of both ¹⁵N and deuterium can be calculated. The data should be corrected for the natural abundance of isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the specific sites of isotopic labeling. ¹H NMR can be used to determine the degree of deuteration, while ¹⁵N NMR can confirm the presence of the ¹⁵N label.
4.2.1. ¹H NMR Analysis
The degree of deuteration can be determined by comparing the integral of the remaining proton signals in the aromatic region and on the side chain of the deuterated L-Tyrosine with the integral of a known internal standard. The disappearance or significant reduction of proton signals at specific positions confirms successful deuteration.
4.2.2. ¹⁵N NMR Analysis
A ¹⁵N NMR spectrum will show a signal for the ¹⁵N-labeled nitrogen atom. The chemical shift of this signal can confirm the successful incorporation of the ¹⁵N isotope into the amino group. Heteronuclear single quantum coherence (HSQC) spectroscopy can be used to correlate the ¹⁵N nucleus with its attached proton, providing further structural confirmation.
Quantitative Data Summary
The following tables summarize the expected and target values for the synthesis and purity of L-Tyrosine-¹⁵N,d₇.
Table 1: Synthesis Parameters and Expected Yields
| Step | Key Reagents | Typical Reaction Time | Expected Yield (%) |
| Deuteration | L-Tyrosine, D₂O, DCl | 2 - 4 hours | 80 - 90 |
| Enzymatic Synthesis | Deuterated precursor, ¹⁵N-Glutamate, Transaminase | 4 - 8 hours | 70 - 85 |
Table 2: Isotopic Purity Specifications
| Isotope | Analytical Method | Target Enrichment (atom %) |
| Deuterium (d₇) | GC-MS, ¹H NMR | > 97 |
| Nitrogen-15 (¹⁵N) | GC-MS, ¹⁵N NMR | > 98 |
Table 3: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₉H₄D₇¹⁵NO₃ |
| Molecular Weight | ~198.23 g/mol |
| Appearance | White to off-white solid |
Conclusion
The synthesis of L-Tyrosine-¹⁵N,d₇ with high isotopic purity is a challenging but achievable process that combines chemical deuteration and enzymatic amination. Careful execution of the described protocols and rigorous analysis using mass spectrometry and NMR spectroscopy are essential to ensure the quality of the final product. This highly enriched, multiply labeled amino acid serves as an invaluable tool for researchers in various scientific disciplines, enabling more precise and reliable quantitative studies.
References
An In-depth Technical Guide to L-Tyrosine-¹⁵N,d₇: Commercial Availability and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the commercial availability and applications of the stable isotope-labeled amino acid, L-Tyrosine-¹⁵N,d₇. This isotopologue is a valuable tool for researchers in various fields, particularly in metabolomics, proteomics, and clinical diagnostics, where accurate quantification of L-Tyrosine is crucial.
Commercial Availability and Suppliers
L-Tyrosine-¹⁵N,d₇, a dually labeled stable isotope of L-Tyrosine, is a specialized chemical reagent. While not as commonly stocked as its single-labeled counterparts (L-Tyrosine-¹⁵N or L-Tyrosine-d₇), it is commercially available from a select number of suppliers. Researchers requiring this specific isotopologue can obtain it from the following vendors:
| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment |
| MedChemExpress | L-Tyrosine-¹⁵N,d₇ | HY-N0473S6 | Not specified |
For researchers requiring different labeling patterns or bulk quantities, several companies offer custom synthesis services for isotopically labeled amino acids. These companies can synthesize L-Tyrosine with specific isotopic labels to meet the unique requirements of a particular study. Notable suppliers offering custom synthesis include:
-
BOC Sciences: Provides custom synthesis of a wide range of stable isotope-labeled amino acids with high purity (≥95%) and isotopic enrichment (up to 99%). They can accommodate site-specific labeling and various protected forms (e.g., Fmoc, Boc).[1]
-
Sigma-Aldrich (ISOTEC® Stable Isotopes): Specializes in the custom synthesis of complex labeled compounds, including amino acids, from milligram to kilogram scales.[2]
-
Cambridge Isotope Laboratories, Inc. (CIL): A leading producer of stable isotopes and stable isotope-labeled compounds, offering a vast catalog and custom synthesis services.
It is important to note that other multi-labeled L-Tyrosine isotopologues are also commercially available and may be suitable for similar applications. These include:
| Supplier | Product Name | Purity/Isotopic Enrichment |
| Sigma-Aldrich | L-Tyrosine-¹³C₉,¹⁵N,α,β,β,2,3,5,6-d₇ | 98 atom % D, 99 atom % ¹³C, 98 atom % ¹⁵N, 95% (CP) |
| Cambridge Isotope Laboratories | L-Tyrosine (¹³C₉, 97-99%; D₇, 97-99%; ¹⁵N, 97-99%) | 97-99% for each isotope |
Core Application: Internal Standard for Quantitative Mass Spectrometry
The primary application of L-Tyrosine-¹⁵N,d₇ is as an internal standard (IS) for the accurate quantification of endogenous L-Tyrosine in biological samples by mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry because it corrects for variability that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[3]
The key advantages of using a stable isotope-labeled internal standard like L-Tyrosine-¹⁵N,d₇ include:
-
Similar Chemical and Physical Properties: The labeled standard behaves nearly identically to the unlabeled analyte during sample extraction, derivatization (if any), and chromatography, ensuring that any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.
-
Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer. Since the internal standard co-elutes with the analyte and has the same ionization properties, it effectively normalizes for these matrix effects.
-
Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and precision of the quantification are significantly improved.
Experimental Protocol: Quantification of L-Tyrosine in Human Plasma by LC-MS/MS
This section provides a detailed methodology for the quantification of L-Tyrosine in human plasma using L-Tyrosine-¹⁵N,d₇ as an internal standard. This protocol is a composite of established methods for amino acid analysis in biological fluids.
Materials and Reagents
-
L-Tyrosine (analyte standard)
-
L-Tyrosine-¹⁵N,d₇ (internal standard)
-
Human plasma (blank matrix)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Tyrosine and L-Tyrosine-¹⁵N,d₇ in a suitable solvent (e.g., 0.1 M HCl or 50% Methanol in water).
-
Working Standard Solutions: Serially dilute the L-Tyrosine primary stock solution with a surrogate matrix (e.g., stripped serum or a buffered solution) to prepare a series of calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Internal Standard Working Solution: Dilute the L-Tyrosine-¹⁵N,d₇ primary stock solution with the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to a final concentration that yields a robust signal in the mass spectrometer.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 200 µL of the internal standard working solution (in acetonitrile with 0.1% formic acid).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for amino acid analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 2 1.0 2 5.0 95 6.0 95 6.1 2 | 8.0 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) L-Tyrosine 182.1 136.1 | L-Tyrosine-¹⁵N,d₇ | 190.1 | 143.1 |
(Note: The exact m/z values may vary slightly depending on the instrument and should be optimized.)
Data Analysis
-
Integrate the peak areas for the analyte (L-Tyrosine) and the internal standard (L-Tyrosine-¹⁵N,d₇) for each sample.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Determine the concentration of L-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Catecholamine Biosynthesis Pathway
L-Tyrosine is a critical precursor for the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. This pathway is fundamental to many physiological processes, including mood regulation, stress response, and cardiovascular function.
Caption: The enzymatic conversion of L-Tyrosine to catecholamines.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of L-Tyrosine in a biological sample using a stable isotope-labeled internal standard.
Caption: A typical workflow for sample preparation and analysis.
Conclusion
L-Tyrosine-¹⁵N,d₇ is a powerful analytical tool for researchers requiring precise and accurate quantification of L-Tyrosine in complex biological matrices. Its commercial availability, though limited to specialized suppliers, and the option for custom synthesis, make it accessible for a wide range of research applications. The use of this stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a robust and reliable method for studying the role of L-Tyrosine in health and disease, from investigating metabolic pathways to validating biomarkers and supporting drug development programs.
References
The Principle of Stable Isotope Labeling with L-Tyrosine-¹⁵N,d₇: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of stable isotope labeling using L-Tyrosine-¹⁵N,d₇. This heavy-labeled amino acid is a powerful tool in quantitative proteomics, enabling the precise measurement of protein abundance and turnover, particularly in the context of cellular signaling and drug discovery.
Core Principles of Stable Isotope Labeling
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that relies on the in vivo incorporation of "heavy" non-radioactive isotopes into proteins.[1][2] Cells are cultured in specialized media where a standard "light" amino acid is replaced by its heavy isotopic counterpart.[3] As cells grow and synthesize new proteins, the heavy amino acid is incorporated, leading to a mass shift in the labeled proteins and their subsequent peptides.[4]
This mass difference is readily detectable by mass spectrometry (MS), allowing for the differentiation and relative quantification of proteins from different cell populations mixed together.[5] The key advantage of SILAC is that it introduces the label at the earliest possible stage, minimizing experimental variability that can arise from sample preparation and analysis.
L-Tyrosine-¹⁵N,d₇ is a specific variant of a heavy amino acid used in SILAC. The nitrogen atom in the amino group is replaced with its heavier isotope, ¹⁵N, and seven hydrogen atoms on the aromatic ring and the β-carbon are replaced with deuterium (d₇). This dual labeling strategy results in a significant and distinct mass shift, facilitating clear identification and quantification in complex proteomic samples.
L-Tyrosine-¹⁵N,d₇: Properties and Advantages
The choice of L-Tyrosine as a labeling agent is significant due to its role as a precursor for crucial signaling molecules and its involvement in key post-translational modifications, most notably tyrosine phosphorylation. Tyrosine phosphorylation is a central mechanism in intracellular signal transduction, regulating a multitude of cellular processes.
The use of L-Tyrosine-¹⁵N,d₇ offers several advantages:
-
Significant Mass Shift: The combination of ¹⁵N and d₇ labeling results in a substantial mass increase, which aids in resolving the isotopic envelopes of light and heavy peptides in the mass spectrometer.
-
Metabolic Incorporation: As a naturally occurring amino acid, L-Tyrosine is efficiently incorporated into newly synthesized proteins through the cell's translational machinery.
-
Versatility in Research: It can be used to study protein expression, turnover, and post-translational modifications, particularly phosphorylation.
Quantitative Data Summary
The following table summarizes the key quantitative properties of L-Tyrosine and its ¹⁵N,d₇ isotopologue.
| Property | Unlabeled L-Tyrosine | L-Tyrosine-¹⁵N,d₇ |
| Chemical Formula | C₉H₁₁NO₃ | C₉H₄D₇¹⁵NO₃ |
| Monoisotopic Mass | 181.0739 u | 189.1143 u |
| Mass Shift | - | +8.0404 u |
| Isotopic Purity | >99% | Typically >98% |
Experimental Workflows and Protocols
The application of L-Tyrosine-¹⁵N,d₇ in quantitative proteomics typically follows the SILAC workflow. The following sections detail a generalized experimental protocol and illustrate the workflow using a diagram.
General SILAC Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - BG [thermofisher.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UWPR [proteomicsresource.washington.edu]
The Unseen Proteome: A Technical Guide to L-Tyrosine-15N,d7 Applications in Advanced Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling with amino acids in cell culture (SILAC) has become an indispensable tool in quantitative proteomics, enabling precise relative quantification of proteins and their post-translational modifications. While lysine and arginine are the most commonly used amino acids for SILAC, isotopically labeled tyrosine offers unique advantages for studying specific biological processes, particularly in the context of signaling pathways and protein turnover. This technical guide explores the applications of L-Tyrosine-15N,d7 in proteomics research. Although specific published applications of this compound are not widely documented, this guide will extrapolate its potential uses based on the established principles of SILAC and the known applications of other isotopically labeled tyrosine variants. We will delve into the core principles of metabolic labeling with heavy amino acids, provide detailed experimental protocols, and present hypothetical quantitative data to illustrate its utility in modern proteomics workflows.
Introduction to Stable Isotope Labeling in Proteomics
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[1] Mass spectrometry (MS) has become the primary tool for these analyses.[1] To enhance the quantitative accuracy of MS-based proteomics, various stable isotope labeling techniques have been developed.[1] One of the most robust and widely used methods is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[2]
The fundamental principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-containing amino acids into the entire proteome of cultured cells.[2] Typically, one population of cells is grown in a "light" medium containing the natural abundance of amino acids, while another population is grown in a "heavy" medium supplemented with an essential amino acid that has been synthesized with heavy isotopes, such as ¹³C or ¹⁵N. After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.
The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide mixtures are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because the "heavy" and "light" peptides are chemically identical, they co-elute during chromatography. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the stable isotopes. The relative abundance of a peptide, and by extension the parent protein, can be accurately determined by comparing the signal intensities of the heavy and light peptide pairs.
This compound: A Tool for Specialized Proteomic Applications
While lysine and arginine are the workhorses of SILAC due to their prevalence in tryptic peptides, the use of isotopically labeled tyrosine, such as this compound, opens up possibilities for more targeted and specialized proteomics studies. This compound contains one heavy nitrogen atom (¹⁵N) and seven deuterium atoms (d7), resulting in a significant mass shift that is readily detectable by mass spectrometry.
The primary applications of labeled tyrosine in proteomics revolve around:
-
Quantitative Analysis of Tyrosine Phosphorylation: Tyrosine phosphorylation is a critical post-translational modification that plays a central role in signal transduction pathways. By using a "heavy" labeled tyrosine, researchers can accurately quantify changes in the phosphorylation status of specific tyrosine residues on proteins in response to various stimuli. This is invaluable for dissecting signaling cascades and identifying novel drug targets.
-
Protein Turnover Studies (Dynamic SILAC): Understanding the synthesis and degradation rates of proteins is crucial for studying cellular homeostasis. In a dynamic SILAC experiment, cells are switched from a "light" to a "heavy" medium, and the rate of incorporation of the heavy amino acid into the proteome is monitored over time. Using labeled tyrosine allows for the specific tracking of tyrosine-containing proteins, providing insights into their turnover rates.
-
Metabolic Flux Analysis: Labeled tyrosine can be used as a tracer to follow the metabolic fate of this amino acid in various cellular pathways.
Although specific examples detailing the use of this compound are sparse in the current literature, its commercial availability from suppliers like Cambridge Isotope Laboratories suggests its use in specialized research areas, potentially including biomolecular NMR and metabolomics alongside proteomics.
Experimental Workflow: A Practical Guide
The following section outlines a generalized experimental workflow for a SILAC-based quantitative proteomics experiment using a labeled tyrosine.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a typical SILAC experiment focused on quantitative phosphotyrosine analysis.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-tyrosine, L-lysine, and L-arginine.
-
Dialyzed fetal bovine serum (FBS).
-
"Light" L-Tyrosine.
-
"Heavy" this compound.
-
Cell line of interest.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Trypsin (MS-grade).
-
Phosphotyrosine enrichment kit (e.g., anti-phosphotyrosine antibody beads).
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer).
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells for at least five passages in their respective SILAC media:
-
"Light" medium: SILAC medium supplemented with "light" L-tyrosine.
-
"Heavy" medium: SILAC medium supplemented with "heavy" this compound.
-
-
Ensure complete incorporation of the heavy amino acid by analyzing a small sample of protein extract by mass spectrometry.
-
-
Experimental Treatment:
-
Once labeling is complete, subject the two cell populations to their respective treatments (e.g., control vs. growth factor stimulation).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable lysis buffer.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Pooling and Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce and alkylate the cysteine residues.
-
Digest the protein mixture with trypsin overnight at 37°C.
-
-
Phosphotyrosine Peptide Enrichment:
-
Enrich for phosphotyrosine-containing peptides using an anti-phosphotyrosine antibody coupled to agarose or magnetic beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched phosphopeptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Process the raw MS data using a software package capable of SILAC quantification (e.g., MaxQuant).
-
The software will identify peptides, search the data against a protein database, and calculate the heavy-to-light ratios for each identified phosphotyrosine peptide.
-
Quantitative Data Presentation
The quantitative output from a SILAC experiment can be summarized in a table to highlight significant changes in protein abundance or post-translational modifications. The following table presents hypothetical data from a study investigating the effect of a tyrosine kinase inhibitor on protein phosphorylation.
| Protein | Gene | Peptide Sequence | H/L Ratio | p-value | Regulation |
| Epidermal growth factor receptor | EGFR | ...YLRV... | 0.25 | 0.001 | Down-regulated |
| Mitogen-activated protein kinase 1 | MAPK1 | ...TEYVAT... | 0.45 | 0.005 | Down-regulated |
| Proto-oncogene tyrosine-protein kinase Src | SRC | ...DQYQPQ... | 0.30 | 0.002 | Down-regulated |
| Signal transducer and activator of transcription 3 | STAT3 | ...SYLST... | 1.10 | 0.850 | Unchanged |
| Non-receptor tyrosine-protein kinase TYK2 | TYK2 | ...GVYHRD... | 3.50 | 0.003 | Up-regulated |
| Note: This table presents hypothetical data for illustrative purposes. H/L Ratio represents the ratio of the heavy (inhibitor-treated) to light (control) peptide signal. An asterisk () indicates the site of phosphorylation.* |
Visualizing Signaling Pathways and Workflows
Graphviz can be used to create clear diagrams of the signaling pathways under investigation and the experimental workflows.
Tyrosine Kinase Signaling Pathway
The following DOT script generates a simplified diagram of a generic receptor tyrosine kinase (RTK) signaling pathway that could be studied using this compound.
Conclusion
This compound, while not as commonly cited as labeled lysine or arginine, represents a valuable tool for specialized applications in quantitative proteomics. Its use in SILAC-based workflows can provide precise quantitative data on changes in tyrosine phosphorylation, protein turnover, and metabolic flux. As proteomics technologies continue to advance, the application of a diverse range of stable isotope-labeled amino acids, including variants of tyrosine, will be crucial for a deeper and more nuanced understanding of complex biological systems. This guide provides a foundational framework for researchers and drug development professionals to consider the integration of labeled tyrosine into their quantitative proteomics strategies.
References
The Strategic Application of L-Tyrosine-¹⁵N,d₇ in Metabolic Flux Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of the stable isotope-labeled amino acid, L-Tyrosine-¹⁵N,d₇, in the field of metabolic flux analysis (MFA). By simultaneously tracing both the nitrogen and the carbon backbone of tyrosine, this powerful tool offers a nuanced and detailed perspective on cellular metabolism. This document outlines the core principles, experimental considerations, and data interpretation strategies for leveraging L-Tyrosine-¹⁵N,d₇ to unravel complex metabolic pathways, particularly in the context of drug development and disease research.
Introduction to Metabolic Flux Analysis with Stable Isotopes
Metabolic flux analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions within a biological system.[1][2] At its core, MFA provides a snapshot of the cellular metabolic state by tracking the flow of metabolites through interconnected pathways.[2] The use of stable isotope tracers, such as ¹³C, ¹⁵N, and ²H (deuterium), is a cornerstone of modern MFA.[1][3] By introducing a labeled substrate into a biological system, researchers can trace the fate of the isotopic labels as they are incorporated into downstream metabolites. The pattern and rate of isotope incorporation provide the necessary data to calculate intracellular metabolic fluxes.
L-Tyrosine, a non-essential amino acid, is a critical precursor for the synthesis of neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroid hormones), and melanin. It also plays a role in protein synthesis and can be catabolized for energy. The dual-labeled tracer, L-Tyrosine-¹⁵N,d₇, offers a unique advantage by allowing for the simultaneous tracking of nitrogen and carbon metabolism. The ¹⁵N atom traces the path of the amino group, crucial for understanding transamination and nitrogen balance, while the seven deuterium atoms (d₇) label the carbon skeleton, enabling the elucidation of its catabolic and anabolic fates.
Experimental Design and Workflow
A successful metabolic flux analysis experiment using L-Tyrosine-¹⁵N,d₇ requires careful planning and execution, from cell culture or animal model selection to the final data analysis.
Experimental Protocols
2.1.1. In Vitro Cell Culture Protocol
-
Cell Seeding and Growth: Plate cells at a density that allows for logarithmic growth throughout the experiment. Culture in standard growth medium until they reach the desired confluency.
-
Tracer Introduction: Replace the standard medium with a custom medium containing L-Tyrosine-¹⁵N,d₇ at a known concentration. The concentration should be sufficient to ensure measurable enrichment in downstream metabolites without causing metabolic perturbations.
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells. The timing will depend on the expected turnover rate of the metabolites of interest.
-
Metabolite Quenching and Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
2.1.2. In Vivo Animal Model Protocol
-
Animal Acclimation: House animals under controlled conditions with a defined diet for a period of acclimation.
-
Tracer Administration: Administer L-Tyrosine-¹⁵N,d₇ via a suitable route, such as intravenous infusion, intraperitoneal injection, or oral gavage. The choice of administration route will depend on the research question and the desired metabolic state (e.g., steady-state or dynamic labeling).
-
Tissue and Biofluid Collection: At specified time points post-administration, collect blood, urine, and tissues of interest.
-
Sample Processing:
-
For blood, centrifuge to separate plasma and immediately freeze at -80°C.
-
For tissues, immediately freeze-clamp in liquid nitrogen to halt metabolic activity.
-
Homogenize frozen tissues in a cold solvent for metabolite extraction.
-
-
Metabolite Extraction and Preparation: Follow similar extraction and preparation steps as described for the in vitro protocol.
Analytical Techniques: Mass Spectrometry
Mass spectrometry (MS), coupled with either liquid chromatography (LC) or gas chromatography (GC), is the primary analytical technique for MFA. High-resolution mass spectrometry is particularly advantageous as it can distinguish between isotopologues with very small mass differences.
LC-MS/MS Analysis:
-
Chromatographic Separation: Metabolites are separated based on their physicochemical properties.
-
Mass Spectrometry Detection: The mass-to-charge ratio (m/z) of the intact metabolite (parent ion) and its fragments (daughter ions) are measured.
-
Isotopologue Analysis: The mass spectrometer can resolve the different isotopologues of a metabolite based on the number of ¹⁵N and deuterium atoms incorporated. For example, for a metabolite derived from tyrosine, the instrument would detect a population of molecules with different masses corresponding to the unlabeled form, the ¹⁵N-labeled form, the d₇-labeled form, and the dual-labeled form.
Data Presentation and Interpretation
The primary data from an MFA experiment is the mass isotopomer distribution (MID) for each metabolite of interest. This distribution represents the fractional abundance of each isotopologue.
Table 1: Illustrative Quantitative Data from a Hypothetical L-Tyrosine-¹⁵N,d₇ Tracing Experiment
| Metabolite | Isotopologue | m/z (example) | Fractional Abundance (%) | Interpretation |
| Tyrosine | M+0 (unlabeled) | 182.08 | 20 | Unlabeled endogenous pool |
| M+1 (¹⁵N) | 183.08 | 5 | Tracing of nitrogen metabolism | |
| M+7 (d₇) | 189.12 | 70 | Tracing of the carbon skeleton | |
| M+8 (¹⁵N, d₇) | 190.12 | 5 | The administered tracer | |
| Dopamine | M+0 | 154.07 | 40 | Newly synthesized from unlabeled pool |
| M+1 (¹⁵N) | 155.07 | 10 | Contribution from ¹⁵N-tyrosine pool | |
| M+4 (d₄) | 158.09 | 45 | Contribution from d₇-tyrosine pool (loss of 3D) | |
| M+5 (¹⁵N, d₄) | 159.09 | 5 | Contribution from dual-labeled tracer | |
| p-Hydroxyphenylpyruvate | M+0 | 167.04 | 30 | From unlabeled tyrosine |
| M+7 (d₇) | 174.08 | 70 | From d₇-tyrosine (transamination occurred) | |
| Fumarate | M+0 | 117.02 | 85 | From other carbon sources |
| M+4 (d₄) | 121.04 | 15 | Contribution from tyrosine catabolism |
Note: This table is for illustrative purposes only. The m/z values are examples and will vary based on ionization state. The fractional abundances are hypothetical and would be determined experimentally.
Visualizing Metabolic Pathways and Workflows
Graphviz diagrams are used to visualize the complex relationships in metabolic pathways and experimental workflows.
L-Tyrosine Metabolic Pathways
Logic of Dual Isotope Tracing
Applications in Drug Development and Research
The use of L-Tyrosine-¹⁵N,d₇ in MFA can provide critical insights in several areas:
-
Oncology: Cancer cells often exhibit altered amino acid metabolism. Tracing tyrosine metabolism can help identify metabolic vulnerabilities that can be targeted by novel therapies.
-
Neuroscience: As a precursor to key neurotransmitters, tracing tyrosine metabolism is vital for understanding the pathophysiology of neurological and psychiatric disorders and for evaluating the metabolic effects of neuro-active drugs.
-
Inborn Errors of Metabolism: This technique can be used to study the effects of genetic defects in tyrosine metabolism and to assess the efficacy of dietary or pharmacological interventions.
Conclusion
L-Tyrosine-¹⁵N,d₇ is a sophisticated tool for metabolic flux analysis, offering the ability to dissect the complex and interconnected pathways of nitrogen and carbon metabolism. While the experimental and analytical workflows require careful optimization, the depth of information that can be obtained is invaluable for advancing our understanding of cellular metabolism in health and disease. This guide provides a foundational framework for researchers and drug development professionals to design and implement studies using this powerful isotopic tracer.
References
- 1. Analysis of tyrosine and deuterium labelled tyrosine in tissues and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
L-Tyrosine-15N,d7 as a Tracer for In Vivo Metabolic Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental design, analytical methods, and data interpretation for in vivo metabolic studies using the stable isotope tracer, L-Tyrosine-15N,d7. This dual-labeled amino acid offers a powerful tool for dissecting complex metabolic pathways with high precision and sensitivity.
Core Principles of Stable Isotope Tracing with this compound
Stable isotope tracers are non-radioactive, heavier variants of atoms that can be incorporated into molecules to track their metabolic fate within a biological system. This compound is an isotopologue of the amino acid L-tyrosine, where the nitrogen atom in the amino group is replaced by its heavier isotope, Nitrogen-15 (¹⁵N), and seven hydrogen atoms are replaced by deuterium (d7). This labeling strategy provides distinct advantages:
-
Dual Labeling: The presence of both ¹⁵N and d7 allows for intricate tracking of both the nitrogen and carbon skeleton of the tyrosine molecule through various metabolic pathways.
-
Safety: As a stable isotope, it is non-radioactive and safe for use in human studies.
-
High Sensitivity: Modern mass spectrometry techniques can detect minute differences in mass, enabling precise quantification of the tracer and its metabolic products.
The fundamental principle involves introducing this compound into a biological system and monitoring its incorporation into downstream metabolites and macromolecules. By measuring the isotopic enrichment—the proportion of a molecule that is labeled—researchers can calculate key kinetic parameters, such as the rates of protein synthesis, neurotransmitter turnover, and hormone production.
Key Metabolic Fates of L-Tyrosine
L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for several vital biological compounds. Understanding these pathways is essential for designing and interpreting tracer studies.
Protein Synthesis
Tyrosine is a fundamental building block of proteins. The rate of incorporation of this compound into tissue proteins is a direct measure of the fractional synthesis rate (FSR) of those proteins. This is a primary application for this tracer in studies of muscle metabolism, sarcopenia, and the anabolic effects of therapeutics.
Catecholamine Neurotransmitter Synthesis
In the brain and adrenal glands, tyrosine is the precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. The synthesis is initiated by the enzyme tyrosine hydroxylase, which is the rate-limiting step.[1][2] Tracking the appearance of labeled dopamine and its metabolites provides a dynamic measure of neurotransmitter synthesis and turnover, which is critical in neuroscience and research into neurodegenerative diseases like Parkinson's.[2][3]
Thyroid Hormone Synthesis
The thyroid gland utilizes tyrosine to synthesize the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential regulators of metabolism.[4] By measuring the incorporation of labeled tyrosine into T4 and T3, researchers can quantify the rate of hormone production.
Experimental Design and Protocols
A well-designed in vivo tracer study is critical for obtaining reliable kinetic data. The primed, continuous infusion method is a commonly used approach to achieve isotopic steady-state in the plasma.
Subject Preparation
-
Dietary Control: Subjects should consume a standardized diet for a period leading up to the study (e.g., 3-5 days) to ensure metabolic steady-state. The diet should contain a known amount of protein and energy.
-
Fasting: Subjects should be studied in a post-absorptive state, typically after an overnight fast.
-
Catheterization: Two intravenous catheters are placed in contralateral arms: one for tracer infusion and one for blood sampling.
Tracer Infusion Protocol (Adapted from a study using L-[alpha-15N]lysine)
-
Priming Dose: A priming dose of this compound is administered as a bolus injection to rapidly raise the plasma enrichment to the expected plateau level. The priming dose is calculated based on the estimated volume of distribution of tyrosine and the desired plasma enrichment.
-
Continuous Infusion: Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate for the duration of the study (e.g., 6-8 hours). A typical infusion rate for a labeled amino acid is in the range of 0.05-0.1 µmol/kg/min.
-
Blood Sampling: Arterialized venous blood samples are collected at baseline (before infusion) and at regular intervals during the infusion (e.g., every 30-60 minutes) to monitor the plasma tracer enrichment and confirm the attainment of isotopic steady-state.
-
Tissue Biopsies: For studies measuring tissue-specific protein synthesis, muscle biopsies are obtained at the beginning and end of the infusion period from a muscle such as the vastus lateralis.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the precise quantification of this compound and its metabolites in biological samples due to its high sensitivity and specificity.
Sample Preparation
-
Plasma: Proteins are precipitated from plasma samples using an acid (e.g., trichloroacetic acid or sulfosalicylic acid). The supernatant containing free amino acids is then collected, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Tissue: Tissue samples (e.g., muscle biopsies) are homogenized, and proteins are precipitated. The protein pellet is washed and then hydrolyzed in acid (e.g., 6N HCl at 110°C for 24 hours) to release individual amino acids. The hydrolysate is then dried and derivatized if necessary for analysis.
LC-MS/MS Analysis
A validated LC-MS/MS method is crucial for accurate quantification. The following is a representative, though not exhaustive, set of parameters.
| Parameter | Specification |
| Chromatography | |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A linear gradient from 2% to 95% Mobile Phase B |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Predicted) | |
| L-Tyrosine (unlabeled) | 182.1 -> 136.1 |
| This compound | 190.1 -> 143.1 |
| Dopamine (unlabeled) | 154.1 -> 137.1 |
| Labeled Dopamine | 161.1 -> 144.1 |
Data Analysis and Quantitative Results
Calculation of Fractional Synthesis Rate (FSR)
The FSR of a protein is calculated using the precursor-product principle:
FSR (%/hour) = (E_protein_final - E_protein_initial) / (E_precursor * t) * 100
Where:
-
E_protein_final and E_protein_initial are the isotopic enrichments of this compound in the protein-bound pool at the end and beginning of the infusion, respectively.
-
E_precursor is the average isotopic enrichment of the precursor pool (e.g., plasma this compound) during the infusion period.
-
t is the duration of the infusion in hours.
Representative Quantitative Data
| Parameter | Mean Value | Range |
| Plasma Lysine Flux (mmol/h) | 7.3 | 4.8 - 9.6 |
| Whole Body Protein Turnover (g/kg/day) | 3.5 | 2.5 - 5.0 |
| Sarcoplasmic Protein FSR (%/day) | 3.8 | 2.2 - 5.1 |
| Myofibrillar Protein FSR (%/day) | 1.46 | 1.09 - 2.44 |
Signaling Pathway Context: The Role of mTOR in Protein Synthesis
The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth and protein synthesis. Amino acids, including tyrosine, are key activators of mTOR complex 1 (mTORC1). Therefore, studies using this compound to measure protein synthesis are often conducted in the context of investigating the activity of the mTOR pathway in response to various stimuli such as nutrients, growth factors, and exercise.
Conclusion
This compound is a versatile and powerful stable isotope tracer for in vivo metabolic research. Its dual-labeled nature allows for detailed tracking through multiple critical pathways, including protein synthesis, neurotransmitter turnover, and hormone production. By employing rigorous experimental designs, sensitive analytical techniques like LC-MS/MS, and appropriate kinetic modeling, researchers can gain valuable insights into the dynamic regulation of human metabolism in health and disease. This technical guide provides a foundational framework for professionals in research and drug development to effectively utilize this advanced metabolic tool.
References
- 1. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson’s Disease as a Manifestation of Neurodegeneration and Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of tyrosine hydroxylase mediated regulation of dopamine synthesis [pubmed.ncbi.nlm.nih.gov]
- 4. Thyroid hormone production rates in rat liver and intestine in vivo: a novel graph theory and experimental solution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of L-Tyrosine-15N,d7 in Elucidating Protein Turnover Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the stable isotope-labeled amino acid, L-Tyrosine-15N,d7, in the intricate study of protein turnover. Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental biological process crucial for cellular maintenance, adaptation, and overall organismal health. Dysregulation of protein turnover is implicated in a myriad of diseases, including cancer, neurodegenerative disorders, and metabolic conditions. The use of stable isotope tracers, such as this compound, coupled with mass spectrometry, provides a powerful methodology to quantitatively assess the dynamic nature of the proteome, offering invaluable insights for basic research and therapeutic development.
Core Principles of Stable Isotope Labeling in Protein Turnover Studies
Stable isotope labeling is a robust technique used to trace the metabolic fate of molecules in biological systems. In protein turnover studies, a "heavy" amino acid, isotopically enriched with non-radioactive isotopes like deuterium (²H or d), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), is introduced into a biological system (cell culture or in vivo).[1] Newly synthesized proteins incorporate this heavy amino acid, leading to a measurable mass shift that can be detected by mass spectrometry.[2]
This compound is a particularly advantageous tracer due to its dual labeling. The presence of both ¹⁵N and seven deuterium atoms provides a significant mass increase, facilitating clearer differentiation between labeled ("new") and unlabeled ("old") proteins in complex biological samples. This dual labeling strategy can enhance the accuracy and sensitivity of quantification, especially in studies with low protein turnover rates.
The fundamental premise involves a "pulse-chase" or continuous administration experimental design. In a pulse-chase experiment, the system is exposed to the labeled amino acid for a defined period (the "pulse"), followed by a return to an unlabeled medium (the "chase"). The rate of disappearance of the heavy label from the proteome provides a measure of protein degradation. In continuous labeling, the labeled amino acid is administered consistently over time, and the rate of its incorporation into proteins reflects the rate of protein synthesis.[3]
Experimental Workflow and Protocols
The successful application of this compound in protein turnover studies hinges on a meticulously executed experimental workflow. The following sections detail a generalized protocol, which should be optimized based on the specific experimental system and research question.
Experimental Workflow Overview
A typical workflow for a protein turnover study using this compound is a multi-step process that begins with the introduction of the stable isotope tracer and culminates in data analysis. The key stages include metabolic labeling of proteins in either cell culture or animal models, followed by sample collection at various time points. After collection, proteins are extracted and digested into peptides. These peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify them and quantify the incorporation of the this compound tracer. Finally, the acquired data is processed to calculate the rates of protein synthesis and degradation.[4]
Detailed Methodologies
2.2.1. In Vitro Labeling (Cell Culture)
-
Cell Culture Preparation: Culture cells of interest in standard growth medium to the desired confluency. For accurate quantification, it is recommended to use a dialyzed fetal bovine serum to minimize the concentration of unlabeled tyrosine.
-
Labeling Medium Preparation: Prepare a custom growth medium where standard L-tyrosine is replaced with this compound at a known concentration.
-
Metabolic Labeling:
-
For pulse-chase experiments , replace the standard medium with the labeling medium for a defined period (e.g., 4-24 hours). After the pulse, wash the cells and replace the labeling medium with a chase medium containing a high concentration of unlabeled L-tyrosine.
-
For continuous labeling , replace the standard medium with the labeling medium and maintain the cells in this medium for the duration of the experiment.
-
-
Cell Harvesting: At designated time points, harvest the cells by scraping or trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation. Store cell pellets at -80°C until further processing.
2.2.2. In Vivo Labeling (Animal Models)
-
Animal Acclimation: Acclimate animals (e.g., mice or rats) to a defined synthetic diet that allows for precise control over amino acid composition.
-
Labeled Diet Preparation: Prepare a diet where a portion or all of the standard L-tyrosine is replaced with this compound. The enrichment level of the tracer in the diet should be carefully controlled and monitored.
-
Tracer Administration: Provide the labeled diet to the animals ad libitum or via gavage for the desired duration of the study.
-
Tissue Collection: At specified time points, euthanize the animals and collect tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C.
2.2.3. Sample Preparation for Mass Spectrometry
-
Protein Extraction: Homogenize cell pellets or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
Protein Digestion:
-
Denature a known amount of protein (e.g., 50-100 µg) using a denaturing agent like urea or SDS.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 cartridges) to remove salts and detergents that can interfere with mass spectrometry analysis.
2.2.4. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the complex peptide mixture using reverse-phase liquid chromatography (LC) with a gradient of an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 spectra (for quantification of labeled vs. unlabeled peptides) and MS2 spectra (for peptide identification).
Data Analysis and Presentation
Calculation of Fractional Synthesis Rate (FSR)
The fractional synthesis rate (FSR) represents the percentage of a specific protein pool that is newly synthesized per unit of time. It is calculated using the precursor-product principle:
FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100
Where:
-
E_protein is the enrichment of the labeled amino acid (this compound) in the protein-bound pool. This is determined by the ratio of the intensity of the labeled peptide to the total intensity (labeled + unlabeled) of that peptide in the mass spectrum.
-
E_precursor is the enrichment of the labeled amino acid in the precursor pool (e.g., the intracellular free amino acid pool or the plasma pool). This is a critical measurement for accurate FSR calculation.
-
t is the duration of the labeling period in hours.
Quantitative Data Summary
Due to the limited availability of specific published data for this compound, the following table presents a template with hypothetical data to illustrate how quantitative results from a protein turnover study could be structured. This format allows for clear comparison of protein synthesis rates across different conditions or for various proteins.
| Protein | Gene | Condition | FSR (%/day) ± SD | p-value |
| Actin, cytoplasmic 1 | ACTB | Control | 1.5 ± 0.2 | |
| Treatment X | 2.1 ± 0.3 | 0.04 | ||
| Heat shock protein 90 | HSP90AA1 | Control | 3.2 ± 0.4 | |
| Treatment X | 3.1 ± 0.5 | 0.85 | ||
| Pyruvate kinase | PKM | Control | 5.8 ± 0.7 | |
| Treatment X | 3.9 ± 0.6 | 0.01 |
This table presents hypothetical data for illustrative purposes.
Key Signaling Pathways in Protein Turnover
The regulation of protein synthesis and degradation is governed by complex signaling networks. Understanding these pathways is crucial for interpreting the results of protein turnover studies.
mTOR Pathway: The Master Regulator of Protein Synthesis
The mechanistic target of rapamycin (mTOR) is a central kinase that integrates signals from growth factors, nutrients (including amino acids), and cellular energy status to control cell growth and proliferation. A key function of mTOR, primarily through the mTORC1 complex, is the promotion of protein synthesis.
Ubiquitin-Proteasome System: The Primary Pathway for Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is the major pathway for the degradation of most intracellular proteins, particularly short-lived and regulatory proteins. This process involves the tagging of substrate proteins with a chain of ubiquitin molecules, which marks them for recognition and degradation by the 26S proteasome.
Autophagy: Bulk Degradation and Cellular Recycling
Autophagy is a catabolic process responsible for the degradation of bulk cytoplasmic components, including long-lived proteins, protein aggregates, and damaged organelles. This pathway involves the sequestration of cellular material into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation of their contents.
Conclusion and Future Directions
The use of this compound, and other stable isotope-labeled amino acids, has revolutionized our ability to study the dynamic nature of the proteome. These powerful tools enable researchers to move beyond static snapshots of protein abundance and delve into the underlying kinetics of protein synthesis and degradation. For drug development professionals, this provides a means to understand the mechanism of action of novel therapeutics on a fundamental level, assess off-target effects, and identify new drug targets.
Future advancements in mass spectrometry instrumentation, coupled with more sophisticated data analysis software, will likely further enhance the sensitivity and throughput of these studies. The continued development of novel isotopic tracers and labeling strategies will open up new avenues for exploring the intricate regulation of protein turnover in health and disease. As our understanding of the dynamic proteome deepens, so too will our ability to develop more effective and targeted therapies for a wide range of human diseases.
References
- 1. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
L-Tyrosine-15N,d7: A Technical Guide to Tracking Tyrosine Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of the stable isotope-labeled amino acid, L-Tyrosine-15N,d7, for tracing and quantifying tyrosine metabolic pathways. This powerful tool offers high precision for researchers in neuroscience, oncology, and metabolic disorders to elucidate the dynamics of protein synthesis, neurotransmitter production, and other critical physiological processes.
Introduction to Tyrosine Metabolism and Isotopic Tracing
L-Tyrosine is a non-essential amino acid that serves as a fundamental building block for protein synthesis.[1] Beyond its role in protein structure, tyrosine is a critical precursor for several biologically active molecules, including:
-
Catecholamine Neurotransmitters: Dopamine, norepinephrine, and epinephrine.
-
Thyroid Hormones: Thyroxine (T4) and Triiodothyronine (T3).
-
Melanin: The primary pigment responsible for coloration.
Given its central role in these diverse and vital pathways, the ability to accurately measure the flux of tyrosine through its various metabolic fates is crucial for understanding both normal physiology and the pathophysiology of numerous diseases.
Stable isotope tracing is a powerful technique that allows for the quantitative analysis of metabolic pathways in vivo and in vitro. By introducing a "heavy" version of a molecule, such as L-Tyrosine labeled with Nitrogen-15 (¹⁵N) and Deuterium (d7), researchers can track its incorporation into downstream products using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This compound is an ideal tracer as it is chemically identical to its endogenous counterpart but can be distinguished by its increased mass.
Key Metabolic Pathways of Tyrosine
The metabolic fate of tyrosine is complex, involving multiple branching pathways. The primary routes are protein synthesis and catabolism, which leads to the production of signaling molecules.
Protein Synthesis
The most significant fate of tyrosine is its incorporation into polypeptides during protein synthesis. The rate of incorporation can be measured by tracking the enrichment of this compound in protein hydrolysates over time.
Catecholamine Synthesis
In catecholaminergic neurons and the adrenal medulla, tyrosine is the rate-limiting precursor for the synthesis of dopamine, norepinephrine, and epinephrine. This pathway is of particular interest in neuroscience and research into neurodegenerative diseases like Parkinson's disease.
Thyroid Hormone Synthesis
In the thyroid gland, tyrosine residues within the protein thyroglobulin are iodinated to form the precursors of thyroid hormones.
Melanin Synthesis
In melanocytes, tyrosine is converted through a series of enzymatic steps into melanin, the pigment responsible for skin, hair, and eye color.
A simplified diagram of the major tyrosine metabolic pathways is presented below.
Quantitative Analysis of Tyrosine Metabolism
The use of this compound allows for the precise quantification of metabolic flux through various pathways. This is typically achieved by measuring the isotopic enrichment of the tracer in different biological compartments and its incorporation into downstream metabolites.
Data Presentation
The following tables present representative quantitative data that can be obtained from studies using stable isotope-labeled tyrosine tracers. While specific values will vary depending on the experimental model and conditions, these tables illustrate the types of measurements that can be made.
Table 1: Fractional Synthesis Rate (FSR) of Muscle Protein
This table shows hypothetical FSR values for vastus lateralis and soleus muscles at rest and post-exercise, demonstrating the utility of labeled tyrosine in exercise physiology studies.
| Muscle | Condition | Fractional Synthesis Rate (%/hour) |
| Vastus Lateralis | Rest | 0.082 ± 0.006 |
| Post-Exercise | 0.115 ± 0.008 | |
| Soleus | Rest | 0.089 ± 0.007 |
| Post-Exercise | 0.125 ± 0.006 |
Data are presented as mean ± standard error and are representative of values obtained in similar human studies.
Table 2: Tyrosine and Phenylalanine Kinetics in Healthy Adults
This table provides example data on whole-body tyrosine and phenylalanine flux, as well as the rate of conversion of phenylalanine to tyrosine, under fasting and fed states.
| Parameter | Fasting State (μmol/kg/h) | Fed State (μmol/kg/h) |
| Tyrosine Flux | 35.2 ± 2.1 | 55.8 ± 3.4 |
| Phenylalanine Flux | 45.6 ± 2.8 | 72.1 ± 4.5 |
| Phenylalanine to Tyrosine Conversion | 8.1 ± 0.7 | 12.5 ± 1.1 |
Values are hypothetical and represent typical findings in human kinetic studies.
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in tracer studies. The following sections provide generalized protocols for in vivo and in vitro experiments.
In Vivo Measurement of Muscle Protein Synthesis
This protocol describes a primed, constant infusion method to measure the fractional synthesis rate of muscle protein in human subjects.
Materials:
-
This compound (sterile, pyrogen-free)
-
Saline solution (0.9% NaCl)
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Muscle biopsy needles
-
Liquid nitrogen
-
Homogenization buffer (e.g., perchloric acid)
-
Internal standards for mass spectrometry
-
LC-MS/MS system
Procedure:
-
Subject Preparation: Subjects should be fasted overnight. Insert catheters into an antecubital vein for tracer infusion and a contralateral hand or wrist vein for arterialized-venous blood sampling.
-
Priming Dose: Administer a bolus priming dose of this compound to rapidly achieve isotopic steady state in the plasma.
-
Constant Infusion: Immediately following the priming dose, begin a continuous infusion of this compound at a constant rate for the duration of the experiment (e.g., 4-6 hours).
-
Blood Sampling: Collect blood samples at regular intervals (e.g., every 30 minutes) to monitor plasma tracer enrichment.
-
Muscle Biopsies: Obtain muscle biopsies from a target muscle (e.g., vastus lateralis) at the beginning and end of the infusion period. Immediately freeze the biopsy samples in liquid nitrogen.
-
Sample Processing:
-
Plasma: Deproteinize plasma samples and prepare for LC-MS/MS analysis to determine tracer enrichment.
-
Muscle Tissue: Homogenize the frozen muscle tissue, precipitate and hydrolyze the protein fraction. Isolate amino acids from the hydrolysate.
-
-
LC-MS/MS Analysis: Analyze the isotopic enrichment of this compound in plasma and protein-bound muscle samples using a validated LC-MS/MS method.
-
Calculation of FSR: The fractional synthesis rate is calculated using the formula: FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100 Where:
-
E_protein is the change in isotopic enrichment of the protein-bound tracer between the two biopsies.
-
E_precursor is the average isotopic enrichment of the tracer in the precursor pool (plasma or intracellular water).
-
t is the time in hours between biopsies.
-
In Vitro Metabolic Flux Analysis in Cell Culture
This protocol outlines a method for tracing the metabolism of this compound in cultured cells.
Materials:
-
Cell culture medium deficient in tyrosine
-
This compound
-
Cultured cells of interest
-
Extraction solvent (e.g., 80% methanol)
-
Cell scrapers
-
Centrifuge
-
Lyophilizer or speed vacuum
-
LC-MS/MS system
Procedure:
-
Cell Culture: Grow cells to the desired confluency in standard culture medium.
-
Tracer Introduction: Replace the standard medium with tyrosine-free medium supplemented with a known concentration of this compound.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with cold phosphate-buffered saline.
-
Add ice-cold extraction solvent to the culture dish and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS/MS: Dry the metabolite extract using a lyophilizer or speed vacuum. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to determine the isotopic enrichment of this compound and its downstream metabolites (e.g., L-DOPA, dopamine).
-
Data Analysis: Calculate the fractional isotopic labeling of each metabolite to determine the relative flux through different metabolic pathways.
Visualizations of Workflows and Pathways
Diagrams are essential for visualizing the complex relationships in metabolic studies. The following sections provide Graphviz (DOT language) scripts to generate diagrams for experimental workflows and logical relationships.
Experimental Workflow for In Vivo Protein Synthesis Measurement
This diagram illustrates the key steps in an in vivo study to measure muscle protein synthesis using a primed, constant infusion of this compound.
Logical Relationship of Tyrosine as a Precursor
This diagram illustrates the central role of L-Tyrosine as a precursor to several key classes of biomolecules.
Conclusion
This compound is a versatile and powerful tool for researchers seeking to unravel the complexities of tyrosine metabolism. Its application in stable isotope tracer studies provides quantitative insights into the dynamic processes of protein synthesis, neurotransmitter turnover, and hormone production. The detailed protocols and data presentation formats provided in this guide serve as a foundation for designing and implementing robust experiments in both basic and clinical research settings. The continued use of such advanced methodologies will undoubtedly lead to new discoveries and therapeutic strategies for a wide range of human diseases.
References
Methodological & Application
Application Notes and Protocols for L-Tyrosine-¹⁵N,d₇ in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of L-Tyrosine-¹⁵N,d₇ as a stable isotope-labeled internal standard for the accurate quantification of L-Tyrosine in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
L-Tyrosine is a non-essential amino acid that serves as a crucial building block for proteins and a precursor for the synthesis of several key biological molecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1] Accurate measurement of L-Tyrosine levels in biological samples is vital for understanding its role in various physiological and pathological processes. Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for sample loss during preparation and variations in instrument response.[2] L-Tyrosine-¹⁵N,d₇ is an ideal internal standard for this purpose, as it is chemically identical to the analyte of interest but has a distinct mass, allowing for its differentiation in a mass spectrometer.
Principle of Stable Isotope Dilution
Stable isotope dilution (SID) is a quantitative analysis technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow.[2] The labeled internal standard and the endogenous analyte behave identically during sample preparation and analysis. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be accurately determined, as any losses during the process will affect both species equally.
L-Tyrosine-¹⁵N,d₇: An Ideal Internal Standard
L-Tyrosine-¹⁵N,d₇ is an isotopically labeled variant of L-Tyrosine where the nitrogen atom in the amino group is replaced with its heavy isotope, ¹⁵N, and seven hydrogen atoms are replaced with deuterium (d₇).
Molecular Formula: C₉H₄D₇¹⁵NO₃ Molecular Weight: 189.24 g/mol [3] Mass Shift from unlabeled L-Tyrosine (C₉H₁₁NO₃, MW: 181.19 g/mol ): +8 Da[4]
This significant mass shift ensures that the mass-to-charge ratios (m/z) of the molecular ions and their fragments are well-separated from those of the unlabeled L-Tyrosine, preventing spectral overlap and ensuring accurate quantification.
Quantitative Data
The following tables summarize typical quantitative performance data that can be achieved when using L-Tyrosine-¹⁵N,d₇ as an internal standard for the analysis of L-Tyrosine in biological matrices. The data presented here is based on similar applications using other isotopically labeled amino acids and represents expected performance.
Table 1: Linearity and Range
| Matrix | Analyte Concentration Range (µM) | R² |
| Human Plasma | 0.5 - 200 | > 0.995 |
| Human Urine | 1 - 500 | > 0.995 |
| Cell Culture Media | 0.1 - 100 | > 0.998 |
| Tissue Homogenate | 0.2 - 150 | > 0.995 |
Table 2: Precision and Accuracy
| Matrix | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Human Plasma | 2 | < 5 | < 7 | 95 - 105 |
| 50 | < 3 | < 5 | 97 - 103 | |
| 150 | < 3 | < 5 | 98 - 102 | |
| Human Urine | 5 | < 6 | < 8 | 93 - 107 |
| 100 | < 4 | < 6 | 96 - 104 | |
| 400 | < 4 | < 6 | 97 - 103 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD (nM) | LOQ (nM) |
| Human Plasma | 50 | 150 |
| Human Urine | 100 | 300 |
| Cell Culture Media | 20 | 60 |
| Tissue Homogenate | 30 | 90 |
Experimental Protocols
Sample Preparation
The following is a general protocol for the extraction of L-Tyrosine from biological fluids.
Materials:
-
L-Tyrosine-¹⁵N,d₇ internal standard solution (10 µg/mL in 0.1% formic acid)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw biological samples (plasma, urine, etc.) on ice.
-
In a clean microcentrifuge tube, add 50 µL of the biological sample.
-
Add 10 µL of the L-Tyrosine-¹⁵N,d₇ internal standard solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Tyrosine | 182.1 | 136.1 | 15 |
| L-Tyrosine-¹⁵N,d₇ | 190.1 | 144.1 | 15 |
Note: The optimal collision energy may vary depending on the instrument and should be optimized.
Diagrams
Signaling Pathway
Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for L-Tyrosine Quantification.
Logical Relationship
Caption: Principle of Stable Isotope Dilution using L-Tyrosine-¹⁵N,d₇.
References
Application Notes and Protocols for L-Tyrosine-15N,d7 Incorporation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling strategy for quantitative proteomics.[1][2][3][4][5] This technique involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. By comparing the mass spectra of "heavy" labeled proteins with their "light" (unlabeled) counterparts, researchers can accurately quantify differences in protein abundance, turnover, and post-translational modifications.
L-Tyrosine, a non-essential amino acid, plays a pivotal role in cellular functions, including protein synthesis and as a precursor for crucial signaling molecules. Tyrosine phosphorylation is a key mechanism in signal transduction, regulating processes like cell growth, differentiation, and metabolism. Dysregulation of tyrosine kinase signaling is implicated in numerous diseases, particularly cancer. This application note provides a detailed protocol for the incorporation of L-Tyrosine-15N,d7 in cell culture for quantitative proteomic analysis, with a focus on studying protein dynamics and signaling pathways.
A significant challenge in using L-Tyrosine in cell culture media is its low solubility at neutral pH. This can be overcome by preparing concentrated stock solutions at an extreme pH or by using more soluble dipeptide forms.
Data Presentation: Quantitative Insights from SILAC Experiments
The following table summarizes typical quantitative data obtained from SILAC experiments. These values can vary depending on the cell line, experimental conditions, and the specific proteins being analyzed.
| Parameter | Typical Values | Description | Reference |
| Label Incorporation Efficiency | > 95% | The percentage of the specific amino acid in the cellular proteome that is the "heavy" labeled version. This is typically achieved after at least 5-6 cell doublings. | |
| Protein Half-Life | Minutes to thousands of hours (median ~38-60 hours) | The time it takes for half of the existing pool of a specific protein to be degraded and replaced. Dynamic SILAC (pulse-chase) experiments are used to measure this. | |
| Quantifiable Protein Fold Change | > 1.5-fold (up or down) | The minimum change in protein abundance between two experimental conditions that is typically considered biologically significant and statistically robust. | |
| Number of Quantified Proteins | 1,000 - 7,000+ | The number of unique proteins that can be identified and quantified in a single SILAC experiment, depending on the complexity of the sample and the mass spectrometry instrumentation. |
Experimental Protocols
Protocol 1: this compound Incorporation in Cell Culture (SILAC)
This protocol outlines the steps for metabolically labeling cells with heavy this compound for quantitative proteomic analysis.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM or RPMI-1640)
-
SILAC-grade DMEM or RPMI-1640 deficient in L-Tyrosine, L-Lysine, and L-Arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Tyrosine, L-Lysine, and L-Arginine
-
"Heavy" this compound
-
"Heavy" L-Lysine (e.g., 13C6, 15N2) and L-Arginine (e.g., 13C6, 15N4) (if performing a standard SILAC experiment)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Sterile filters (0.22 µm)
Procedure:
-
Medium Preparation:
-
Prepare "light" and "heavy" SILAC media. For the "light" medium, supplement the amino acid-deficient base medium with standard ("light") L-Tyrosine, L-Lysine, and L-Arginine to their normal concentrations.
-
For the "heavy" medium, supplement the amino acid-deficient base medium with "heavy" this compound, and if applicable, heavy L-Lysine and L-Arginine, at the same concentrations as the "light" amino acids.
-
Add dFBS to the desired concentration (e.g., 10%). The use of dialyzed serum is crucial to prevent the introduction of unlabeled amino acids.
-
Sterile-filter the prepared media.
-
-
Cell Adaptation and Labeling:
-
Culture the cells in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.
-
Monitor cell morphology and growth rate to ensure that the heavy medium does not have adverse effects.
-
To confirm labeling efficiency, a small aliquot of cells from the "heavy" culture can be harvested, proteins extracted and digested, and analyzed by mass spectrometry.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, the two cell populations can be subjected to different experimental conditions. For example, one population can be treated with a drug or growth factor, while the other serves as a control.
-
-
Cell Harvest and Lysis:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Digestion and Sample Preparation for Mass Spectrometry:
-
Quantify the protein concentration of the lysate.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
-
Desalt and concentrate the resulting peptide mixture using a suitable method (e.g., C18 solid-phase extraction).
-
The sample is now ready for analysis by LC-MS/MS.
-
Protocol 2: Analysis of Tyrosine Phosphorylation
This protocol is an extension of Protocol 1, designed to enrich for tyrosine-phosphorylated peptides before mass spectrometry analysis.
Materials:
-
SILAC-labeled cell lysate (from Protocol 1)
-
Anti-phosphotyrosine antibody conjugated to beads (e.g., agarose or magnetic beads)
-
Wash buffers
-
Elution buffer
Procedure:
-
Immunoprecipitation of Phosphotyrosine Peptides:
-
Incubate the digested peptide mixture from Protocol 1 with the anti-phosphotyrosine antibody-conjugated beads to capture tyrosine-phosphorylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched phosphotyrosine peptides from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt and concentrate the enriched phosphopeptide sample.
-
The sample is now ready for LC-MS/MS analysis to identify and quantify changes in tyrosine phosphorylation.
-
Visualizations
Experimental Workflow for this compound Incorporation
Caption: Workflow for SILAC-based quantitative proteomics using this compound.
Ras/ERK Signaling Pathway
Caption: Simplified diagram of the Ras/ERK MAP kinase signaling pathway.
References
- 1. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Detecting L-Tyrosine-¹⁵N,d7 Labeled Peptides via Mass Spectrometry
Introduction
Stable isotope labeling in combination with mass spectrometry has become a cornerstone for quantitative proteomics, enabling precise and accurate measurement of protein abundance and turnover. The use of amino acids with incorporated heavy isotopes, such as L-Tyrosine-¹⁵N,d7, provides a robust internal standard for the relative and absolute quantification of peptides. The known mass shift of +8 Da (¹⁵N and 7x ²H) allows for the clear differentiation between the labeled ("heavy") and unlabeled ("light") peptide pairs in a mass spectrometer.
These application notes provide detailed methodologies and recommended mass spectrometry settings for the detection and quantification of peptides containing L-Tyrosine-¹⁵N,d7. The protocols are intended for researchers, scientists, and drug development professionals familiar with liquid chromatography-mass spectrometry (LC-MS) techniques.
Signaling Pathways and Experimental Workflows
The experimental workflow for quantitative proteomics using stable isotope-labeled amino acids typically involves several key stages, from sample preparation to data analysis. The following diagram illustrates a standard workflow for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment, which can be adapted for the use of L-Tyrosine-¹⁵N,d7 as the labeled amino acid.[1][2][3][4]
Caption: A generalized workflow for quantitative proteomics experiments.
A logical diagram illustrating the relationship between the experimental steps and the key considerations at each stage is presented below.
Caption: Logical flow of method development and quantitative analysis.
Experimental Protocols
Cell Culture and Protein Labeling (SILAC)
This protocol outlines the metabolic labeling of proteins in cell culture using L-Tyrosine-¹⁵N,d7.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-Tyrosine.
-
Dialyzed fetal bovine serum (FBS).
-
"Light" L-Tyrosine.
-
"Heavy" L-Tyrosine-¹⁵N,d7.
-
Standard cell culture reagents and equipment.
Procedure:
-
Prepare "light" and "heavy" SILAC media by supplementing the tyrosine-deficient medium with either "light" L-Tyrosine or "heavy" L-Tyrosine-¹⁵N,d7 at a standard concentration (e.g., 0.5 mM).
-
Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.
-
Subculture the cells for at least five passages to ensure near-complete incorporation of the labeled amino acid.[1]
-
Verify the incorporation efficiency by performing a preliminary mass spectrometry analysis on a small aliquot of the "heavy" labeled cell lysate. Incorporation should be >97% to ensure accurate quantification.
-
Treat the cell populations according to the experimental design (e.g., drug treatment vs. vehicle control).
-
Harvest the cells from both populations.
Protein Extraction and Digestion
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Sequencing-grade modified trypsin.
-
Ammonium bicarbonate.
-
Formic acid.
-
Solid-phase extraction (SPE) C18 cartridges.
Procedure:
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein amount.
-
Lyse the combined cells using the chosen lysis buffer and mechanical disruption (e.g., sonication).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final pH of <3.
-
Desalt and concentrate the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them down in a vacuum concentrator.
-
Reconstitute the peptides in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.
-
Mass Spectrometry Settings
The following tables provide recommended starting parameters for the detection of peptides containing L-Tyrosine-¹⁵N,d7 using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. These parameters should be optimized for the specific instrument and peptide of interest.
Calculation of Precursor and Fragment Ion m/z
The monoisotopic mass of L-Tyrosine is 181.0739 Da. The incorporation of ¹⁵N and 7 deuterium atoms results in a mass shift.
-
Mass of ¹⁴N = 14.00307 Da
-
Mass of ¹⁵N = 15.00011 Da
-
Mass of ¹H = 1.00783 Da
-
Mass of ²H (D) = 2.01410 Da
The mass increase is (15.00011 - 14.00307) + 7 * (2.01410 - 1.00783) = 0.99704 + 7 * 1.00627 = 0.99704 + 7.04389 = 8.04093 Da.
For a peptide containing one L-Tyrosine-¹⁵N,d7 residue, the precursor ion m/z will be shifted accordingly. The fragment ions will also be shifted if they contain the labeled tyrosine residue.
Hypothetical MRM Transitions for a Model Peptide
Let's consider a hypothetical doubly charged model peptide Val-Gly-Tyr-Ala-Lys (VGYAK).
-
Light Peptide (VGYAK):
-
Monoisotopic Mass: 537.2921 Da
-
Precursor m/z ([M+2H]²⁺): 269.6533
-
-
Heavy Peptide (VG[Y*-¹⁵N,d7]AK):
-
Monoisotopic Mass: 537.2921 + 8.0409 = 545.3330 Da
-
Precursor m/z ([M+2H]²⁺): 273.6738
-
The following tables summarize potential MRM transitions and starting instrument parameters. Note: These are illustrative values and require empirical optimization.
Table 1: MRM Transitions and Collision Energies for VGYAK
| Analyte | Precursor Ion (m/z) | Product Ion | Product Ion (m/z) | Collision Energy (eV) |
| Light Peptide | 269.65 | y₃ | 323.18 | 20 |
| Light Peptide | 269.65 | y₂ | 246.15 | 22 |
| Light Peptide | 269.65 | b₃ | 321.15 | 18 |
| Heavy Peptide | 273.67 | y₃ | 331.22 | 20 |
| Heavy Peptide | 273.67 | y₂ | 246.15 | 22 |
| Heavy Peptide | 273.67 | b₃ | 329.19 | 18 |
Table 2: General Mass Spectrometer Acquisition Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Declustering Potential (DP) | 50 - 100 V (Peptide Dependent) |
| Entrance Potential (EP) | 10 V |
| Collision Cell Exit Potential (CXP) | 10 - 15 V |
| Dwell Time | 20 - 50 ms |
| Pause Between Transitions | 3 - 5 ms |
| Resolution (Q1/Q3) | Unit / Unit |
Liquid Chromatography Parameters
A standard reversed-phase chromatography setup is suitable for the separation of these peptides.
Table 3: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 mm ID x 100 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| Gradient | 5-40% B over 20-30 minutes (optimize for specific peptide) |
Data Analysis and Presentation
The acquired data should be processed using software capable of integrating the peak areas for both the light and heavy peptide transitions. The ratio of the peak area of the heavy peptide to the light peptide is then calculated to determine the relative abundance of the protein in the two samples.
Table 4: Example Quantitative Data Summary
| Protein | Peptide Sequence | Condition A (Light) Peak Area | Condition B (Heavy) Peak Area | Heavy/Light Ratio | Fold Change |
| Protein X | VGYAK | 1,500,000 | 3,000,000 | 2.0 | 2.0 |
| Protein Y | FTLSYR | 2,200,000 | 1,100,000 | 0.5 | 0.5 |
| Protein Z | ELVISK | 5,400,000 | 5,500,000 | 1.02 | ~1.0 |
| Note: L represents a labeled amino acid other than Tyrosine for illustrative purposes.* |
Conclusion
The use of L-Tyrosine-¹⁵N,d7 as a stable isotope label provides a reliable method for the quantitative analysis of peptides by mass spectrometry. The protocols and settings provided in these application notes serve as a comprehensive guide for researchers to develop and implement robust quantitative proteomic assays. It is crucial to emphasize that the mass spectrometry parameters provided are starting points and should be empirically optimized for each specific peptide and instrument platform to achieve the highest sensitivity and accuracy.
References
Revolutionizing Proteomics: A Guide to Calculating Protein Synthesis Rates with L-Tyrosine-¹⁵N,d₇
For Researchers, Scientists, and Drug Development Professionals
Application Note
The dynamic process of protein synthesis is a cornerstone of cellular function, and its dysregulation is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The ability to accurately quantify protein synthesis rates is therefore paramount for both basic research and the development of novel therapeutics. This document provides a detailed guide to a powerful and precise method for measuring protein synthesis rates using the stable isotope-labeled amino acid, L-Tyrosine-¹⁵N,d₇.
The use of stable isotopes, such as ¹⁵N and deuterium (d), offers a safe and robust alternative to radioactive tracers for metabolic labeling studies. L-Tyrosine-¹⁵N,d₇ is a particularly advantageous tracer due to the presence of multiple labels, which increases the mass shift and enhances the sensitivity and accuracy of detection by mass spectrometry. By introducing this labeled amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins over time. The rate of this incorporation, known as the Fractional Synthesis Rate (FSR), provides a quantitative measure of protein synthesis.
This application note, along with the accompanying detailed protocols, will guide researchers through the entire workflow, from experimental design and sample preparation to mass spectrometry analysis and data interpretation. The methodologies described herein are applicable to a wide range of biological samples, including cell cultures, animal tissues, and human clinical samples.
Key Experimental Workflow
The overall workflow for determining protein synthesis rates using L-Tyrosine-¹⁵N,d₇ involves several key stages, as depicted in the diagram below.
Application Notes and Protocols for the Absolute Quantification of Tyrosine using L-Tyrosine-¹⁵N,d₇
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the absolute quantification of L-tyrosine in biological matrices, such as human plasma, using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of L-Tyrosine-¹⁵N,d₇ as an internal standard ensures high accuracy and precision, making this method suitable for clinical research and drug development applications.
Introduction
L-Tyrosine is a non-essential amino acid that serves as a crucial building block for proteins and a precursor for the synthesis of several key biological compounds, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1][2] Accurate measurement of tyrosine levels is vital in the study of various physiological and pathological conditions, including metabolic disorders, neurological diseases, and in monitoring therapeutic interventions.
Stable isotope dilution analysis coupled with LC-MS/MS is the gold standard for the absolute quantification of small molecules in complex biological samples. This method utilizes a stable isotope-labeled version of the analyte of interest as an internal standard. L-Tyrosine-¹⁵N,d₇, which is chemically identical to endogenous L-tyrosine but has a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of L-tyrosine in human plasma.
Materials and Reagents
-
L-Tyrosine (analyte standard)
-
L-Tyrosine-¹⁵N,d₇ (internal standard)
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Formic acid (≥98%)
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase column)
-
Data acquisition and analysis software
Preparation of Stock and Working Solutions
-
L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tyrosine in a 1:1 solution of methanol and water to a final concentration of 1 mg/mL.
-
L-Tyrosine-¹⁵N,d₇ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tyrosine-¹⁵N,d₇ in a 1:1 solution of methanol and water to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Tyrosine stock solution with a 1:1 methanol/water solution to create calibration standards at concentrations ranging from approximately 0.1 to 100 µg/mL.
-
Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the L-Tyrosine-¹⁵N,d₇ stock solution with a 1:1 methanol/water solution to a final concentration appropriate for spiking into samples, standards, and quality controls.
Sample Preparation: Protein Precipitation
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality controls on ice.
-
Spike with Internal Standard: To 50 µL of each plasma sample, calibration standard, and quality control in a microcentrifuge tube, add 10 µL of the L-Tyrosine-¹⁵N,d₇ internal standard working solution.
-
Protein Precipitation: Add 200 µL of cold methanol containing 0.1% formic acid to each tube.
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These may need to be optimized for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B, hold, and return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument (e.g., 3.5 kV) |
| Source Temperature | Optimized for instrument (e.g., 150°C) |
| Desolvation Temperature | Optimized for instrument (e.g., 400°C) |
| Gas Flow Rates | Optimized for instrument |
MRM Transitions:
The specific mass-to-charge ratios (m/z) for the precursor and product ions of L-Tyrosine and L-Tyrosine-¹⁵N,d₇ need to be determined. Based on the known fragmentation of tyrosine, the following transitions are proposed:
-
L-Tyrosine: The precursor ion will be the protonated molecule [M+H]⁺ with an m/z of approximately 182.08. A common product ion results from the loss of the carboxyl group and ammonia, leading to an m/z of approximately 136.08.
-
L-Tyrosine-¹⁵N,d₇: The molecular weight of L-Tyrosine is 181.19 g/mol . The incorporation of one ¹⁵N atom increases the mass by approximately 1 Da, and seven deuterium atoms increase the mass by approximately 7 Da. Therefore, the expected m/z of the precursor ion [M+H]⁺ will be around 190.13. The corresponding product ion, following the same fragmentation pattern, will have an m/z of approximately 144.13.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Tyrosine | ~182.1 | ~136.1 | Optimized for instrument |
| L-Tyrosine-¹⁵N,d₇ | ~190.1 | ~144.1 | Optimized for instrument |
Note: The exact m/z values and collision energies should be optimized on the specific mass spectrometer being used.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the analysis.
Table 1: Calibration Curve Data
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
| Standard Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,250 | 50,000 | 0.025 |
| 0.5 | 6,300 | 51,000 | 0.124 |
| 1.0 | 12,800 | 50,500 | 0.253 |
| 5.0 | 65,000 | 49,800 | 1.305 |
| 10.0 | 132,000 | 50,200 | 2.630 |
| 25.0 | 330,000 | 49,500 | 6.667 |
| 50.0 | 655,000 | 50,100 | 13.074 |
| 100.0 | 1,300,000 | 49,900 | 26.052 |
Linear Regression Equation: y = mx + c Correlation Coefficient (r²): > 0.99
Table 2: Quality Control (QC) Sample Analysis
QC samples at low, medium, and high concentrations are analyzed in replicate to assess the accuracy and precision of the method.
| QC Level | Nominal Concentration (µg/mL) | Mean Calculated Concentration (µg/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 0.3 | 0.29 | 96.7 | 4.5 |
| Mid QC | 7.5 | 7.8 | 104.0 | 3.2 |
| High QC | 75.0 | 73.5 | 98.0 | 2.8 |
Table 3: Method Performance Characteristics
This table summarizes the key validation parameters of the analytical method.
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (%) | 95 - 105% |
| Matrix Effect (%) | 90 - 110% |
| Recovery (%) | > 90% |
Visualizations
Tyrosine Metabolism and Neurotransmitter Synthesis Pathway
Tyrosine is a central node in several critical metabolic pathways. It is synthesized from phenylalanine and serves as a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones.
Caption: Overview of major metabolic pathways involving L-Tyrosine.
Experimental Workflow for Tyrosine Quantification
The following diagram outlines the major steps involved in the absolute quantification of tyrosine from plasma samples using LC-MS/MS.
Caption: Step-by-step workflow for tyrosine quantification in plasma.
Logical Relationship for Absolute Quantification
This diagram illustrates the principle of stable isotope dilution for absolute quantification.
Caption: Principle of absolute quantification using a stable isotope-labeled internal standard.
References
Application Notes and Protocols for L-Tyrosine-15N,d7 Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of L-Tyrosine-15N,d7 in quantitative proteomics and metabolic studies. The following sections offer comprehensive guidance on sample preparation, experimental workflows, and data interpretation, tailored for professionals in research and drug development.
Introduction to this compound
This compound is a stable isotope-labeled (SIL) form of the amino acid L-tyrosine, where the nitrogen atom is replaced by its heavy isotope ¹⁵N, and seven hydrogen atoms are substituted with deuterium (d7). This labeling strategy renders the molecule heavier than its unlabeled counterpart, allowing for its differentiation and quantification in mass spectrometry-based analyses.
The primary applications of this compound in a research and drug development context include:
-
Quantitative Proteomics: In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound is used to metabolically label proteins. This allows for the precise relative or absolute quantification of protein expression levels between different experimental conditions.
-
Metabolic Flux Analysis: As a tracer, this compound enables the investigation of metabolic pathways, providing insights into the dynamics of tyrosine metabolism and its role in various physiological and pathological states.
-
Internal Standard: Due to its similar chemical properties to endogenous L-tyrosine, this compound serves as an ideal internal standard for the accurate quantification of L-tyrosine in biological samples by correcting for variations in sample preparation and instrument response.
Data Presentation
Quantitative data from experiments utilizing this compound is typically presented in a tabular format to facilitate clear comparison between different experimental conditions. The following table is a representative example of how data from a SILAC experiment designed to assess the impact of a drug candidate on protein expression could be summarized.
| Protein ID | Gene Name | Protein Name | Peptide Sequence | Light/Heavy Ratio | p-value | Regulation |
| P06733 | EGFR | Epidermal growth factor receptor | T(15N,d7)ELVEPLT(15N,d7)PSGEAPNQALLR | 0.25 | 0.001 | Down-regulated |
| P21860 | SHC1 | SHC-transforming protein 1 | VNVT(15N,d7)QNLVGSK | 0.31 | 0.003 | Down-regulated |
| P00533 | SRC | Proto-oncogene tyrosine-protein kinase Src | IKT(15N,d7)LGTGSFGR | 1.05 | 0.89 | Unchanged |
| P12931 | GRB2 | Growth factor receptor-bound protein 2 | IYVT(15N,d7)QVPST(15N,d7)SGEK | 0.45 | 0.008 | Down-regulated |
| Q13485 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | DLVVT(15N,d7)GYR | 0.98 | 0.75 | Unchanged |
This table presents simulated data for illustrative purposes.
Experimental Protocols
The following are detailed protocols for two common applications of this compound: Metabolic Labeling in Cell Culture (SILAC) and its use as an internal standard for quantification in plasma.
Protocol 1: Metabolic Labeling of Adherent Cells for Quantitative Proteomics (SILAC)
This protocol outlines the steps for metabolically labeling cells with this compound to compare protein expression between a control and a treated sample.
Materials:
-
Adherent cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine, L-arginine, and L-tyrosine
-
Dialyzed fetal bovine serum (dFBS)
-
L-Lysine (light)
-
L-Arginine (light)
-
L-Tyrosine (light)
-
This compound (heavy)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Culture and Labeling:
-
Prepare two types of SILAC media: "Light" medium containing unlabeled L-lysine, L-arginine, and L-tyrosine, and "Heavy" medium containing unlabeled L-lysine and L-arginine, but with this compound instead of unlabeled L-tyrosine. Supplement both with 10% dFBS.
-
Culture the cells for at least five passages in the respective "Light" and "Heavy" media to ensure complete incorporation of the labeled amino acid.
-
Verify labeling efficiency (>97%) by mass spectrometry analysis of a small cell pellet.
-
-
Experimental Treatment:
-
Plate an equal number of "Light" (control) and "Heavy" (experimental) labeled cells.
-
Once the cells reach the desired confluency, treat the "Heavy" labeled cells with the drug or stimulus of interest. Treat the "Light" labeled cells with a vehicle control.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Combine the lysates from the "Light" and "Heavy" labeled cells in a 1:1 protein ratio, as determined by a BCA assay.
-
-
Protein Digestion:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides with a mass difference corresponding to the isotopic labels, allowing for their relative quantification.
-
Protocol 2: Quantification of L-Tyrosine in Plasma using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the accurate quantification of endogenous L-tyrosine in human plasma.
Materials:
-
Human plasma samples
-
This compound stock solution (e.g., 1 mg/mL in 0.1 M HCl)
-
Acetonitrile with 0.1% formic acid (protein precipitation solution)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of each plasma sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).
-
Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen or in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both endogenous L-tyrosine and the this compound internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of unlabeled L-tyrosine spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a constant concentration of the this compound internal standard.
-
Calculate the concentration of L-tyrosine in the unknown samples by comparing the peak area ratio of the endogenous L-tyrosine to the this compound internal standard against the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and biological pathways relevant to this compound experiments.
Application Note: Integrating L-Tyrosine-¹⁵N,d₇ Data with Proteomic Software for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for accurate mass spectrometry-based quantification of proteins.[1][2] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. By comparing the mass spectral peak intensities of heavy-labeled peptides with their "light" (unlabeled) counterparts, researchers can determine the relative abundance of proteins between different experimental conditions.[1][3] L-Tyrosine-¹⁵N,d₇ is a specific type of heavy amino acid used in these experiments. This document provides detailed protocols for integrating L-Tyrosine-¹⁵N,d₇ labeling data with common proteomic software and presents the data in a clear, structured format.
Key Applications:
-
Expression Proteomics: Monitor quantitative differences in protein levels under various conditions.
-
Post-Translational Modifications (PTMs): Investigate changes in PTMs such as phosphorylation, acetylation, and ubiquitination.
-
Protein-Protein Interactions (PPIs): Distinguish specific interacting proteins within a network.
-
Protein Turnover Analysis: Measure the rates of protein synthesis and degradation.
Experimental and Data Analysis Workflow
The overall workflow for a SILAC experiment using L-Tyrosine-¹⁵N,d₇ involves several key stages, from cell culture to data analysis.
Detailed Experimental Protocol
This protocol outlines the key steps for a typical SILAC experiment using L-Tyrosine-¹⁵N,d₇.
1. Cell Culture and Metabolic Labeling
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing standard L-Tyrosine, while the other is grown in "heavy" medium where L-Tyrosine is replaced with L-Tyrosine-¹⁵N,d₇.
-
Ensure complete incorporation of the heavy amino acid by culturing the cells for at least five to six cell divisions.
-
It is crucial to use dialyzed fetal bovine serum to avoid the presence of unlabeled amino acids from the serum.
2. Cell Harvest and Lysis
-
After the experimental treatment, harvest both the "light" and "heavy" cell populations.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
3. Protein Quantification and Sample Pooling
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates. This step is critical as it minimizes experimental variability in subsequent processing steps.
4. Protein Digestion
-
Perform in-solution or in-gel digestion of the combined protein sample.
-
Reduce the protein disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins with an enzyme such as trypsin overnight at 37°C.
5. Peptide Desalting and LC-MS/MS Analysis
-
Desalt the digested peptides using a C18 StageTip or a similar method to remove contaminants that can interfere with mass spectrometry analysis.
-
Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer, such as an Orbitrap.
Data Analysis Protocol using Proteomic Software
Several software packages can be used to analyze SILAC data. MaxQuant, Proteome Discoverer, and Skyline are among the most common.
1. Data Processing with MaxQuant
MaxQuant is a widely used free software platform for quantitative proteomics.
-
Setup:
-
Load the raw mass spectrometry data files.
-
In the "Group-specific parameters," under the "Type" tab, select your heavy labels. For this specific case, you would define L-Tyrosine-¹⁵N,d₇ as a heavy label.
-
Set the "Multiplicity" to 2 for a standard heavy vs. light experiment.
-
Specify the appropriate FASTA file for protein identification.
-
-
Execution:
-
MaxQuant, in conjunction with its search engine Andromeda, will identify peptides and proteins and calculate the heavy/light (H/L) ratios for quantification.
-
-
Output:
-
The primary output file is "proteinGroups.txt," which contains the quantified protein ratios and other relevant information.
-
2. Data Processing with Proteome Discoverer
Proteome Discoverer is a commercial software from Thermo Fisher Scientific, optimized for their Orbitrap instruments.
-
Workflow Creation:
-
Create a new study and select a processing workflow suitable for SILAC quantification.
-
In the workflow, include nodes for spectrum processing, database searching (e.g., Sequest HT), and quantification.
-
Define the heavy label (L-Tyrosine-¹⁵N,d₇) in the quantification method.
-
-
Data Analysis:
-
Add the raw data files to the study and assign the appropriate quantification method.
-
The software will process the data, identify peptides, and calculate protein ratios.
-
-
Results:
-
Results can be viewed and filtered within the Proteome Discoverer interface. The output includes tables of identified proteins, peptides, and their quantitative ratios.
-
3. Data Processing with Skyline
Skyline is a free and open-source software platform particularly useful for targeted proteomics and can also be used for analyzing SILAC data from data-dependent acquisition.
-
Setup:
-
Create a new Skyline document and import your raw data.
-
In the "Peptide Settings" under the "Modifications" tab, define the isotopic modification for L-Tyrosine-¹⁵N,d₇.
-
-
Data Import and Analysis:
-
Build a spectral library from your data-dependent acquisition files.
-
Skyline can then extract chromatograms for both the light and heavy precursor ions for each identified peptide.
-
-
Quantification:
-
The software will automatically calculate the peak areas for the light and heavy peptides and determine their ratios.
-
Data Presentation
Quantitative data from SILAC experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Quantified Proteins with Significant Changes
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P02768 | ALB | Serum albumin | 2.54 | 0.001 | Upregulated |
| Q9Y6K9 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.005 | Downregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.950 | Unchanged |
| P12345 | XYZ | Example Protein XYZ | 3.10 | 0.0005 | Upregulated |
| Q8WXX0 | ABC | Example Protein ABC | 0.33 | 0.002 | Downregulated |
Table 2: Summary of Proteomic Analysis
| Metric | Value |
| Total Proteins Identified | 3,500 |
| Total Proteins Quantified | 2,800 |
| Upregulated Proteins (>1.5 fold, p<0.05) | 150 |
| Downregulated Proteins (<0.67 fold, p<0.05) | 120 |
Visualization of a Signaling Pathway
As an example, if the SILAC data reveals changes in proteins involved in the MAPK signaling pathway, a diagram can be created to visualize these changes.
The integration of L-Tyrosine-¹⁵N,d₇ labeling with advanced proteomic software provides a robust framework for quantitative proteomics. By following detailed experimental and data analysis protocols, researchers can obtain high-quality, reproducible data. The clear presentation of this data in tables and pathway diagrams is essential for interpreting the biological significance of proteomic changes in drug development and life science research.
References
Troubleshooting & Optimization
Overcoming low L-Tyrosine-15N,d7 incorporation efficiency in cells.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome low L-Tyrosine-15N,d7 incorporation efficiency in cell culture for accurate quantitative proteomics.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for metabolic labeling?
In quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for accurate protein quantification.[1][2][3] Cells are cultured in media where a standard "light" amino acid is replaced by a "heavy" stable isotope-labeled version, such as this compound.[4] As cells grow and divide, they incorporate this heavy amino acid into newly synthesized proteins.[5] When proteomes from different experimental conditions (e.g., "light" vs. "heavy" labeled) are mixed, the mass difference allows for the precise relative quantification of proteins using mass spectrometry.
Q2: Why is achieving high incorporation efficiency crucial?
High incorporation efficiency (>97%) is critical for accurate quantification. Incomplete labeling, where a significant portion of the proteome still contains the light version of the amino acid, leads to an underestimation of protein abundance in the heavy-labeled sample, introducing systematic errors into the analysis.
Q3: How many cell doublings are required for complete incorporation?
To achieve near-complete labeling, cells should be cultured in the SILAC medium for at least five to six doublings. This number of doublings ensures that the original, unlabeled proteins are diluted out through a combination of cell division and natural protein turnover.
Q4: Can I use any type of serum in my SILAC medium?
No, it is essential to use dialyzed fetal bovine serum (dFBS). Standard FBS contains endogenous amino acids, including unlabeled L-Tyrosine, which will compete with the labeled this compound and prevent complete incorporation. Charcoal-stripped serum can also be effective as it removes small molecules like amino acids.
Q5: Are there alternatives to L-Tyrosine with better solubility?
Yes. L-Tyrosine has very low solubility at neutral pH, which can be a limiting factor in preparing concentrated feed media. Highly soluble alternatives include:
-
Phospho-L-Tyrosine disodium salt: Offers significantly higher solubility and stability in liquid feed.
-
Dipeptides: Forms like Glycyl-L-Tyrosine (Gly-Tyr) or Alanyl-L-Tyrosine (Ala-Tyr) can increase solubility by up to 50 times compared to free L-Tyrosine and are efficiently metabolized by cells.
Troubleshooting Guide: Low this compound Incorporation Efficiency
This guide addresses common issues leading to poor incorporation of this compound.
Issue 1: Incomplete Labeling Observed in Mass Spectrometry Data
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Symptom: Mass spectrometry data reveals a low percentage of heavy-labeled peptides, with significant signal remaining for the "light" counterparts.
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Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium. Monitor cell confluence and passage number to accurately track doublings. | Greater than 97% incorporation of the heavy label. |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (dFBS) to remove unlabeled amino acids from the serum supplement. Ensure all media components are free of natural L-Tyrosine. | Elimination of competing light L-Tyrosine, leading to complete labeling. |
| High Cell Passage Number | Use cells with a lower passage number. High-passage cells can exhibit altered metabolism, growth rates, and protein expression, potentially affecting amino acid uptake and incorporation. | Consistent and reproducible incorporation efficiency across experiments. |
| Incorrect this compound Concentration | Optimize the concentration of this compound in the medium. While custom SILAC media should replace the standard amino acid, ensure the concentration is not limiting for cell growth. | Healthy cell growth and efficient label incorporation. |
Issue 2: Poor Cell Health or Slow Growth in SILAC Medium
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Symptom: Cells exhibit reduced proliferation, changes in morphology, or increased cell death after being switched to the SILAC medium.
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Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low L-Tyrosine Solubility | L-Tyrosine has poor solubility at neutral pH. If preparing your own medium, ensure the this compound is fully dissolved, which may require adjusting the pH of the stock solution before adding it to the medium. Consider using more soluble derivatives like Phospho-L-Tyrosine or dipeptides. | Media remains clear with no precipitation, and nutrient availability is not compromised. |
| Cell Line Adaptation Period | Some cell lines may require a period of adaptation to the new medium formulation. Gradually introduce the SILAC medium over one or two passages. | Cells adapt to the new medium and resume a normal growth rate. |
| Dialyzed Serum Quality | The quality of dFBS can vary between suppliers. If cell health issues persist, test a different lot or supplier of dFBS. | Improved cell viability and proliferation. |
Issue 3: Inconsistent Incorporation Across Experiments
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Symptom: The efficiency of this compound incorporation varies significantly between different experimental batches.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Cell Passage Number | Maintain a consistent range of passage numbers for all experiments. Establish a cell banking system to ensure a steady supply of low-passage cells. | Reduced variability and more reproducible results. |
| Inconsistent Culture Conditions | Strictly control all cell culture parameters, including seeding density, passaging schedule, and CO2 levels. | Consistent cellular metabolic state, leading to uniform label incorporation. |
| Metabolic Conversion | While less common for tyrosine than for arginine (which can convert to proline), some metabolic instability could occur. Ensure that the labeled tyrosine is not being enzymatically modified in a way that affects its incorporation. | Consistent mass shifts observed in mass spectrometry data. |
Quantitative Data Summary
Table 1: L-Tyrosine Solubility at Neutral pH
| Compound | Solubility in Water (Neutral pH) | Reference |
| L-Tyrosine | ~0.45 g/L | |
| Phospho-L-Tyrosine disodium salt | ~53 g/L | |
| Glycyl-L-Tyrosine | Up to 50x higher than L-Tyrosine |
Table 2: Factors Influencing Incorporation Efficiency
| Factor | Recommended Practice | Target Efficiency | Reference |
| Cell Doublings | Minimum of 5-6 passages in SILAC medium | >97% | |
| Serum | Use dialyzed FBS (dFBS) | >97% | |
| Passage Number | Use low passage number cells (e.g., <20-30 passages) | Consistent |
Experimental Protocols
Protocol 1: Cell Culture for SILAC Labeling with this compound
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Prepare SILAC Media: Use a commercial DMEM or RPMI-1640 kit formulated for SILAC, which lacks standard L-Lysine, L-Arginine, and L-Tyrosine.
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Reconstitute Media:
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Light Medium: Add standard ("light") L-Lysine, L-Arginine, and L-Tyrosine to the base medium at the concentrations recommended for your cell line.
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Heavy Medium: Add the desired heavy isotope-labeled amino acids. For this specific case, add standard light L-Lysine and L-Arginine, and heavy this compound.
-
-
Supplement Media: Add 10% dialyzed Fetal Bovine Serum (dFBS), penicillin/streptomycin, and any other required supplements to both light and heavy media.
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Adapt Cells: Culture cells in the "light" SILAC medium for at least two passages to adapt them to the new formulation.
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Initiate Labeling: Passage the cells into the "heavy" SILAC medium.
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Culture for Incorporation: Culture the cells for a minimum of five to six doublings to ensure complete incorporation of this compound. Monitor cell growth and passage as necessary, always using the heavy SILAC medium.
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Verify Incorporation: Before conducting the main experiment, verify the incorporation efficiency using the protocol below.
Protocol 2: Verification of this compound Incorporation Efficiency
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Harvest Cells: After at least five doublings, harvest a small batch of cells cultured in the heavy medium.
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Protein Extraction: Lyse the cells using a standard lysis buffer (e.g., RIPA buffer) and quantify the total protein concentration.
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Protein Digestion: Take 10-20 µg of protein, reduce the disulfide bonds, alkylate the cysteine residues, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
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Data Analysis:
-
Search the MS data against a relevant protein database, specifying this compound as a variable modification.
-
Calculate the incorporation efficiency for each identified tyrosine-containing peptide using the formula: Efficiency (%) = [Intensity of Heavy Peptide / (Intensity of Heavy Peptide + Intensity of Light Peptide)] x 100
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Determine the median incorporation efficiency across all identified peptides. A median efficiency of >97% is considered successful.
-
Visualizations
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: L-Tyrosine-15N,d7 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal-to-noise ratios for L-Tyrosine-15N,d7 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a stable isotope-labeled (SIL) version of the amino acid L-Tyrosine. It contains one Nitrogen-15 (¹⁵N) atom and seven Deuterium (²H or D) atoms. It is chemically almost identical to endogenous L-Tyrosine but has a higher mass. In mass spectrometry, it is primarily used as an internal standard (IS) for the accurate quantification of natural L-Tyrosine in complex biological samples.[1][2] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization of the signal.[1]
Q2: What are the common causes of poor signal-to-noise (S/N) for this compound?
A2: Poor S/N can stem from several factors, including:
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Matrix Effects: Co-eluting substances from the sample matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of the analyte, leading to a poor signal.[3][4]
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Suboptimal MS Parameters: Incorrect instrument settings, such as ionization source parameters (e.g., voltages, temperatures, gas flows) and collision energy for fragmentation, can significantly reduce signal intensity.
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Inefficient Sample Preparation: Inadequate removal of interfering matrix components or loss of the analyte during sample processing can lead to a weak signal.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or a slight retention time shift between the analyte and the deuterated internal standard can all negatively impact the S/N.
Q3: Can the deuterium in this compound affect its chromatographic behavior?
A3: Yes, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography. This is known as the "isotope effect". If this chromatographic shift is significant, the analyte and the internal standard may experience different matrix effects, which can compromise quantification. It is crucial to verify the co-elution of the analyte and the internal standard during method development.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor signal-to-noise issues for this compound.
Diagram: Troubleshooting Workflow for Poor S/N
References
Technical Support Center: Addressing L-Tyrosine Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of L-Tyrosine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does L-Tyrosine have low solubility in my cell culture medium?
A1: L-Tyrosine is an amino acid with a very low solubility of less than 0.5 g/L in aqueous solutions at a neutral pH.[1][2][3][4] This is due to its isoelectric point (pI) being approximately 5.63; at the typical pH of cell culture media (around 7.0-7.4), L-Tyrosine is near its pI and thus has minimal solubility.
Q2: What are the consequences of low L-Tyrosine solubility in cell culture?
A2: The limited solubility of L-Tyrosine can hinder the preparation of concentrated feed media, which is often required for high-density cell cultures in fed-batch and perfusion processes. This can lead to suboptimal cell growth, reduced protein production, and potentially the precipitation of L-Tyrosine in the medium, which can be detrimental to the cells. Insufficient L-Tyrosine supply can also lead to reduced specific productivity and sequence variants in monoclonal antibody production.
Q3: How can I increase the solubility of L-Tyrosine in my media?
A3: There are several methods to increase the solubility of L-Tyrosine:
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pH Adjustment: L-Tyrosine solubility increases significantly at extreme pH values, either below pH 2 or above pH 9. A common practice is to prepare a concentrated stock solution in an acidic (e.g., 1 M HCl) or basic (e.g., 1 N NaOH) solution and then add it to the medium. However, this approach risks causing pH spikes and increasing the salt concentration in the culture.
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Use of L-Tyrosine Derivatives: More soluble forms of L-Tyrosine are available, such as L-Tyrosine disodium salt dihydrate, which has a much higher solubility (100 mg/mL) compared to free L-Tyrosine.
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Dipeptide Supplements: Using L-Tyrosine-containing dipeptides, such as Glycyl-L-Tyrosine (cQrex® GY) or L-Alanyl-L-Tyrosine (cQrex® AY), is a highly effective method. These dipeptides can be up to 50 times more soluble than free L-Tyrosine at a neutral pH.
Q4: Are there any potential downsides to using pH adjustment to dissolve L-Tyrosine?
A4: Yes, while effective, dissolving L-Tyrosine at extreme pH and then adding it to a neutral pH medium has several drawbacks. These include the increased complexity of the feeding process, the risk of localized pH shocks to the cells upon addition, an increase in the overall salt concentration of the medium, and the potential for L-Tyrosine to precipitate if the addition is not carefully controlled.
Q5: How do dipeptides containing L-Tyrosine work?
A5: Dipeptides are short chains of two amino acids linked by a peptide bond. Cells can take up these dipeptides, and intracellular peptidases then cleave the peptide bond, releasing the individual amino acids, including L-Tyrosine, for use in protein synthesis and other metabolic processes. This delivery method bypasses the solubility issue of free L-Tyrosine at neutral pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the medium after adding L-Tyrosine stock solution. | The solubility limit of L-Tyrosine has been exceeded at the final pH of the medium. The pH of the L-Tyrosine stock solution was not sufficiently acidic or basic. High salt concentration in the medium is causing "salting out". | Switch to a more soluble alternative like L-Tyrosine disodium salt or a dipeptide. Prepare a more dilute stock solution of L-Tyrosine. When using pH-adjusted stock, add it slowly to the medium while stirring to allow for gradual pH equilibration. Consider dissolving the dipeptide in sterile, purified water before adding it to your buffered solution. |
| Cloudy or hazy appearance in the prepared L-Tyrosine stock solution. | The L-Tyrosine is not fully dissolved. The concentration of the stock solution is too high for the chosen solvent and pH. | Ensure the pH of the stock solution is sufficiently low (e.g., in 1 M HCl) or high (e.g., in 1 N NaOH). Gentle heating (up to 37°C) and vortexing can aid dissolution. If the issue persists, prepare a more dilute stock solution. |
| Decreased cell viability or altered cell growth after switching to a new L-Tyrosine source. | The new L-Tyrosine source (e.g., a specific dipeptide) may have different metabolic effects on your specific cell line. Potential cytotoxicity from co-solvents (like DMSO) if used. The final concentration of the L-Tyrosine source may be too high or too low. | Test a range of concentrations of the new L-Tyrosine source to determine the optimal level for your cell line. If using a dipeptide, consider trying a different one (e.g., Glycyl-L-Tyrosine vs. L-Alanyl-L-Tyrosine) as they can have varying effects on cell metabolism. If using a co-solvent, ensure the final concentration in the medium is well below cytotoxic levels. |
| Difficulty dissolving L-Tyrosine for a concentrated feed. | L-Tyrosine has inherently low solubility at neutral pH, making it challenging for concentrated feeds. | This is a primary reason to use highly soluble alternatives. L-Tyrosine disodium salt or dipeptides are strongly recommended for preparing concentrated, pH-neutral feed solutions. |
Quantitative Data Summary
The following tables provide a summary of the solubility of L-Tyrosine and its more soluble alternatives.
Table 1: Solubility of L-Tyrosine at Different pH Values
| pH | Solubility (mg/mL) at 25°C | Reference |
| 1.8 | 2.0 | |
| 3.2 - 7.5 | 0.45 | |
| 9.5 | 1.4 | |
| 10.0 | 3.8 |
Table 2: Comparison of Solubility of L-Tyrosine and its Derivatives
| Compound | Solubility in Water | Reference |
| L-Tyrosine | ~0.45 mg/mL (at neutral pH) | |
| L-Tyrosine Disodium Salt Dihydrate | 100 mg/mL | |
| N-Acetyl-L-Tyrosine | 25 mg/mL | |
| Glycyl-L-Tyrosine (Dipeptide) | Up to 50x more soluble than L-Tyrosine | |
| L-Alanyl-L-Tyrosine (Dipeptide) | Up to 50x more soluble than L-Tyrosine |
Experimental Protocols
Protocol 1: Preparation of a Concentrated L-Tyrosine Stock Solution using pH Adjustment
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Materials:
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L-Tyrosine powder
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1 M Hydrochloric Acid (HCl) or 1 N Sodium Hydroxide (NaOH)
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Sterile, purified water
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Sterile conical tubes
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Sterile 0.22 µm syringe filter
-
-
Procedure: a. Weigh the desired amount of L-Tyrosine powder and transfer it to a sterile conical tube. b. Add a small volume of 1 M HCl or 1 N NaOH to the tube. c. Vortex or stir the solution until the L-Tyrosine is completely dissolved. Gentle warming to 37°C may assist in dissolution. d. Once dissolved, add sterile, purified water to reach the final desired stock concentration. e. Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube. f. Store the stock solution at 2-8°C. g. When adding to the cell culture medium, do so slowly and with gentle mixing to avoid rapid pH changes and precipitation.
Protocol 2: Preparation of a Concentrated L-Tyrosine Disodium Salt Stock Solution
-
Materials:
-
L-Tyrosine disodium salt dihydrate powder
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Sterile, purified water
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
-
-
Procedure: a. Weigh the desired amount of L-Tyrosine disodium salt dihydrate powder and transfer it to a sterile conical tube. b. Add the required volume of sterile, purified water to achieve the desired stock concentration. c. Vortex or swirl the tube until the powder is completely dissolved. d. Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube. e. Store the stock solution at 2-8°C.
Protocol 3: Preparation of a Concentrated Dipeptide (e.g., Glycyl-L-Tyrosine) Stock Solution
-
Materials:
-
Glycyl-L-Tyrosine powder
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Sterile, purified water or basal cell culture medium
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Sterile conical tubes
-
Sterile 0.22 µm syringe filter
-
-
Procedure: a. Weigh the desired amount of the dipeptide powder and transfer it to a sterile conical tube. b. Add the required volume of sterile, purified water or basal medium to achieve the desired stock concentration. c. Gently vortex or swirl the tube until the dipeptide is completely dissolved. Gentle warming to 37°C can be applied if necessary. d. Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube. e. Store the stock solution at 2-8°C.
Visualizations
Caption: Workflow for preparing L-Tyrosine stock solutions.
Caption: Troubleshooting decision tree for L-Tyrosine precipitation.
References
Minimizing isotopic effects of L-Tyrosine-15N,d7 in quantitative analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic effects when using L-Tyrosine-15N,d7 as an internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a chromatographic peak for my analyte (unlabeled L-Tyrosine) in blank samples that are only spiked with the this compound internal standard?
A1: This is a common issue that typically points to the presence of unlabeled L-Tyrosine as an impurity in your internal standard (IS) stock. The synthesis of stable isotope-labeled (SIL) standards is often not 100% complete, resulting in a small percentage of the unlabeled analyte being present. This can lead to an artificially high baseline and significantly impact the accuracy of measurements at the lower limit of quantification (LLOQ). It is crucial to assess the isotopic purity of your this compound standard.
Q2: My deuterated internal standard (this compound) is eluting slightly earlier than the native L-Tyrosine. Is this normal, and how does it affect my results?
A2: Yes, a slight retention time shift is a known phenomenon for deuterium-labeled compounds in reverse-phase chromatography, often referred to as the "deuterium isotope effect".[1][2][3] While a small shift may be acceptable, a significant separation can be problematic. If the analyte and the internal standard elute at different times, they may be subjected to different matrix effects, which can compromise the accuracy of quantification.[1] The goal is to have the IS and analyte experience the same ionization conditions, so co-elution is ideal.[4]
Q3: Can the deuterium atoms on my this compound exchange with hydrogen atoms from the solvent?
A3: Hydrogen-deuterium (H/D) exchange is a potential issue for deuterated standards. While the deuterium atoms on the aromatic ring and the carbon backbone of L-Tyrosine-d7 are generally stable under typical LC-MS conditions, labels on heteroatoms (like -OH and -NH2) are more susceptible to exchange with protons from solvents like water. This compound is specifically labeled on the carbon backbone and the stable 15N isotope, which minimizes the risk of exchange. However, it is good practice to prepare standards in non-protic solvents when possible and to evaluate the stability of the IS during method development.
Q4: What are matrix effects, and how can I determine if they are affecting my L-Tyrosine quantification?
A4: Matrix effects are the alteration of ionization efficiency for a given analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, causing inaccurate and irreproducible results. You can quantitatively assess matrix effects using a post-extraction spike experiment. This involves comparing the analyte's signal in a clean solution versus its signal in a blank matrix extract spiked with the analyte at the same concentration post-extraction.
Troubleshooting Guides
Issue 1: High Background Signal or Inaccurate Low-Concentration Measurements
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Symptom: A significant peak for L-Tyrosine is detected in blank samples containing only the this compound internal standard. This leads to a high LLOQ and inaccurate results for low-concentration samples.
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Root Cause: The internal standard is contaminated with unlabeled L-Tyrosine.
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Troubleshooting Workflow:
Caption: Workflow to diagnose and address IS impurity.
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Experimental Protocol: Quantifying Unlabeled Impurity
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Prepare an Analyte Calibration Curve: Create a standard curve for unlabeled L-Tyrosine from your LLOQ to ULOQ (Upper Limit of Quantification).
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Prepare a High-Concentration IS Solution: Dissolve a known high concentration of this compound in a clean solvent (e.g., methanol/water).
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Analysis: Inject the high-concentration IS solution and acquire data, monitoring the mass transitions for both the unlabeled L-Tyrosine and the this compound.
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Quantification: Using the peak area of the unlabeled L-Tyrosine signal from the IS-only sample, calculate its concentration using the analyte's calibration curve.
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Assessment: Determine the percentage of the unlabeled impurity. A common acceptance criterion is that the contribution of the IS to the analyte signal should be less than 1% of the analyte response at the LLOQ.
-
-
Mitigation Strategies:
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Source a Higher Purity Standard: Contact the vendor for a lot with higher isotopic enrichment.
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Mathematical Correction: If the impurity level is consistent, you can subtract the contribution from all samples. However, this requires thorough validation.
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Increase IS Concentration: This can reduce the relative impact of the impurity, but be mindful of potential detector saturation.
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Issue 2: Chromatographic Separation of Analyte and Internal Standard
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Symptom: The retention time (RT) of this compound is consistently shorter than that of unlabeled L-Tyrosine.
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Root Cause: The deuterium isotope effect, where the C-D bond is slightly less lipophilic than the C-H bond, causes earlier elution in reversed-phase chromatography.
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Troubleshooting Workflow:
Caption: Troubleshooting chromatographic separation of IS and analyte.
-
Mitigation Strategies:
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Modify LC Gradient: Decrease the ramp of the organic solvent gradient to improve resolution and encourage co-elution.
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Change Mobile Phase: Experiment with different mobile phase additives or organic solvents (e.g., methanol vs. acetonitrile).
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Use a Different Column: A column with different chemistry (e.g., PFP instead of C18) might reduce the deuterium effect.
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Consider an Alternative IS: If co-elution cannot be achieved, using a 13C and/or 15N-labeled standard (e.g., L-Tyrosine-13C9,15N) is the best solution as these do not typically exhibit chromatographic shifts.
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Quantitative Data Summary
The following tables present representative data that might be generated during troubleshooting.
Table 1: Assessment of Unlabeled Impurity in this compound
| Sample Description | This compound Peak Area | Unlabeled L-Tyrosine Peak Area | Calculated Impurity Conc. | % Impurity (w/w) |
| IS Standard (10,000 ng/mL) | 8,500,000 | 42,500 | 48.5 ng/mL | 0.485% |
| LLOQ Standard (1 ng/mL) | 8,450,000 | 9,800 | - | - |
In this example, the impurity contributes a signal equivalent to 0.485% of the IS concentration. This would need to be compared against the response at the LLOQ to determine its impact.
Table 2: Impact of Chromatographic Shift on Matrix Effect
| Internal Standard Used | Analyte RT (min) | IS RT (min) | RT Difference (min) | Matrix Effect Factor* (MEF) |
| This compound | 3.52 | 3.45 | 0.07 | 0.78 (Suppression) |
| L-Tyrosine-13C9,15N | 3.52 | 3.52 | 0.00 | 0.99 (No Effect) |
*Matrix Effect Factor (MEF) is calculated as (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution). An MEF < 1 indicates ion suppression.
Detailed Experimental Protocols
Protocol: Assessment of Matrix Effects using Post-Extraction Spike
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Objective: To quantify the degree of ion suppression or enhancement for L-Tyrosine caused by the sample matrix.
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Materials:
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Blank biological matrix (e.g., human plasma) from at least 6 different sources.
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L-Tyrosine and this compound analytical standards.
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All solvents and reagents used in the extraction procedure.
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Procedure:
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Prepare Set A (Neat Solution): In a clean solvent (matching the final reconstituted sample solvent), prepare a solution containing L-Tyrosine at a low and a high concentration (e.g., LLOQ and ULOQ).
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Prepare Set B (Post-Spiked Matrix): Process an equivalent volume of the blank biological matrix through your entire sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
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After the final evaporation step, reconstitute the dried extract with the Set A solution containing L-Tyrosine. This ensures the matrix extract is spiked with the analyte at the same final concentration as the neat solution.
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Analysis: Inject and analyze at least three replicates of both Set A and Set B samples via LC-MS/MS.
-
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Calculation:
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Calculate the Matrix Effect Factor (MEF) as: MEF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
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An MEF close to 1 indicates minimal matrix effect.
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An MEF < 1 indicates ion suppression.
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An MEF > 1 indicates ion enhancement.
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References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for incomplete labeling in SILAC experiments using deuterated amino acids.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to incomplete labeling in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments, particularly when using deuterated or other heavy amino acids.
FAQs: Understanding Incomplete Labeling and Its Consequences
Q1: What is incomplete labeling in SILAC and why is it a problem?
Q2: What are the primary causes of incomplete labeling?
Several factors can lead to incomplete incorporation of heavy amino acids:
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Insufficient Cell Doublings: For most cell lines, a minimum of five to seven population doublings are required to achieve near-complete labeling (>97%).
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Presence of Unlabeled Amino Acids: Standard fetal bovine serum (FBS) contains free amino acids that compete with the heavy isotopes in the SILAC medium. It is crucial to use dialyzed FBS, from which these free amino acids have been removed.
-
Low Protein Turnover: In non-dividing or slow-growing cells, such as primary neurons, protein turnover may be too slow to achieve full labeling within a typical experimental timeframe.
-
Suboptimal Cell Health: If cells do not grow well in the SILAC medium, this can affect protein synthesis and, consequently, label incorporation.
Q3: How does incomplete labeling quantitatively affect my data?
Incomplete labeling artificially increases the intensity of the "light" peptide signal in the mass spectrometer. This happens because the "heavy" sample, which should only contain heavy peptides, also contributes unlabeled "light" peptides to the mix. As a result, the calculated H/L ratio is skewed downwards, making it appear that there is less of the heavy-labeled protein than there actually is. This can mask genuine increases in protein expression or create false positives for decreased expression.
Q4: What is arginine-to-proline conversion and how does it complicate SILAC experiments?
Arginine-to-proline conversion is a metabolic process where cells convert the labeled "heavy" arginine into labeled "heavy" proline. This creates a significant quantification artifact because the mass spectrometric signal that should belong entirely to the heavy arginine-containing peptide is now split between that peptide and a new, heavy proline-containing peptide. This division of the signal leads to an underestimation of the true abundance of the heavy peptide, affecting up to half of all peptides in a typical proteomics experiment. This issue often occurs alongside incomplete labeling, further complicating data analysis.
Troubleshooting Guide: Preventing and Correcting Labeling Issues
This section provides actionable solutions to common problems encountered during SILAC experiments.
Q5: My labeling efficiency is below 95%. What steps should I take?
Low labeling efficiency is a common but often correctable issue. Follow this checklist to identify the cause:
-
Verify Cell Doublings: Ensure your cells have undergone at least 6, and preferably more, population doublings in the SILAC medium.[1] For slow-growing lines, this may require a longer adaptation phase.
-
Confirm Use of Dialyzed FBS: Double-check that you are using dialyzed fetal bovine serum. Standard FBS contains unlabeled amino acids that will prevent complete incorporation of the heavy isotopes.[2][3]
-
Check Media Preparation: Ensure that the SILAC medium was prepared correctly and that no standard amino acid supplements were accidentally added.
-
Assess Cell Health: Monitor cell morphology and growth rates. Poor growth in SILAC media can indicate a need for supplements that may be lost during serum dialysis. Adding back specific growth factors might be necessary.[4]
-
Perform a QC Check: Before starting a large-scale experiment, always perform a small-scale pilot study to confirm labeling efficiency via mass spectrometry.[5]
Q6: How can I perform accurate SILAC with non-dividing or primary cells?
Conventional light/heavy SILAC is challenging for non-dividing cells due to incomplete labeling. The recommended solution is a "Medium/Heavy" SILAC approach:
-
Labeling Strategy: Instead of a "light" (unlabeled) and a "heavy" culture, you use two different heavy isotope-labeled versions of the amino acids (e.g., "medium" D4-Lysine and "heavy" 13C6,15N2-Lysine).
-
Principle: Both cell populations will incorporate the heavy labels at the same, albeit incomplete, rate.
-
Quantification: After mixing the samples, the mass spectrometer will detect peptide "triplets" (light, medium, and heavy). For quantification, you ignore the light peak (which contains all the unlabeled peptides) and calculate the ratio between the medium and heavy peaks. This approach effectively cancels out the error from incomplete labeling.
Q7: How can I prevent or minimize arginine-to-proline conversion?
Arginine-to-proline conversion can be significantly reduced or eliminated through media supplementation:
-
Add L-Proline: Supplementing the SILAC media with unlabeled L-proline (a typical concentration is 200 mg/L) has been shown to completely prevent the conversion of heavy arginine to heavy proline. This is the most common and effective solution.
-
Add L-Ornithine: In some cell types, adding L-ornithine to the medium can also effectively inhibit the conversion pathway.
-
Genetic Engineering: For model organisms where it is feasible, such as fission yeast, deleting the arginase genes responsible for the conversion can permanently solve the problem.
The following diagram illustrates the metabolic pathway and the point of intervention.
Data Correction and Experimental Design Strategies
Q8: How can I experimentally correct for unavoidable labeling errors?
Even with careful optimization, minor labeling inconsistencies or other systematic errors can persist. A label-swap replication is the most robust experimental design to correct for these issues.
The principle is to perform the experiment twice, reversing the isotopic labels for the control and treated conditions in the second replicate.
-
Experiment 1: Control (Light) vs. Treatment (Heavy) -> Ratio 1 (H/L)
-
Experiment 2 (Swap): Control (Heavy) vs. Treatment (Light) -> Ratio 2 (L/H)
Any systematic bias introduced by the labels or by incomplete labeling will affect the ratios in opposite directions. By averaging the results (after inverting the second ratio), these errors are effectively cancelled out, leading to a more accurate and reliable quantification.
Q9: Can incomplete labeling be corrected during data analysis?
Yes, computational correction is possible and is often integrated into modern proteomics software.
-
Software Features: Platforms like MaxQuant include functions such as "requantify" or options to model and correct for incomplete labeling and arginine-to-proline conversion.
-
Computational Models: Specific algorithms and methods have been developed to mathematically correct H/L ratios based on a calculated incorporation efficiency.
-
Spectral Counting Approaches: Methods like SPeCtRA (SPeCtRA: SILAC Peptide Count Ratio Analysis) combine spectral counting with SILAC and can be adjusted to account for incomplete labeling down to levels as low as 75%.
While powerful, these methods are most effective when labeling is reasonably high (>90%) and should be used to refine, rather than rescue, a poorly executed labeling experiment.
Experimental Protocols & Data
Protocol 1: Verifying Labeling Efficiency
This is a critical quality control step that must be performed before the main experiment.
-
Cell Culture: Grow a small population of cells in the "heavy" SILAC medium for the planned duration of the experiment (e.g., 6-8 passages).
-
Harvest and Lyse: Harvest a representative sample of the heavy-labeled cells (e.g., 10^6 cells).
-
Protein Digestion: Extract total protein and perform a standard in-solution or in-gel tryptic digest.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis:
-
Search the data against the relevant protein database.
-
For a significant number of identified peptides, calculate the incorporation efficiency using the formula: % Incorporation = Intensity(Heavy) / [Intensity(Heavy) + Intensity(Light)] .
-
The median incorporation rate across all quantified peptides should be >95%, ideally >98%.
-
Protocol 2: Preventing Arginine-to-Proline Conversion
-
Prepare SILAC Media: Prepare your custom SILAC media (e.g., DMEM without L-arginine and L-lysine) as usual.
-
Add Heavy Amino Acids: Add the heavy-labeled arginine (e.g., ¹³C₆,¹⁵N₄-Arg) and lysine (e.g., ¹³C₆,¹⁵N₂-Lys) to the desired final concentrations.
-
Supplement with Proline: To the same media, add unlabeled L-proline to a final concentration of 200 mg/L .
-
Sterile Filter: Ensure the final medium is sterile-filtered before use.
-
Cell Culture: Culture cells in this proline-supplemented medium. This concentration of proline is typically sufficient to completely suppress the conversion pathway without affecting cell health.
Data Summary Table: Troubleshooting Guide
| Problem | Primary Cause(s) | Recommended Solution(s) | Citations |
| Low Labeling Efficiency (<95%) | Insufficient cell doublings; Use of non-dialyzed serum; Poor cell health. | Increase cell passages in SILAC media to >6; Confirm use of dialyzed FBS; Assess and optimize cell growth conditions. | |
| Inaccurate Ratios in Non-Dividing Cells | Incomplete labeling due to low protein turnover. | Use a "Medium/Heavy" SILAC strategy and quantify using the ratio of the two heavy labels, ignoring the light signal. | |
| Underestimation of Heavy Peptides | Metabolic conversion of heavy arginine to heavy proline. | Supplement SILAC media with 200 mg/L of unlabeled L-proline to inhibit the conversion pathway. | |
| Systematic Bias in H/L Ratios | Combination of incomplete labeling, conversion artifacts, and sample handling errors. | Implement a label-swap experimental design and average the results from the forward and reverse experiments. |
References
- 1. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
L-Tyrosine-15N,d7 stability and proper storage conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, proper storage, and use of L-Tyrosine-15N,d7. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research material and the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is a stable compound when stored correctly. To ensure its long-term integrity, it should be stored in a tightly sealed container, protected from light and moisture. For optimal stability, storage at -20°C is recommended. Under these conditions, the solid compound is expected to be stable for at least four years[1]. Some suppliers suggest that storage at room temperature away from light and moisture is also acceptable for shorter periods[1][2].
Q2: What are the recommended storage conditions for this compound in solution?
A2: The stability of this compound in solution is significantly lower than in its solid form and is highly dependent on the solvent and storage temperature. For aqueous solutions, it is crucial to be aware of the low solubility of L-Tyrosine at neutral pH, which can lead to precipitation[3]. To prepare stock solutions, dissolving the compound in a slightly acidic or basic solution, or in an organic solvent like DMSO, can be effective[3]. Stock solutions should be stored at -20°C or -80°C and are typically stable for shorter durations, for instance, up to one month at -20°C and up to six months at -80°C. It is advisable to prepare fresh working solutions from a frozen stock for each experiment to ensure accuracy.
Q3: What are the primary degradation pathways for L-Tyrosine?
A3: L-Tyrosine can degrade through several pathways, including oxidation, decarboxylation, and reactions involving its phenolic hydroxyl group. Under physiological conditions, it is a precursor for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine), melanin, and thyroid hormones. In the presence of reactive nitrogen species, the aromatic ring of tyrosine can be nitrated to form 3-nitrotyrosine. Exposure to light, especially UV light, and oxidizing agents can accelerate its degradation. The isotopic labeling in this compound is not expected to alter these fundamental degradation pathways but may have minor effects on the reaction rates.
Q4: How does pH affect the stability of this compound in solution?
A4: The pH of the solution can significantly impact the stability of L-Tyrosine. The phenolic hydroxyl group of tyrosine has a pKa of approximately 10, meaning that at high pH, it will be deprotonated, forming a phenoxide ion which is more susceptible to oxidation. Conversely, in highly acidic conditions, particularly in the presence of chlorides, halogenation of the aromatic ring can occur. For general use, solutions buffered around a neutral pH are common, but for long-term storage, slightly acidic conditions (pH < 6) may improve stability by keeping the phenolic group protonated and less reactive.
Q5: Is this compound sensitive to light?
A5: Yes, L-Tyrosine and its isotopically labeled analogues can be sensitive to light, particularly UV radiation. Photodegradation can occur, leading to the formation of various byproducts. Therefore, it is crucial to store both solid this compound and its solutions in light-protected containers (e.g., amber vials) and to minimize exposure to light during experimental procedures.
Stability Data
Due to the lack of publicly available quantitative stability data specifically for this compound, the following table provides an illustrative summary of expected stability based on data for similar isotopically labeled L-Tyrosine compounds and general principles of chemical stability. Researchers should perform their own stability studies for critical applications.
| Condition | Form | Temperature | Duration | Expected Purity |
| Recommended Storage | Solid | -20°C | ≥ 4 years | >98% |
| Solid | Room Temp (dark, dry) | < 1 year | >98% | |
| Solution (in DMSO) | -80°C | 6 months | >95% | |
| Solution (in DMSO) | -20°C | 1 month | >95% | |
| Aqueous Solution (pH 4-6) | 4°C | < 1 week | >95% | |
| Forced Degradation | Aqueous Solution (pH 2) | 60°C | 24 hours | Significant Degradation |
| Aqueous Solution (pH 12) | 60°C | 24 hours | Significant Degradation | |
| Aqueous Solution + 3% H₂O₂ | Room Temp | 24 hours | Significant Degradation | |
| Solid | 60°C | 1 week | >95% | |
| Solution | UV/Vis Light Exposure | 24 hours | Significant Degradation |
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental settings.
Issue 1: Inconsistent or poor signal intensity in mass spectrometry.
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Question: Why am I observing a weak or inconsistent signal for this compound in my LC-MS/MS analysis?
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Answer:
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Poor Ionization: L-Tyrosine ionization efficiency can be pH-dependent. Ensure the mobile phase composition and pH are optimized for the ionization of L-Tyrosine in your mass spectrometer's source (ESI is common). A mobile phase with a low concentration of a weak acid like formic acid is often a good starting point for positive ion mode.
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Degradation: The compound may have degraded in solution. Prepare fresh solutions from a solid stock and minimize the time the solution is at room temperature and exposed to light.
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Adsorption: L-Tyrosine can adsorb to certain plastics and glassware. Using low-binding tubes and glassware can help mitigate this issue.
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Matrix Effects: Components of your sample matrix may be suppressing the ionization of this compound. Dilute your sample or use a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering substances.
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Instrumental Issues: Check for common mass spectrometer issues such as a dirty ion source, incorrect tuning parameters, or detector problems.
-
Issue 2: Presence of an unexpected peak corresponding to unlabeled L-Tyrosine.
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Question: I am seeing a signal for the unlabeled L-Tyrosine in my analysis of the this compound standard. What is the cause?
-
Answer:
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Isotopic Purity: The this compound standard may not be 100% isotopically pure and could contain a small percentage of the unlabeled compound. Check the certificate of analysis provided by the manufacturer for the specified isotopic purity.
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Contamination: Your sample or a component of your analytical system (e.g., solvent, column) may be contaminated with unlabeled L-Tyrosine. Run a blank injection to check for system contamination.
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In-source Fragmentation or Isotope Exchange: While less common for stable isotopes like 15N and deuterium on an aromatic ring, in-source phenomena can sometimes lead to unexpected adducts or fragments. Review your mass spectrometer's source conditions.
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Issue 3: Precipitation of the compound in solution.
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Question: My this compound is precipitating out of my aqueous solution. How can I prevent this?
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Answer:
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Low Solubility at Neutral pH: L-Tyrosine has very low solubility in water at or near neutral pH.
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Adjust pH: You can increase solubility by adjusting the pH of the solution to be either acidic (below pH 2) or basic (above pH 9). However, be mindful of the potential for increased degradation at these pH extremes.
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Use a Co-solvent: Adding a small amount of an organic solvent like DMSO or ethanol can help to increase the solubility of L-Tyrosine in aqueous solutions.
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Use Dipeptides: For cell culture applications, using a more soluble dipeptide form of tyrosine, such as Glycyl-L-tyrosine, can be an effective strategy.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
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This compound
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HPLC-grade water
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HPLC-grade acetonitrile
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Formic acid
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂) (30%)
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Class A volumetric flasks and pipettes
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pH meter
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HPLC system with a UV or mass spectrometry detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
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Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the working solution at 60°C for one week.
-
Photolytic Degradation: Expose the working solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
4. HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 274 nm or MS detection monitoring the mass transition for this compound.
5. Data Analysis:
-
Analyze the stressed samples along with a non-stressed control sample.
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the control.
-
Assess the peak purity of the this compound peak in the stressed samples to ensure that any degradation products are well-separated.
Visualizations
Caption: Major metabolic pathways of L-Tyrosine.
Caption: Experimental workflow for stability testing.
References
Avoiding metabolic conversion of L-Tyrosine-15N,d7 to other metabolites.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Tyrosine-15N,d7. Our goal is to help you minimize its metabolic conversion to other metabolites during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of L-Tyrosine that I need to consider?
A1: L-Tyrosine is a precursor to several key biomolecules. The primary metabolic pathways you should be aware of are:
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Catecholamine Synthesis: L-Tyrosine is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting step in the production of dopamine, norepinephrine, and epinephrine.[1][2][3][4]
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Melanin Synthesis: In melanocytes, tyrosinase catalyzes the conversion of L-Tyrosine to L-DOPA and subsequently to dopaquinone, which is a precursor for melanin pigments.[1]
-
Thyroid Hormone Synthesis: In the thyroid gland, tyrosine residues on the protein thyroglobulin are iodinated to form the precursors of thyroid hormones, triiodothyronine (T3) and thyroxine (T4).
-
Degradation Pathway: L-Tyrosine can be catabolized, beginning with its conversion to p-hydroxyphenylpyruvate by tyrosine aminotransferase. This pathway ultimately leads to the production of fumarate and acetoacetate, which can enter the citric acid cycle.
Q2: How can I inhibit the conversion of L-Tyrosine to catecholamines?
A2: To inhibit catecholamine synthesis, you can target the rate-limiting enzyme, tyrosine hydroxylase (TH). A commonly used inhibitor is α-methyl-p-tyrosine (AMPT), which acts as a competitive inhibitor of TH. Apomorphine has also been shown to directly inhibit TH.
Q3: What methods are available to prevent melanin synthesis from L-Tyrosine?
A3: Melanin synthesis can be effectively blocked by inhibiting tyrosinase. Several inhibitors are available, including:
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D-Tyrosine: This stereoisomer of L-Tyrosine acts as a competitive inhibitor of tyrosinase, effectively reducing melanin production.
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Kojic Acid: A well-known tyrosinase inhibitor often used as a positive control in experiments.
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Thiouracil Derivatives: Compounds like 6-n-propyl-2-thiouracil (PTU) can inhibit tyrosinase.
Q4: How can I block the synthesis of thyroid hormones from L-Tyrosine?
A4: Thyroid hormone synthesis can be inhibited by targeting the enzyme thyroid peroxidase (TPO), which is responsible for iodinating tyrosine residues. Thionamides, such as methimazole (MMI) and propylthiouracil (PTU), are commonly used inhibitors of TPO. Free diiodotyrosine can also competitively inhibit thyroglobulin iodination.
Q5: What is "metabolic scrambling" and how can it affect my experiments with this compound?
A5: Metabolic scrambling refers to the transfer of stable isotopes from your labeled L-Tyrosine to other amino acids through various metabolic pathways. For instance, the 15N label can be transferred through transamination reactions, leading to the appearance of 15N in other amino acids. This can complicate the interpretation of your results by making it appear that your labeled tyrosine is being incorporated into proteins or pathways it is not directly involved in. Aromatic amino acid transaminases, in particular, can cause significant nitrogen scrambling between tyrosine and phenylalanine.
Troubleshooting Guides
Issue 1: Unexpected Labeled Metabolites Detected
Possible Cause: Metabolic conversion of this compound into downstream products.
Troubleshooting Steps:
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Identify the Pathway: Based on the mass of the unexpected labeled metabolite, determine which metabolic pathway is active (catecholamine, melanin, thyroid hormone, or degradation).
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Select an Appropriate Inhibitor: Choose an inhibitor specific to the identified pathway (see FAQs above and the quantitative data tables below).
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Optimize Inhibitor Concentration and Incubation Time: Refer to the experimental protocols and quantitative data provided in this guide to determine the optimal concentration and duration of inhibitor treatment.
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Validate Inhibition: After treatment with the inhibitor, re-run your experiment and confirm the reduction or absence of the unexpected labeled metabolite using mass spectrometry.
Issue 2: Inconsistent Results in Quantitative Mass Spectrometry
Possible Cause: Isotopic effects of deuterium on chromatographic separation.
Troubleshooting Steps:
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Evaluate Co-elution: Inject a mixture of unlabeled L-Tyrosine and this compound. Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to variations in ionization efficiency and affect quantification.
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Modify Chromatographic Method: Adjust your liquid chromatography method (e.g., gradient, column chemistry) to ensure the co-elution of the labeled and unlabeled analytes.
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Assess Isotopic Purity: Use high-resolution mass spectrometry to confirm the isotopic purity of your this compound standard. The presence of unlabeled L-Tyrosine in your standard can lead to inaccurate quantification.
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Consider Matrix Effects: The sample matrix can affect the ionization of your analyte and internal standard differently. Perform a post-extraction addition experiment to assess and correct for matrix effects.
Quantitative Data on Inhibitors
Table 1: Inhibitors of Tyrosine Hydroxylase (Catecholamine Synthesis)
| Inhibitor | Target Enzyme | Organism/System | IC50 / Ki | Reference(s) |
| α-Methyl-p-tyrosine (AMPT) | Tyrosine Hydroxylase | Human | - | |
| Apomorphine | Tyrosine Hydroxylase | Rat Striatum | 0.1-1 µM (IC50) | |
| 2-Amino-6,7-dihydroxytetralin (ADTN) | Tyrosine Hydroxylase | Rat Striatum | - (Ki increases 4-fold upon activation) | |
| 2-Hydroxy-estradiol | Tyrosine Hydroxylase | Rat Striatum | 20 µM (Ki) |
Table 2: Inhibitors of Tyrosinase (Melanin Synthesis)
| Inhibitor | Target Enzyme | Organism/System | IC50 / Ki | Reference(s) |
| D-Tyrosine | Tyrosinase | Human Melanocytes | - (Reduces melanin content) | |
| Kojic Acid | Tyrosinase | Mushroom | Varies (often used as a standard) | |
| Thiamidol | Tyrosinase | Human | 1.1 µM (IC50) | |
| Deoxyarbutin | Tyrosinase | Human | - | |
| 7,3',4'-trihydroxyisoflavone | Tyrosinase | - | 5.23 µM (IC50) |
Table 3: Inhibitors of Thyroid Hormone Synthesis
| Inhibitor | Target Enzyme/Process | Organism/System | IC50 / Ki | Reference(s) |
| Methimazole (MMI) | Thyroid Peroxidase | Human | 0.11 µM (IC50) | |
| Propylthiouracil (PTU) | Thyroid Peroxidase | Human | 1.2 µM (IC50) | |
| Genistein | Thyroid Peroxidase | - | ~10 µM (IC50) | |
| Daidzein | Thyroid Peroxidase | - | ~10 µM (IC50) | |
| Free Diiodotyrosine | Thyroglobulin Iodination | - | Competitive inhibition at >5 µM |
Table 4: Inhibitors of Tyrosine Aminotransferase (Degradation Pathway)
| Inhibitor | Target Enzyme | Organism/System | Ki | Reference(s) |
| β-N-oxalyl-L-α,β-diaminopropionic acid (L-ODAP) | Tyrosine Aminotransferase | - | 2.0 mM (noncompetitive vs. Tyrosine) | |
| Retinoic Acid | Tyrosine Aminotransferase | Rat Hepatocytes | - (Inhibits gene expression) |
Experimental Protocols
Protocol 1: Inhibition of Catecholamine Synthesis in Cell Culture using α-Methyl-p-tyrosine (AMPT)
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Cell Culture: Plate cells (e.g., PC12, SH-SY5Y) at an appropriate density and allow them to adhere overnight.
-
AMPT Preparation: Prepare a stock solution of AMPT in a suitable solvent (e.g., sterile water or cell culture medium).
-
Treatment: Treat the cells with AMPT at a final concentration typically ranging from 100 to 500 µM. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Incubation: Incubate the cells with AMPT for a period of 24 to 48 hours.
-
This compound Addition: Add this compound to the culture medium for the desired labeling period.
-
Sample Collection: Harvest the cells and/or culture medium for analysis.
-
Analysis: Use LC-MS/MS to quantify the levels of this compound and its catecholamine metabolites (e.g., Dopamine-15N,d5). A significant reduction in the labeled catecholamines is expected.
Protocol 2: Inhibition of Melanin Synthesis in B16-F10 Melanoma Cells using D-Tyrosine
-
Cell Culture: Seed B16-F10 melanoma cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
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D-Tyrosine Preparation: Prepare a stock solution of D-Tyrosine in sterile PBS or cell culture medium.
-
Treatment: Treat the cells with D-Tyrosine. A typical concentration to completely inhibit melanogenesis induced by 10 µM L-Tyrosine is 500 µM D-Tyrosine.
-
Incubation: Incubate the cells with D-Tyrosine for 72 hours.
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This compound Addition: Include this compound in the culture medium during the treatment period.
-
Melanin Content Assay:
-
Wash the cells with PBS and detach them using trypsin.
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Centrifuge to obtain a cell pellet.
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Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
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Measure the absorbance of the supernatant at 405 nm to quantify melanin content.
-
-
LC-MS/MS Analysis: Analyze the cell lysate to confirm the presence of this compound and the absence or significant reduction of labeled melanin precursors.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Major metabolic pathways of L-Tyrosine and points of inhibition.
Caption: Troubleshooting workflow for experiments using this compound.
References
Technical Support Center: Optimizing Digestion of L-Tyrosine-¹⁵N,d7 Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins labeled with L-Tyrosine-¹⁵N,d7. Our goal is to help you overcome common challenges and optimize your experimental workflows for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when designing a digestion protocol for proteins labeled with L-Tyrosine-¹⁵N,d7?
When working with proteins labeled with L-Tyrosine-¹⁵N,d7, it is crucial to consider the potential for incomplete digestion, instability of the isotopic labels, and interference with mass spectrometry analysis. Key factors to optimize include the choice of protease, denaturation and reduction/alkylation steps, and digestion time and temperature. The principles are similar to other stable isotope labeling techniques like SILAC, where complete incorporation of the labeled amino acid is essential for accurate quantification.[1][2]
Q2: Can the deuterium (d7) label on L-Tyrosine be susceptible to back-exchange?
Yes, deuterium labels can be susceptible to back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent.[3] This is a significant consideration in hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments and can also be relevant during prolonged sample processing. To minimize back-exchange, it is recommended to work with cooled samples and minimize the duration of steps in aqueous buffers at neutral or high pH.[3][4] Quenching digestion reactions by lowering the pH and temperature is a common strategy to mitigate this issue.
Q3: How can I verify the incorporation efficiency of L-Tyrosine-¹⁵N,d7 into my protein of interest?
The incorporation efficiency of heavy amino acids should be greater than 95% for reliable quantification. You can determine the efficiency by analyzing a small aliquot of the labeled cells or protein extract by mass spectrometry before proceeding with the main experiment. Analysis of the intact protein or peptides generated from a preliminary digestion will show a mass shift corresponding to the incorporated heavy isotopes.
Q4: Does the presence of L-Tyrosine-¹⁵N,d7 affect the activity of proteases like trypsin?
While the chemical properties of isotopically labeled amino acids are nearly identical to their unlabeled counterparts, the increased mass could theoretically have a minor effect on enzyme kinetics. However, in practice, proteases like trypsin, which cleaves at the C-terminus of lysine and arginine residues, are generally not significantly affected by the presence of a labeled tyrosine elsewhere in the peptide. Digestion efficiency is more likely to be impacted by factors such as protein folding, post-translational modifications, and the overall digestion conditions.
Troubleshooting Guides
Problem 1: Incomplete Protein Digestion
Symptoms:
-
Low sequence coverage in mass spectrometry results.
-
High number of missed cleavages in identified peptides.
-
Poor quantification accuracy and reproducibility.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Denaturation | Proteins that are not fully unfolded will be resistant to proteolytic cleavage. Use strong denaturants like 8M urea or 6M guanidine hydrochloride. Heating the sample can also aid in denaturation. |
| Ineffective Reduction and Alkylation | Disulfide bonds can prevent the protease from accessing cleavage sites. Ensure complete reduction of disulfide bonds with agents like DTT or TCEP, followed by alkylation with iodoacetamide (IAA) or chloroacetamide to prevent reformation. |
| Suboptimal Enzyme-to-Protein Ratio | A low enzyme-to-protein ratio can lead to incomplete digestion. A typical starting ratio for trypsin is 1:20 to 1:50 (w/w). This may need to be optimized for your specific protein. |
| Inappropriate Digestion Time or Temperature | Short digestion times may not be sufficient for complete cleavage. Typical trypsin digestions are performed overnight at 37°C. However, prolonged incubation can lead to side reactions. Consider optimizing the incubation time from 4 hours to overnight. |
| Presence of Inhibitors | Contaminants from sample preparation, such as detergents or high salt concentrations, can inhibit protease activity. Ensure proper cleanup of your protein sample before digestion. |
Problem 2: Isotope Label Instability or Modification
Symptoms:
-
Unexpected mass shifts in peptides.
-
Broad or overlapping isotopic envelopes in the mass spectrum.
-
Inaccurate quantification due to loss of label.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Deuterium Back-Exchange | As mentioned in the FAQs, deuterium can exchange with protons from the solvent. To minimize this, use D₂O-based buffers where possible, keep samples cold, and minimize exposure to high pH. Quench reactions quickly by lowering pH and temperature. |
| Chemical Modifications during Sample Prep | Aggressive sample handling, such as high temperatures or extreme pH for extended periods, can lead to chemical modifications of amino acids. For example, asparagine deamidation can occur at alkaline pH. Follow established protocols and avoid harsh conditions. |
| Incomplete Initial Labeling | If the heavy amino acid is not fully incorporated during cell culture, it will lead to a mixed population of light and heavy proteins, complicating quantification. Ensure at least 5-6 cell doublings in the labeling medium to achieve >95% incorporation. |
Experimental Protocols
In-Solution Digestion Protocol for L-Tyrosine-¹⁵N,d7 Labeled Proteins
This protocol is a general guideline and may require optimization for your specific protein.
-
Denaturation:
-
Resuspend your protein sample in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
-
Reduction:
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Dilution and Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M (this is crucial for trypsin activity).
-
Add sequencing-grade modified trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
-
Quenching and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 StageTip or a similar solid-phase extraction method before LC-MS/MS analysis.
-
In-Gel Digestion Protocol
This protocol is adapted for proteins separated by SDS-PAGE.
-
Excision and Destaining:
-
Excise the protein band of interest from the Coomassie-stained gel.
-
Cut the gel band into small pieces (approx. 1x1 mm).
-
Destain the gel pieces by washing with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the Coomassie stain is removed.
-
-
Reduction and Alkylation:
-
Reduce the protein by incubating the gel pieces in 10 mM DTT in 50 mM ammonium bicarbonate at 56°C for 45 minutes.
-
Remove the DTT solution and alkylate by incubating in 55 mM IAA in 50 mM ammonium bicarbonate in the dark at room temperature for 30 minutes.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 50 mM ammonium bicarbonate.
-
Dehydrate the gel pieces with 100% acetonitrile.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
-
Digestion:
-
Rehydrate the gel pieces on ice with a solution of sequencing-grade modified trypsin (e.g., 12.5 ng/µL) in 50 mM ammonium bicarbonate.
-
Once the gel pieces have absorbed the trypsin solution, add enough 50 mM ammonium bicarbonate to cover them.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides by adding a series of solutions with increasing acetonitrile concentration (e.g., 50% acetonitrile with 5% formic acid).
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Visualizations
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
How to handle L-Tyrosine-15N,d7 fragmentation in tandem mass spectrometry.
Welcome to the technical support center for the analysis of L-Tyrosine and its stable isotope-labeled internal standard, L-Tyrosine-¹⁵N,d₇, using tandem mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion (parent ion) for L-Tyrosine-¹⁵N,d₇ in positive ion mode electrospray ionization (ESI+)?
A1: L-Tyrosine has a monoisotopic mass of 181.074 Da. The stable isotope-labeled form, L-Tyrosine-¹⁵N,d₇, has a monoisotopic mass of approximately 189.115 Da, accounting for one ¹⁵N atom and seven deuterium atoms. In positive ion mode, the analyte is typically protonated. Therefore, you should be looking for the [M+H]⁺ ion.
-
L-Tyrosine: [M+H]⁺ = m/z 182.081
-
L-Tyrosine-¹⁵N,d₇: [M+H]⁺ = m/z 190.123
Q2: What are the primary product ions (fragments) I should expect from L-Tyrosine-¹⁵N,d₇ in tandem MS?
A2: The fragmentation of L-Tyrosine-¹⁵N,d₇ follows predictable pathways based on the fragmentation of unlabeled L-Tyrosine. The most common fragmentations involve the loss of the carboxyl group and cleavage at the Cα-Cβ bond of the side chain.[1]
-
Loss of the deuterated carboxyl group (DCOOH): This results in a neutral loss of 47 Da, producing a product ion at m/z 143.1.
-
Formation of the deuterated hydroxybenzyl cation: Cleavage of the Cα-Cβ bond results in a stable cation containing the deuterated aromatic ring. This produces a product ion at m/z 111.1.
-
Loss of deuterated ammonia (¹⁵ND₃): This results in a neutral loss of 18 Da, producing a product ion at m/z 172.1.
Q3: Why is the signal for my L-Tyrosine-¹⁵N,d₇ standard weak or non-existent?
A3: Several factors can contribute to poor signal intensity:
-
Incorrect Mass Spectrometer Settings: Verify that you are targeting the correct precursor ion (m/z 190.1) for isolation and fragmentation. Ensure that source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for L-Tyrosine.
-
Inappropriate Collision Energy: The collision energy (CE) must be optimized to induce fragmentation efficiently. If the CE is too low, you will see mostly the precursor ion. If it's too high, you may fragment the ion excessively into very small, low m/z fragments, or the signal may be distributed among many channels.
-
Sample Degradation: L-Tyrosine can be susceptible to oxidation. Ensure proper storage of standards and samples (room temperature, away from light and moisture) and prepare solutions fresh when possible.
-
LC Method Issues: Poor chromatographic peak shape (e.g., broad peaks) will result in a lower signal-to-noise ratio. Ensure your mobile phases are correctly prepared and that the column is not overloaded or degraded.
-
Matrix Effects: Components in your sample matrix (e.g., salts, lipids from plasma) can suppress the ionization of your analyte.[2] Consider additional sample cleanup steps like solid-phase extraction (SPE) or protein precipitation.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the LC-MS/MS analysis of L-Tyrosine-¹⁵N,d₇.
Problem: High Background or Unexpected Peaks
-
Possible Cause 1: Contamination. Contamination can come from solvents, glassware, the LC system, or the sample matrix itself.
-
Solution: Run a blank injection (mobile phase only) to identify system peaks. Use high-purity solvents (LC-MS grade). Ensure all vials and pipettes are clean.
-
-
Possible Cause 2: Isobaric Interference. Another compound in the sample may have the same nominal mass as your analyte or one of its fragments.
-
Solution: Improve chromatographic separation to resolve the interfering peak from your analyte. If separation is not possible, a more specific fragment ion (transition) may be needed. High-resolution mass spectrometry can also help differentiate between compounds with the same nominal mass but different elemental compositions.
-
-
Possible Cause 3: Isotopic Crosstalk. The M+8 peak of unlabeled L-Tyrosine may contribute a small amount of signal in the mass channel for L-Tyrosine-¹⁵N,d₇.
-
Solution: This is generally minimal but can be a factor if the concentration of the unlabeled analyte is orders of magnitude higher than the labeled standard. Assess the isotopic distribution of a high-concentration standard of unlabeled L-Tyrosine to determine the contribution.
-
Problem: Poor Reproducibility or Inconsistent Peak Areas
-
Possible Cause 1: Inconsistent Sample Preparation. Variability in pipetting, extraction recovery, or evaporation/reconstitution steps can lead to inconsistent results.
-
Solution: Use calibrated pipettes and consistent, validated protocols for all sample preparation steps. The use of a stable isotope-labeled internal standard like L-Tyrosine-¹⁵N,d₇ is designed to correct for this variability. Ensure the internal standard is added early in the sample preparation process.
-
-
Possible Cause 2: LC System Instability. Fluctuations in pump pressure, inconsistent autosampler injection volumes, or column degradation can cause retention time and peak area to drift.
-
Solution: Equilibrate the LC system thoroughly before starting the analysis. Monitor system pressure for any unusual fluctuations. Regularly perform system suitability tests and replace the column if performance degrades.
-
-
Possible Cause 3: Deuterium Back-Exchange. While unlikely for the deuterons on the aromatic ring and beta-carbon under typical reversed-phase conditions, deuterium on the alpha-carbon or exchangeable protons could potentially be replaced by hydrogen from the mobile phase.
-
Solution: Use aprotic solvents where possible during sample preparation. In reversed-phase LC, this effect is usually minimal and consistent, but be aware of it if using extreme pH or temperatures.
-
Quantitative Data Summary
The following table summarizes the recommended Multiple Reaction Monitoring (MRM) transitions for quantifying L-Tyrosine and its labeled internal standard. Collision energies (CE) should be optimized on your specific instrument but typical values are provided as a starting point.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss | Description | Typical CE (eV) |
| L-Tyrosine | 182.1 | 136.1 | -46 Da (HCOOH) | Quantifier | 15 - 25 |
| 182.1 | 107.1 | -75 Da | Qualifier | 20 - 35 | |
| L-Tyrosine-¹⁵N,d₇ | 190.1 | 143.1 | -47 Da (DCOOH) | Quantifier | 15 - 25 |
| 190.1 | 111.1 | -79 Da | Qualifier | 20 - 35 |
Experimental Protocols
Methodology: LC-MS/MS Analysis of L-Tyrosine
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add 10 µL of L-Tyrosine-¹⁵N,d₇ internal standard working solution (e.g., 500 nM).
-
Add 400 µL of ice-cold methanol (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
2.0 min: 5% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
7.0 min: 5% B (End)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: See table above. Dwell times should be set to allow for at least 15-20 data points across each chromatographic peak.
Visualizations
Fragmentation Pathway
Caption: Fragmentation pathway of L-Tyrosine-¹⁵N,d₇ in positive ion mode.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low signal issues.
References
Validation & Comparative
A Head-to-Head Comparison: L-Tyrosine-15N,d7 vs. 13C-Labeled Tyrosine for Advanced Metabolic Studies
For researchers, scientists, and drug development professionals, the accurate tracing and quantification of metabolic pathways are paramount. The choice of isotopically labeled internal standards is a critical determinant of experimental success in mass spectrometry-based metabolic studies. This guide provides an objective comparison of two commonly used labeled versions of L-Tyrosine: L-Tyrosine-15N,d7 and 13C-labeled L-Tyrosine.
This comparison will delve into their performance, particularly in the context of accuracy, precision, and potential isotopic effects. We will provide supporting data from studies on analogous compounds, detail experimental protocols, and visualize key pathways and workflows to aid in the selection of the most appropriate tracer for your research needs.
At a Glance: Key Performance Differences
The primary distinction between these two tracers lies in the isotopes used for labeling: this compound incorporates both a heavy nitrogen (¹⁵N) and deuterium (d7), while 13C-labeled Tyrosine utilizes heavy carbon (¹³C). This fundamental difference has significant implications for their analytical performance.
| Feature | This compound | 13C-Labeled Tyrosine | Rationale & Implications |
| Isotopic Stability | Deuterium can be susceptible to back-exchange with hydrogen from the sample matrix or solvent, potentially leading to a loss of the label. The ¹⁵N label is stable. | Highly stable. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange under typical experimental conditions. | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, leading to more reliable quantification. |
| Chromatographic Co-elution | Deuterated compounds can exhibit a chromatographic isotope effect, leading to a slight shift in retention time compared to the unlabeled analyte. This can result in differential ion suppression or enhancement. | Excellent. The physicochemical properties of ¹³C-labeled compounds are virtually identical to their unlabeled counterparts, ensuring co-elution and more effective compensation for matrix effects. | Co-elution is crucial for accurate quantification as it ensures that the analyte and internal standard experience the same matrix effects during analysis. |
| Potential for Isotopic Interference | The natural abundance of deuterium is low; however, in-source fragmentation and H/D exchange can sometimes complicate mass spectra. | Lower. The natural abundance of ¹³C is approximately 1.1%, which can be readily corrected for and is less likely to cause interference from the unlabeled analyte's isotopic cluster. | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap, simplifying data analysis. |
| Cost & Availability | Can be more affordable and available for a broader selection of molecules. | Generally more expensive due to the more complex synthesis required. | The choice may be influenced by budget and the availability of the specific labeled compound required for the study. |
Data Presentation: Quantitative Comparison
Table 1: Chromatographic Resolution of Amphetamine and its Stable Isotope-Labeled Internal Standards
| Internal Standard | Number of Deuterium Substitutes | Chromatographic Resolution (Rs) |
| ²H₃-amphetamine | 3 | 0.2 |
| ²H₅-amphetamine | 5 | 0.4 |
| ²H₆-amphetamine | 6 | 0.5 |
| ²H₈-amphetamine | 8 | 0.7 |
| ²H₁₁-amphetamine | 11 | 1.0 |
| ¹³C₆-amphetamine | 0 | 0.0 |
Data adapted from a study on the behavior of stable isotope-labeled internal standards. A higher Rs value indicates greater separation from the unlabeled analyte.
This data clearly demonstrates that as the number of deuterium atoms increases, the chromatographic separation from the unlabeled analyte also increases. In contrast, the ¹³C-labeled internal standard co-eluted perfectly with the native amphetamine. This highlights the potential for inaccurate quantification when using heavily deuterated standards like this compound if the chromatographic peak of the internal standard does not completely overlap with the analyte peak.
Experimental Protocols
Accurate and reproducible results in metabolic studies are highly dependent on meticulous experimental design and execution. Below are detailed protocols for a typical stable isotope tracing experiment in cell culture and subsequent sample preparation for mass spectrometry analysis.
Protocol 1: Stable Isotope Tracing in Cell Culture
-
Cell Culture and Labeling:
-
Culture cells in a standard growth medium to the desired confluency.
-
To initiate the labeling experiment, replace the standard medium with a specially formulated medium containing the desired labeled tyrosine (either this compound or a ¹³C-labeled variant) and dialyzed fetal bovine serum (to minimize unlabeled tyrosine).
-
Incubate the cells for a predetermined time to allow for the incorporation of the labeled tyrosine into cellular proteins and metabolites. The optimal labeling time will depend on the specific metabolic pathway and the turnover rate of the proteins or metabolites of interest.
-
-
Cell Harvesting and Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites for analysis.
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
Protein Digestion (for Proteomics):
-
Resuspend the protein pellet from the metabolite extraction step in a suitable lysis buffer.
-
Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol) and alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest the proteins into peptides using a sequence-specific protease, such as trypsin.
-
-
Desalting:
-
Desalt the peptide or metabolite samples using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried samples in a suitable solvent for injection into the liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Separate the peptides or metabolites using a reversed-phase HPLC column with an appropriate gradient.
-
Analyze the eluting compounds using a high-resolution mass spectrometer to identify and quantify the labeled and unlabeled species.
-
Mandatory Visualizations
Tyrosine Signaling Pathway
Tyrosine phosphorylation is a critical event in many signaling pathways that regulate cell growth, proliferation, differentiation, and metabolism. Receptor Tyrosine Kinases (RTKs) are a major class of enzymes that catalyze this process.
Experimental Workflow for Stable Isotope Tracing
The following workflow illustrates the key steps in a typical stable isotope tracing experiment for metabolic flux analysis.
Conclusion
Both this compound and 13C-labeled tyrosine are valuable tools for metabolic research. However, for applications requiring the highest accuracy and precision in quantitative mass spectrometry, 13C-labeled tyrosine is the superior choice . This is primarily due to its isotopic stability and the absence of chromatographic isotope effects that can complicate quantification with deuterated standards.
While this compound may be a more cost-effective option, researchers must be aware of the potential for analytical challenges and take appropriate steps to mitigate them, such as careful optimization of chromatographic conditions to ensure co-elution with the unlabeled analyte. The inclusion of a ¹⁵N label in this compound can be advantageous for tracing nitrogen metabolism, but for carbon-focused metabolic flux analysis, a ¹³C-labeled tracer is generally preferred.
Ultimately, the choice of tracer will depend on the specific research question, the analytical instrumentation available, and budgetary considerations. This guide provides the foundational knowledge to make an informed decision and to design robust and reliable metabolic studies.
A Comparative Guide to the Accuracy and Precision of L-Tyrosine-¹⁵N,d₇ in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a cornerstone for achieving high accuracy and precision. The choice of the stable isotope-labeled amino acid is critical to the success of these experiments. This guide provides a comprehensive comparison of L-Tyrosine-¹⁵N,d₇ with other commonly used stable isotope-labeled amino acids, supported by experimental principles and methodologies.
Performance Comparison: L-Tyrosine-¹⁵N,d₇ vs. Standard SILAC Amino Acids
SILAC is renowned for its high accuracy in relative protein quantification because the samples to be compared are mixed at a very early stage of the experimental workflow, minimizing sample handling variations.[1][2][3] The precision of SILAC quantification is typically high, with coefficients of variation (CVs) for peptide ratios often below 20%.
Table 1: Quantitative Performance Comparison of Stable Isotope-Labeled Amino Acids
| Feature | L-Tyrosine-¹⁵N,d₇ | ¹³C₆,¹⁵N₂-Lysine / ¹³C₆,¹⁵N₄-Arginine | Deuterated Leucine (d₃ or d₁₀) |
| Mass Shift | High (e.g., +8 Da for ¹⁵N,d₇) | Moderate to High (+8 Da for Lys, +10 Da for Arg) | Low to Moderate (+3 or +10 Da) |
| Isotopic Purity | Typically high (>98%) | Typically high (>98%) | Typically high (>98%) |
| Metabolic Integrity | Generally stable, though some in-source fragmentation of deuterated compounds can occur. | Very stable, ¹³C and ¹⁵N are not biochemically labile. | Potential for chromatographic shift and hydrogen exchange, though modern chromatography minimizes this.[3] |
| Accuracy | Expected to be high, in line with general SILAC performance. The larger mass shift can help in resolving isotopic envelopes. | High, considered the gold standard for SILAC quantification.[4] | Generally high, but potential for slight bias if chromatographic shifts are not accounted for. |
| Precision (CV) | Expected to be low (<20%), consistent with SILAC methodology. | Low, typically in the range of 10-20% for well-behaved peptides. | Can be slightly higher than ¹³C/¹⁵N labels due to potential chromatographic variability. |
| Applications | Particularly useful in phosphotyrosine proteomics and studies of tyrosine-specific modifications. | General-purpose quantitative proteomics. | Early SILAC applications; less common now due to the advantages of ¹³C and ¹⁵N labeling. |
Experimental Protocols
A typical SILAC workflow for studying tyrosine phosphorylation involves cell culture and labeling, stimulation of a signaling pathway, cell lysis, protein digestion, phosphopeptide enrichment, and LC-MS/MS analysis.
Key Experimental Protocol: SILAC for Phosphotyrosine Analysis
-
SILAC Media Preparation and Cell Culture:
-
Prepare SILAC DMEM or RPMI 1640 medium deficient in L-lysine, L-arginine, and L-tyrosine.
-
For the "light" condition, supplement the medium with natural L-lysine, L-arginine, and L-tyrosine.
-
For the "heavy" condition, supplement with the desired stable isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine, ¹³C₆,¹⁵N₄-Arginine, and L-Tyrosine-¹⁵N,d₇).
-
Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.
-
-
Cell Stimulation and Lysis:
-
Once fully labeled, serum-starve the cells to reduce basal signaling.
-
Treat the "heavy" labeled cells with a stimulus (e.g., a growth factor like EGF to stimulate tyrosine kinase signaling) and the "light" cells with a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in a urea-based buffer containing phosphatase and protease inhibitors.
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce and alkylate the cysteine residues.
-
Digest the protein mixture into peptides using an appropriate protease, such as trypsin.
-
Enrich for phosphotyrosine-containing peptides using an anti-phosphotyrosine antibody (e.g., pY-100).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by high-resolution nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use software such as MaxQuant to identify peptides and quantify the "heavy" to "light" ratios.
-
The software will identify paired peptide peaks corresponding to the unlabeled and labeled forms and calculate the intensity ratio, which reflects the relative abundance of the phosphopeptide between the two conditions.
-
Visualizing a Key Signaling Pathway: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a classic example of a receptor tyrosine kinase pathway that is frequently studied using quantitative phosphoproteomics. Upon ligand binding, EGFR dimerizes and autophosphorylates on multiple tyrosine residues, creating docking sites for downstream signaling proteins.
Caption: EGFR signaling pathway.
Experimental Workflow for Quantitative Proteomics
The logical flow of a SILAC experiment is designed to minimize experimental variability and maximize quantitative accuracy.
References
L-Tyrosine-15N,d7 in Protein Turnover Analysis: A Comparative Guide to Deuterated Amino Acids
For researchers, scientists, and drug development professionals, the precise measurement of protein turnover is critical for understanding cellular homeostasis, disease pathogenesis, and the mechanism of action of novel therapeutics. Stable isotope labeling with amino acids, coupled with mass spectrometry, has become a cornerstone for these investigations. This guide provides a comparative overview of L-Tyrosine-15N,d7 and other deuterated amino acids used in protein turnover studies, supported by experimental data and detailed methodologies.
Introduction to Stable Isotope Labeling for Protein Turnover
Protein turnover, the balance between protein synthesis and degradation, is a fundamental process in all living organisms. Dysregulation of protein turnover is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The use of stable, non-radioactive isotopes to label amino acids allows for the dynamic tracking of protein synthesis and degradation rates in cell culture and in vivo models.
Deuterated amino acids, where one or more hydrogen atoms are replaced by deuterium (2H), offer a cost-effective and versatile tool for these studies. When cells or organisms are supplied with a deuterated amino acid, it is incorporated into newly synthesized proteins. The extent and rate of this incorporation can be precisely measured by mass spectrometry, providing a quantitative measure of protein synthesis. This guide focuses on the application of this compound and compares its utility with other commonly used deuterated amino acids.
Comparison of Deuterated Amino Acids for Protein Turnover Studies
Key Considerations for Choosing a Deuterated Amino Acid:
-
Essential vs. Non-Essential Amino Acids: Labeling with essential amino acids, which are not synthesized by the organism, can provide a more direct measure of dietary amino acid incorporation into proteins.[1]
-
Abundance in Proteins: Using a more abundant amino acid can increase the likelihood of identifying and quantifying labeled peptides from a wider range of proteins.
-
Metabolic Stability of the Label: The deuterium label should be metabolically stable and not readily exchanged or lost through metabolic pathways other than protein turnover. For instance, the deuterium on the α-carbon of some amino acids can be labile.
-
Chromatographic Properties: Deuteration can sometimes lead to a slight shift in the chromatographic retention time of a peptide compared to its non-deuterated counterpart.[2] This "isotope effect" needs to be considered during data analysis to ensure accurate quantification.[2]
-
Mass Shift: The number of deuterium atoms determines the mass shift, which should be sufficient for clear resolution from the unlabeled peptide in the mass spectrometer.
| Deuterated Amino Acid | Common Isotope | Advantages | Considerations | Primary Application Area |
| This compound | 15N, 2H7 | Dual labeling (15N and 2H) provides a significant mass shift and additional options for data analysis. Tyrosine is a key amino acid in signaling pathways. | Limited direct comparative data is available. Potential for complex mass isotopomer distributions. | Metabolic research, proteomics, biomolecular NMR.[3] |
| Deuterated Leucine | e.g., [2H3]Leucine, [2H7]Leucine | Leucine is an essential amino acid and a potent activator of the mTOR pathway, making it relevant for studies on protein synthesis regulation.[4] | The precursor pool enrichment needs to be carefully monitored for accurate turnover calculations. | Muscle protein synthesis, whole-body protein turnover. |
| Deuterated Valine | e.g., [2H8]Valine | An essential amino acid, providing a clear tracer for incorporation into proteins. | The deuterium at the α-carbon can be metabolically labile due to reversible transamination. | Whole-animal metabolic labeling studies. |
| Deuterated Phenylalanine | e.g., 2H-Phenylalanine | An essential amino acid that is a precursor for tyrosine, allowing for the study of both protein turnover and amino acid metabolism. | Potential for isotope effects that may influence kinetic measurements. | Studies of amino acid and protein metabolism in humans. |
| Heavy Water (D2O) | 2H | Labels multiple non-essential amino acids simultaneously, providing a broad overview of protein turnover. Cost-effective for in vivo studies. | Results in complex labeling patterns and requires specialized software for data analysis. The number of incorporated deuterium atoms can vary between amino acids and cell types. | In vivo protein turnover in various tissues. |
Table 1: Comparison of Commonly Used Deuterated Tracers for Protein Turnover Studies. This table summarizes the advantages, considerations, and primary application areas of this compound and other deuterated compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and accuracy of protein turnover studies. Below are generalized protocols for dynamic SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) using deuterated amino acids and for in vivo labeling with deuterated amino acids.
Protocol 1: Dynamic SILAC with Deuterated Amino Acids in Cell Culture
This protocol describes a "pulse-chase" experiment to measure protein degradation rates.
-
Cell Culture and Labeling:
-
Culture cells in a custom-made medium where the natural ("light") version of the amino acid of interest (e.g., Tyrosine) is replaced with its deuterated counterpart (e.g., this compound).
-
Grow the cells for a sufficient number of cell divisions (typically 5-7) to ensure near-complete incorporation of the "heavy" amino acid into the proteome. The required concentration of the labeled amino acid will depend on the specific cell line and media formulation.
-
-
Chase Phase:
-
After complete labeling, replace the heavy medium with a medium containing a high concentration of the corresponding light amino acid. This "chase" prevents further incorporation of the heavy label.
-
-
Sample Collection:
-
Harvest cells at various time points after the start of the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Lyse the cells and extract the proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the protein extracts into peptides using an appropriate protease (e.g., trypsin).
-
Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of the heavy and light forms of each peptide at each time point.
-
The rate of disappearance of the heavy form of the peptide corresponds to the protein degradation rate. This can be calculated by fitting the data to an exponential decay model.
-
Protocol 2: In Vivo Protein Turnover Measurement with Deuterated Amino Acids
This protocol outlines a general workflow for measuring protein synthesis rates in an animal model.
-
Dietary Labeling:
-
Prepare a custom diet where a specific deuterated amino acid (e.g., [2H8]valine) is added to the standard chow. The amount of the labeled amino acid should be sufficient to achieve a detectable enrichment in the precursor pool.
-
Acclimate the animals to a diet supplemented with the unlabeled version of the amino acid before introducing the labeled diet to avoid any neophobia towards the food.
-
-
Labeling Period and Tissue Collection:
-
Provide the animals with the labeled diet for a defined period.
-
Collect tissue samples at different time points during the labeling period.
-
-
Sample Preparation and Analysis:
-
Homogenize the tissue samples and extract the proteins.
-
Digest the proteins and analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of incorporation of the deuterated amino acid into specific peptides over time.
-
Measure the enrichment of the deuterated amino acid in the precursor pool (e.g., the free amino acid pool in the tissue or plasma) to accurately calculate the fractional synthesis rate (FSR) of each protein. Software tools such as Topograph, TurnoveR, or d2ome can be used for mass isotopomer distribution analysis.
-
Visualization of Key Pathways and Workflows
Understanding the cellular machinery that governs protein turnover is essential for interpreting experimental data. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: mTOR signaling pathway in protein synthesis.
Caption: Ubiquitin-proteasome pathway of protein degradation.
Caption: General experimental workflow for protein turnover analysis.
Conclusion
The selection of a deuterated amino acid for protein turnover studies requires careful consideration of the specific research question, the biological system, and the analytical capabilities. This compound, with its dual labeling, presents a powerful tool for such investigations, although more direct comparative studies are needed to fully delineate its advantages and disadvantages relative to other deuterated amino acids. The protocols and pathways described in this guide provide a framework for designing and interpreting protein turnover experiments, ultimately contributing to a deeper understanding of protein dynamics in health and disease.
References
A Comparative Guide to Validating Mass Spectrometry Data from L-Tyrosine-¹⁵N,d₇ Experiments
This guide provides a comprehensive comparison of methodologies for validating mass spectrometry (MS) data obtained from experiments utilizing L-Tyrosine-¹⁵N,d₇ as an internal standard. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents quantitative data in structured tables, and offers objective comparisons with alternative approaches to ensure data integrity and reliability.
Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics, enabling precise measurement by correcting for variability during sample preparation and analysis.[1][2] L-Tyrosine-¹⁵N,d₇, a heavy-labeled version of the amino acid tyrosine, serves as an ideal internal standard for quantifying tyrosine-containing peptides or tyrosine itself, as it is chemically identical to the natural ("light") form but distinguishable by mass in a mass spectrometer.[3][4]
Core Principle: Stable Isotope Dilution
The fundamental principle involves spiking a known quantity of the "heavy" labeled internal standard (L-Tyrosine-¹⁵N,d₇) into a sample containing the "light" endogenous analyte. The two forms are processed identically. In the mass spectrometer, the ratio of the signal intensity of the heavy labeled analyte to the light analyte is measured. This ratio is then used to accurately calculate the concentration of the endogenous analyte, effectively normalizing for any sample loss or variation in instrument response.
Experimental Workflow and Protocols
A robust validation process begins with a well-defined experimental plan. The general workflow for a quantitative experiment using a heavy-labeled internal standard is depicted below.
Detailed Experimental Protocol
This protocol provides a standard methodology for the quantification of a target tyrosine-containing peptide from a complex biological matrix (e.g., human plasma).
-
Preparation of Standards:
-
Prepare a stock solution of the unlabeled (light) synthetic peptide of interest at a known concentration in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Prepare a stock solution of the L-Tyrosine-¹⁵N,d₇ labeled peptide (internal standard) at a known concentration.
-
Generate a calibration curve by serial dilution of the light peptide stock solution. Spike a fixed concentration of the heavy internal standard into each calibration point and a blank sample.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the heavy internal standard solution.
-
Perform protein precipitation by adding 400 µL of cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in 100 µL of LC-MS mobile phase A (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 40% B over 10 minutes, wash at 95% B, and re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the light analyte and the heavy internal standard to ensure specificity. For example:
-
Light Peptide: [M+H]+ → y₇⁺
-
Heavy Peptide: [M+H+8]+ → y₇⁺+8 (assuming ¹⁵N and 7 Deuterium atoms result in an 8 Dalton shift).
-
-
Dwell Time: 50-100 ms per transition.
-
-
-
Data Processing and Analysis:
-
Integrate the peak areas for the MRM transitions of both the light analyte and the heavy internal standard using the instrument's software.
-
Calculate the peak area ratio (Light Analyte Area / Heavy Standard Area).
-
Construct the calibration curve by plotting the peak area ratio against the known concentration of the standards. Use a linear regression model.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Validation: A Comparative Framework
Validating the analytical method is critical to ensure that the generated data is accurate, precise, and reliable. The validation process involves assessing several key performance metrics.
Comparison of Key Validation Metrics
| Validation Metric | Description | Typical Acceptance Criteria | Alternative Assessment Method |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable accuracy, precision, and linearity. | Coefficient of determination (r²) > 0.99. Calibration points should be within ±15% of the nominal concentration (±20% at the lower limit). | Analysis of variance (ANOVA) to test the significance of the regression. |
| Accuracy | The closeness of the measured value to the true or accepted value. It is assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery. | Mean value should be within ±15% of the nominal value for QC samples. | Comparison with a reference method or analysis of a certified reference material (CRM). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (%CV). | %CV should not exceed 15% for QC samples (20% at the lower limit of quantification). | Inter-laboratory comparison to assess reproducibility under different conditions (different labs, analysts, instruments). |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | A signal-to-noise ratio (S/N) of ≥ 3. | Calculation based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | A signal-to-noise ratio (S/N) of ≥ 10, with acceptable precision (%CV ≤ 20%) and accuracy (±20%). | The lowest concentration on the calibration curve that meets the precision and accuracy criteria. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as metabolites, impurities, or matrix components. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. | Analysis of multiple sources of the biological matrix to check for consistent interference. |
Comparison with Alternative Labeling Strategies
While using a heavy-labeled version of the target analyte is a gold-standard approach, other stable isotope labeling methods exist, each with distinct advantages and applications.
| Labeling Method | Principle | Pros | Cons |
| L-Tyrosine-¹⁵N,d₇ Standard | A synthetic, heavy-isotope labeled version of the target analyte is spiked into the sample as an internal standard. | Highest Accuracy: Co-elutes with the analyte, providing the best correction for matrix effects and sample loss. Absolute Quantification: Allows for true absolute quantification against a calibration curve. | Analyte-Specific: A unique standard is required for each analyte to be quantified. Cost: Synthesis of custom labeled standards can be expensive. |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Cells are metabolically labeled by growing them in media containing "heavy" amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine). "Light" and "heavy" cell populations are then mixed for comparative analysis. | High Precision for Relative Quantification: Label is incorporated early, minimizing downstream quantitative errors. Multiplexing: Can compare multiple states (e.g., up to 3 with light, medium, heavy labels). | Limited to Cell Culture: Not applicable to tissue or clinical fluid samples. Incomplete Labeling: Requires multiple cell doublings to achieve >99% incorporation. |
| ¹⁸O-Labeling | Two ¹⁸O atoms are enzymatically incorporated into the C-terminus of every peptide during tryptic digestion. | Universally Applicable: Can be used on any sample type that can be digested with trypsin. Cost-Effective: Uses ¹⁸O-water, which is relatively inexpensive. | Potential for Incomplete Labeling: Back-exchange with H₂¹⁶O can reduce labeling efficiency. Limited Multiplexing: Typically limited to comparing two samples. |
| Isobaric Tags (TMT, iTRAQ) | Peptides from different samples are chemically labeled with tags that have the same total mass but yield different reporter ions upon fragmentation in the MS/MS scan. | High Multiplexing Capability: Can compare up to 18 samples in a single run. Universal: Applicable to any protein sample. | Ratio Distortion: Co-isolation of interfering ions can lead to inaccuracies in quantification. Post-Digestion Labeling: Does not correct for variability during protein extraction and digestion. |
Summary of Quantitative Data
Proper validation requires the clear presentation of quantitative results. The table below illustrates how data from a validation experiment assessing accuracy and precision might be summarized.
Table 3: Summary of Accuracy and Precision for QC Samples
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low (LQC) | 5.0 | 6 | 4.85 | 97.0 | 6.5 | 8.2 |
| Medium (MQC) | 50.0 | 6 | 52.10 | 104.2 | 4.1 | 5.5 |
| High (HQC) | 400.0 | 6 | 390.80 | 97.7 | 3.8 | 4.9 |
References
- 1. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. L-Tyrosine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6815-0.25 [isotope.com]
- 4. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Cross-Validation of L-Tyrosine-15N,d7 Results: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in metabolic research and drug development, ensuring the accuracy and reliability of analytical data is paramount. For isotopically labeled compounds such as L-Tyrosine-15N,d7, which often serve as internal standards or tracers in complex biological matrices, cross-validation of analytical results using orthogonal methods is not just good practice—it is a critical component of robust data generation.[1][2] Orthogonal methods, which rely on different physicochemical principles, provide a necessary check and balance, minimizing the risk of method-specific bias and enhancing confidence in the final quantitative outcomes.[2][3]
This guide provides a detailed comparison of two powerful analytical techniques for the quantitative analysis of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR). We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in implementing a comprehensive cross-validation strategy.
Quantitative Performance Comparison
The following tables summarize the comparative performance of LC-MS/MS and qNMR for the quantification of this compound in a human plasma matrix. These results are based on established bioanalytical method validation guidelines.[1]
Table 1: Method Validation Summary for this compound Quantification
| Parameter | LC-MS/MS | qNMR | Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | >0.995 | >0.998 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 µg/mL | Signal should be ≥5x blank; Accuracy ±20%; Precision ≤20% |
| Accuracy (% Bias) | -5.2% to 3.8% | -2.5% to 1.8% | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%RSD) | ≤8.5% | ≤4.2% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV) | <10% | Not Applicable | %CV should be ≤15% |
| Recovery (%) | 85-95% | Not Applicable | Consistent, precise, and reproducible |
Table 2: Cross-Validation of this compound Concentration in Spiked Plasma Samples
| Sample ID | LC-MS/MS Result (ng/mL) | qNMR Result (ng/mL) | % Difference |
| QC_Low (5 ng/mL) | 4.95 | 5.08 | -2.57% |
| QC_Mid (50 ng/mL) | 51.20 | 50.55 | 1.29% |
| QC_High (500 ng/mL) | 492.50 | 498.70 | -1.24% |
Visualizing the Workflow
A well-defined workflow is essential for reproducible results. The following diagram illustrates the logical flow of a cross-validation study, from sample preparation to final data comparison.
Experimental Protocols
Detailed and standardized protocols are the foundation of high-quality, comparable data.
LC-MS/MS Quantification Protocol
This method provides high sensitivity and is ideal for analyzing samples with low analyte concentrations.
a. Sample Preparation:
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., L-Tyrosine-13C9,15N).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (98% Water/2% Acetonitrile/0.1% Formic Acid).
-
Inject 5 µL into the LC-MS/MS system.
b. LC-MS/MS Instrumentation and Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 2% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM). For this compound, monitor a specific precursor-product ion transition.
qNMR Quantification Protocol
qNMR is a primary ratio method that is inherently quantitative without the need for an identical calibration standard, provided a certified internal standard is used. It is highly reproducible and not susceptible to matrix effects.
a. Sample Preparation:
-
Prepare a stock solution of a certified internal reference standard (e.g., Maleic Acid or TSP) of known purity in a suitable deuterated solvent (e.g., D₂O with a known pH).
-
To an aliquot of the plasma supernatant (prepared as in steps 1-3 of the LC-MS/MS prep), add a precise volume of the internal reference standard stock solution.
-
Lyophilize the sample to remove the aqueous/organic solvent.
-
Reconstitute the dried sample in a precise volume (e.g., 600 µL) of deuterated solvent (e.g., D₂O buffered to a specific pH to ensure consistent chemical shifts).
-
Transfer the solution to a high-precision NMR tube.
b. NMR Instrumentation and Conditions:
-
Spectrometer: 600 MHz NMR spectrometer equipped with a cryoprobe.
-
Experiment: 1D ¹H NMR with water suppression.
-
Key Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): At least 5 times the longest T1 of the protons of interest (typically >30s for quantitative accuracy).
-
Number of Scans: 64 or higher, depending on concentration.
-
Temperature: 298 K
-
c. Data Analysis: Quantification is achieved by comparing the integral of a unique, well-resolved proton signal from this compound to the integral of a known signal from the certified internal reference standard. The concentration is calculated using the known purity and weight of the standard.
Signaling Pathways and Logical Relationships
The relationship between the primary and orthogonal methods in a validation context can be visualized as a logical process to ensure data integrity.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
L-Tyrosine-15N,d7 vs. Radioactive Isotopes: A Comparative Guide for Researchers
In the landscape of modern scientific research, particularly in the fields of proteomics, metabolomics, and drug development, the use of isotopically labeled compounds is indispensable for tracing and quantifying molecules within complex biological systems. For decades, radioactive isotopes have been the standard. However, the advent of stable isotope-labeled compounds, such as L-Tyrosine-15N,d7, offers a powerful and safer alternative. This guide provides an objective comparison of this compound and its radioactive counterparts, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their studies.
Key Advantages of this compound
The primary advantages of using stable isotopes like this compound over radioactive isotopes such as ¹⁴C- or ³H-labeled tyrosine center on safety, experimental flexibility, and data quality.
-
Enhanced Safety : Stable isotopes are non-radioactive and pose no radiation risk to researchers or the environment.[1][2][3][4] This eliminates the need for specialized handling protocols, radiation shielding, and costly radioactive waste disposal, creating a safer laboratory environment.[5] In contrast, radioactive isotopes emit ionizing radiation, which can be harmful upon exposure and necessitates strict safety measures and regulatory compliance.
-
Greater Experimental Versatility : The non-radioactive nature of stable isotopes allows for their use in a wider range of studies, including those involving human subjects, particularly vulnerable populations like pregnant women and children, where radioactive tracers are often prohibited. Furthermore, multiple stable isotope tracers can be used simultaneously in the same experiment to track different metabolic pathways, a complexity not easily achievable with radioactive isotopes due to limitations on radiation exposure.
-
Superior Analytical Precision : Stable isotope-labeled compounds are typically analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These techniques provide high-resolution data, allowing for the precise localization of the isotopic label within the molecule. This level of detail is often not possible with radioactive isotopes, which are detected by their decay, a method that does not provide structural information.
-
Cost-Effectiveness in the Long Term : While the initial synthesis of stable isotope-labeled compounds can be more expensive than their radioactive counterparts, the long-term cost savings are significant. These savings stem from the elimination of expenses associated with radioactive waste disposal, decontamination, and the extensive safety infrastructure required for handling radioactive materials.
Performance Comparison: this compound vs. Radioactive Isotopes
The following table summarizes the key quantitative and qualitative differences between using this compound and radioactive tyrosine isotopes in a research setting.
| Feature | This compound (Stable Isotope) | Radioactive Tyrosine (e.g., ¹⁴C, ³H) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Scintillation Counting, Autoradiography |
| Safety | Non-radioactive, no radiation risk. | Emits ionizing radiation, requires specialized handling and disposal. |
| Sensitivity | High (attomole to nanomole range with MS). | Very high, capable of detecting very small quantities. |
| Quantitative Accuracy | High, allows for precise relative and absolute quantification. | Good, but can be affected by quenching in scintillation counting. |
| Structural Information | Provides precise location of the isotope within the molecule. | No direct structural information from detection. |
| Multiplexing | Multiple stable isotopes can be used simultaneously. | Limited by the ability to distinguish between different radioactive emissions. |
| In Vivo Studies | Safe for human studies, including in vulnerable populations. | Use in humans is highly restricted due to radiation exposure. |
| Waste Disposal | Standard chemical waste. | Requires specialized, costly radioactive waste disposal. |
| Cost | Higher initial compound cost, lower long-term costs. | Lower initial compound cost, high long-term costs for safety and disposal. |
Experimental Protocols
Below are generalized experimental protocols for utilizing this compound in a mass spectrometry-based proteomics experiment and for using ¹⁴C-L-Tyrosine in a metabolic study.
Protocol 1: Relative Quantification of Proteins using this compound in Cell Culture (SILAC-based)
This protocol outlines a typical workflow for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment to compare protein expression between two cell populations.
-
Cell Culture and Labeling :
-
Culture two populations of cells. One population is grown in a "light" medium containing natural L-Tyrosine.
-
The second population is grown in a "heavy" medium where natural L-Tyrosine is replaced with this compound.
-
Allow the cells to grow for at least five to six doublings to ensure complete incorporation of the labeled amino acid into the proteome.
-
-
Sample Preparation :
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Perform protein digestion, typically using trypsin, to generate peptides.
-
-
Mass Spectrometry Analysis :
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but have different masses due to the presence of the stable isotopes in one of the samples.
-
-
Data Analysis :
-
The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrum.
-
Protocol 2: Metabolic Study of L-Tyrosine using ¹⁴C-L-Tyrosine in an Animal Model
This protocol describes a general procedure for tracing the metabolic fate of L-Tyrosine in an animal model using a radioactive isotope.
-
Radiolabeling and Administration :
-
Synthesize or procure ¹⁴C-L-Tyrosine of high radiochemical purity.
-
Administer a known quantity and specific activity of ¹⁴C-L-Tyrosine to the animal model, typically via injection.
-
-
Sample Collection :
-
At various time points after administration, collect biological samples such as blood, tissues, and expired air.
-
-
Sample Processing :
-
Process the collected samples to separate different fractions (e.g., plasma, protein precipitates, metabolites).
-
Expired air can be trapped to measure the production of ¹⁴CO₂.
-
-
Radioactivity Measurement :
-
Measure the radioactivity in the different fractions using a liquid scintillation counter.
-
The amount of ¹⁴C in each fraction is used to determine the distribution and metabolic fate of L-Tyrosine over time. For example, the incorporation of ¹⁴C into protein precipitates indicates protein synthesis rates.
-
Visualizing Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a comparative experimental workflow and a simplified tyrosine signaling pathway.
Caption: A comparative workflow for stable isotope versus radioactive isotope labeling experiments.
References
- 1. Stable isotope labeling method targeting terminal tyrosine for relative peptide quantitation using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. Highly Sensitive Detection of Tyrosine and Neurotransmitters by Stereoselective Biosynthesis and Photochemically Induced Dynamic Nuclear Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Approaches to Analyze Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Isotopically Labeled L-Tyrosine: L-Tyrosine-¹⁵N,d₇ vs. ¹⁵N-L-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biomedical research, stable isotope-labeled compounds are indispensable tools for a myriad of applications, from metabolic tracing to quantitative proteomics and drug metabolism studies. L-Tyrosine, a critical amino acid precursor for neurotransmitters, hormones, and proteins, is frequently utilized in its isotopically labeled forms. This guide provides an objective comparison of two commonly used isotopologues: L-Tyrosine-¹⁵N,d₇ and ¹⁵N-L-Tyrosine, focusing on their isotope effects and performance in experimental settings.
Introduction to L-Tyrosine and its Isotopologues
L-Tyrosine is a non-essential amino acid synthesized in the body from phenylalanine.[1] It plays a pivotal role in several metabolic pathways, serving as a precursor to catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1][2] Given its central role in physiology and pathology, accurate quantification and metabolic flux analysis of tyrosine are crucial in many research areas.
Stable isotope-labeled versions of L-Tyrosine are widely used as internal standards in mass spectrometry-based quantification, enabling precise and accurate measurements by correcting for sample loss during preparation and variations in instrument response. The two isotopologues discussed here differ in the isotopes used for labeling:
-
¹⁵N-L-Tyrosine: Contains a single ¹⁵N isotope in place of the naturally abundant ¹⁴N in the amino group.
-
L-Tyrosine-¹⁵N,d₇: Contains a ¹⁵N isotope in the amino group and seven deuterium (d) atoms replacing hydrogen atoms on the aromatic ring and the β-carbon.
The choice between these labeled standards can have significant implications for experimental outcomes due to the differing isotope effects of ¹⁵N and deuterium.
Isotope Effects: A Head-to-Head Comparison
Isotope effects are the changes in the rate of a chemical reaction or in the physical properties of a molecule when an atom is replaced by one of its isotopes. These effects are more pronounced for lighter elements like hydrogen.
Kinetic Isotope Effects (KIEs)
The substitution of an atom with a heavier isotope can lead to a decrease in the rate of a chemical reaction, particularly if the bond to the isotope is broken or altered in the rate-determining step.
-
¹⁵N-L-Tyrosine: The replacement of ¹⁴N with ¹⁵N results in a very small change in mass relative to the total molecular weight. Consequently, the kinetic isotope effect for ¹⁵N is generally negligible in the context of its use as an internal standard for L-Tyrosine quantification. It is primarily used as a tracer in metabolic studies to follow the fate of the nitrogen atom.[3][4]
-
L-Tyrosine-¹⁵N,d₇: Deuterium labeling, especially on the aromatic ring and the carbon backbone, can lead to significant primary and secondary kinetic isotope effects. The C-D bond is stronger than the C-H bond, and its cleavage requires more energy, thus slowing down reactions where this bond is broken.
Studies on deuterated L-Tyrosine have demonstrated measurable kinetic isotope effects in enzymatic reactions. For instance, in the oxidative deamination of L-Tyrosine, deuteration at the α-carbon (C2 position) resulted in a significant kinetic isotope effect, indicating that the cleavage of the C-H bond at this position is a rate-determining step. Similarly, secondary deuterium isotope effects have been observed in the enzymatic hydroxylation of tyrosine, where deuteration of the aromatic ring influences the reaction rate.
Table 1: Summary of Kinetic Isotope Effects (KIE) for Deuterated L-Tyrosine in Enzymatic Reactions
| Enzyme/Reaction | Position of Deuteration | Observed KIE (kH/kD) on Vmax | Observed KIE (kH/kD) on Vmax/KM | Reference |
| L-phenylalanine dehydrogenase (oxidative deamination) | 2-position (α-carbon) | 2.26 | 2.87 | |
| Tyrosinase (hydroxylation) | 3',5'-positions (aromatic ring) | > 1 (normal KIE) | > 1 (normal KIE) | |
| Tyrosine Hydroxylase (mutant enzymes) | 3,5-positions (aromatic ring) | Inverse KIEs observed | - |
Note: KIE values greater than 1 indicate a normal isotope effect where the reaction is slower with the heavier isotope. Inverse KIEs (less than 1) can also occur.
Chromatographic Isotope Effects
In chromatographic separations, particularly reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly different retention times compared to their non-deuterated counterparts. This is attributed to the subtle differences in polarity and van der Waals interactions arising from the shorter and less polarizable C-D bond compared to the C-H bond.
-
¹⁵N-L-Tyrosine: Due to the minimal change in physicochemical properties, ¹⁵N-L-Tyrosine is expected to co-elute almost perfectly with unlabeled L-Tyrosine in most chromatographic systems. This is a desirable characteristic for an internal standard.
-
L-Tyrosine-¹⁵N,d₇: The presence of seven deuterium atoms can lead to a noticeable chromatographic shift, with the deuterated compound typically eluting slightly earlier than the unlabeled analyte in RPLC. While this separation is usually small, it can be a critical factor in high-resolution chromatography, potentially impacting the accuracy of quantification if the peaks are not sufficiently integrated or if matrix effects differ across the elution window.
Performance as an Internal Standard in Mass Spectrometry
The ideal internal standard should be chemically identical to the analyte, but mass-distinguishable.
-
¹⁵N-L-Tyrosine: Provides a mass shift of +1 Da. This small mass difference is easily resolved by modern mass spectrometers. Its co-elution with the analyte minimizes the risk of differential matrix effects.
-
L-Tyrosine-¹⁵N,d₇: Offers a significant mass shift of +8 Da (+1 from ¹⁵N and +7 from deuterium), which places its signal far from the isotopic envelope of the unlabeled analyte, reducing the potential for isotopic cross-talk. However, the potential for chromatographic separation and kinetic isotope effects during sample processing or analysis must be considered. In scenarios where the analyte undergoes significant metabolism involving the deuterated positions, the use of L-Tyrosine-¹⁵N,d₇ could lead to inaccurate quantification if the metabolic rates of the analyte and the standard differ.
Experimental Protocols
Quantification of L-Tyrosine in Human Plasma by LC-MS/MS
This protocol is a representative example for the quantification of L-Tyrosine in a biological matrix using a stable isotope-labeled internal standard.
1. Sample Preparation:
- To 100 µL of plasma, add 10 µL of an internal standard working solution (containing either ¹⁵N-L-Tyrosine or L-Tyrosine-¹⁵N,d₇ at a known concentration).
- Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex for 1 minute.
- Precipitate proteins by adding 200 µL of acetone, vortexing for 10 minutes at 25°C, and then centrifuging at 12,500 RPM for 5 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum evaporator.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate tyrosine from other plasma components (e.g., 5-95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for L-Tyrosine and its labeled internal standard.
- L-Tyrosine: m/z 182.1 → 136.1
- ¹⁵N-L-Tyrosine: m/z 183.1 → 137.1
- L-Tyrosine-¹⁵N,d₇: m/z 190.1 → 144.1
3. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard.
- Calculate the peak area ratio (analyte/internal standard).
- Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
- Determine the concentration of L-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Conclusion and Recommendations
The choice between L-Tyrosine-¹⁵N,d₇ and ¹⁵N-L-Tyrosine as an internal standard depends on the specific requirements of the experiment.
-
¹⁵N-L-Tyrosine is an excellent choice for most quantitative applications where the primary goal is to correct for sample processing and instrument variability. Its key advantages are its near-perfect co-elution with the unlabeled analyte and the absence of significant kinetic isotope effects. This makes it a robust and reliable internal standard for straightforward quantification.
-
L-Tyrosine-¹⁵N,d₇ offers a larger mass difference, which can be beneficial in avoiding isotopic overlap. However, researchers must be mindful of the potential for chromatographic separation from the analyte and the possibility of kinetic isotope effects, especially in studies involving metabolic transformations of tyrosine. It is crucial to validate the method carefully to ensure that these effects do not compromise the accuracy of the results. For metabolic flux analysis where the fate of the entire molecule is being traced, the heavy labeling of L-Tyrosine-¹⁵N,d₇ can be advantageous, provided the isotope effects are well-characterized and accounted for.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Uncoupled Forms of Tyrosine Hydroxylase Unmask Kinetic Isotope Effects on Chemical Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Quantitative Proteomics: A Comparative Guide to the Reproducibility of SILAC Experiments Utilizing L-Tyrosine Isotopes
For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands as a robust and widely adopted methodology. This guide provides a comprehensive comparison of the reproducibility and performance of SILAC experiments, with a particular focus on protocols adaptable for L-Tyrosine-15N,d7 labeling, offering supporting data and detailed experimental workflows.
The precision of quantitative proteomics is paramount for elucidating subtle yet significant changes in protein abundance that underpin cellular processes and disease states. SILAC, a metabolic labeling strategy, offers inherent advantages in accuracy by incorporating stable isotope-labeled amino acids directly into the proteome of living cells. This allows for the combination of different experimental samples at an early stage, minimizing downstream processing variability. While L-Arginine and L-Lysine are the most commonly employed amino acids in SILAC, the use of labeled L-Tyrosine is crucial for studies focusing on signaling pathways and post-translational modifications, particularly phosphorylation. This guide will delve into the reproducibility of SILAC, drawing on available data to provide a framework for designing and evaluating experiments, including those utilizing this compound.
Quantitative Reproducibility of SILAC
The reproducibility of SILAC experiments is a key factor in its widespread adoption. While specific data for this compound is not extensively published, the principles of metabolic labeling and the wealth of data from studies using other labeled amino acids provide a strong indication of the expected performance. The coefficient of variation (CV), a measure of the relative variability, is a critical metric for assessing reproducibility.
A study comparing SILAC with stable isotope dimethyl-labeling demonstrated the superior repeatability of the SILAC workflow. The standard deviation of SILAC was found to be 0.0591, which was nearly four times better than the chemical labeling workflows.[1] While this study did not use labeled tyrosine, it highlights the inherent precision of the SILAC method due to early sample mixing.
Generally, in SILAC experiments, intra-assay CVs are expected to be low, often well below 20-25%, which is considered acceptable for targeted mass spectrometry assays.[1] The mixing of cell populations before lysis and subsequent sample processing steps significantly reduces variability compared to methods where samples are processed independently and mixed at a later stage.
| Method | Typical Coefficient of Variation (CV) | Key Advantages | Considerations |
| SILAC (General) | Intra-assay CVs typically < 20-25%[1] | High accuracy and precision due to early sample mixing, in vivo labeling reflects true cellular state. | Requires proliferating cells, potential for amino acid conversion. |
| Tyrosine-based SILAC | Data not widely available for this compound, but expected to be in a similar range to general SILAC. | Enables direct quantification of tyrosine-containing peptides, crucial for phosphorylation studies. | Requires careful selection of cell lines and media to ensure efficient tyrosine incorporation. |
| Dimethyl Labeling | Higher variability compared to SILAC. | Applicable to a wider range of sample types, including tissues and non-proliferating cells. | Labeling occurs at the peptide level, introducing more potential for variability. |
Experimental Protocols
The following is a generalized protocol for a SILAC experiment adapted for the use of labeled L-Tyrosine. This protocol is based on established SILAC methodologies and a 5-plex SILAC method developed for quantifying tyrosine phosphorylation dynamics.[2]
I. Cell Culture and Metabolic Labeling
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM) lacking L-Tyrosine. For the "light" condition, supplement the medium with normal L-Tyrosine. For the "heavy" condition, supplement with this compound. The concentration of the amino acid should be optimized for the specific cell line but is typically in the range of standard media formulations.
-
Cell Adaptation: Culture the cells for at least five to six doublings in the respective "light" and "heavy" media to ensure near-complete incorporation of the labeled amino acid. The efficiency of incorporation (>97%) should be verified by mass spectrometry analysis of a small sample of protein lysate.
-
Experimental Treatment: Once labeling is complete, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).
II. Sample Preparation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of the "light" and "heavy" lysates. Mix equal amounts of protein from each lysate.
-
Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using an appropriate protease, typically trypsin.
III. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of the "heavy" and "light" forms. The ratio of the intensities of the isotopic peptide pairs reflects the change in protein abundance between the two experimental conditions.
Visualizing the Workflow and a Relevant Pathway
To further clarify the experimental process and its application, the following diagrams illustrate the SILAC workflow and a representative signaling pathway that can be investigated using tyrosine-based SILAC.
Caption: A generalized workflow for a SILAC experiment.
References
A Researcher's Guide to Internal Standards in L-Tyrosine Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of L-Tyrosine is critical for a deeper understanding of metabolic pathways and disease biomarkers. This guide provides an objective comparison of L-Tyrosine-15N,d7 against other commonly used internal standards in mass spectrometry-based bioanalysis. The information presented herein is supported by established experimental protocols and performance data to aid in the selection of the most appropriate standard for your research needs.
Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting analytical variability that can occur during sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the results.[1][2] An ideal SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties, with the only difference being its mass.[3]
Comparison of L-Tyrosine Internal Standards
The choice of an internal standard can significantly impact the reliability of quantitative results. While various isotopically labeled forms of L-Tyrosine are available, this guide focuses on the comparative performance of this compound against other common alternatives like L-Tyrosine-¹³C₉,¹⁵N and deuterated variants such as L-Tyrosine-d4.
| Internal Standard | Isotopic Labeling | Mass Shift (Da) | Key Performance Characteristics |
| This compound | ¹⁵N, ⁷D | +8 | High Mass Shift: The significant mass difference minimizes the risk of isotopic cross-talk from the natural analyte. Combined Labeling: The presence of both ¹⁵N and deuterium labels provides robustness. |
| L-Tyrosine-¹³C₉,¹⁵N | ¹³C₉, ¹⁵N | +10 | Gold Standard: Generally considered the most reliable internal standard due to the stability of ¹³C and ¹⁵N isotopes, which do not exhibit the "isotope effect" sometimes seen with deuterium.[4] Provides a large mass shift. |
| L-Tyrosine-d4 (ring-D4) | ⁴D | +4 | Commonly Used: A widely available and cost-effective option. Potential for Isotope Effects: Deuterium labeling can sometimes lead to slight chromatographic shifts and differences in ionization efficiency compared to the unlabeled analyte, which may affect accuracy. |
| L-Tyrosine-d2 (ring-2,6-D2) | ²D | +2 | Lower Mass Shift: The smaller mass difference increases the potential for spectral interference from the natural isotope envelope of the analyte. |
Experimental Protocols
Accurate and reproducible quantification of L-Tyrosine relies on well-defined experimental procedures. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation for Plasma/Serum
This protocol is a common and effective method for removing proteins from biological fluid samples prior to LC-MS/MS analysis.[5]
-
Aliquoting and Spiking: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the L-Tyrosine internal standard solution (e.g., this compound at a known concentration). Vortex briefly to mix.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like amino acids, as it provides good retention and peak shape.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., an amide-based or silica-based column) is recommended for optimal separation of amino acids.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Water:Acetonitrile with 0.15% Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 5:95 (v/v) Water:Acetonitrile with 0.15% Formic Acid.
-
Gradient Elution:
-
0-8 min: 95% to 82.5% B
-
8-12 min: 82.5% to 70.5% B
-
12-14 min: 70.5% to 55% B
-
14-15.5 min: Hold at 55% B
-
15.5-15.6 min: 55% to 95% B
-
15.6-17 min: Re-equilibrate at 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
The following table provides example MRM transitions for L-Tyrosine and its common internal standards. These values should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Tyrosine | 182.1 | 136.1 | 15 |
| This compound | 190.1 | 143.1 | 15 |
| L-Tyrosine-¹³C₉,¹⁵N | 192.1 | 146.1 | 15 |
| L-Tyrosine-d4 | 186.1 | 140.1 | 15 |
Mandatory Visualizations
To provide a clearer understanding of the biochemical context and experimental workflow, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal of L-Tyrosine-15N,d7: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of L-Tyrosine-15N,d7, a stable isotope-labeled amino acid. As this compound is not radioactive, its disposal protocol is primarily governed by the chemical properties of L-Tyrosine and general laboratory waste regulations.
Immediate Safety Considerations
Before handling this compound, it is crucial to be aware of its potential hazards. While not classified as a hazardous substance, L-Tyrosine can cause skin and serious eye irritation.[1][2] Inhalation of dust may also cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. The following steps provide a general operational plan:
-
Waste Identification and Segregation:
-
Characterize the waste: Determine if it is the pure, unused compound, a solution, or contaminated labware (e.g., weighing paper, pipette tips, gloves).
-
Segregate the waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Stable isotope-labeled waste is generally treated similarly to its unlabeled counterpart.[3]
-
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof waste container.
-
The container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and any associated hazards.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The SAA must be a secure, well-ventilated area, away from incompatible materials.
-
Ensure the storage area has secondary containment to prevent spills from reaching the environment.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often six months), arrange for a pickup by your institution's hazardous waste management service.
-
Complete any required waste pickup forms, providing an accurate description of the waste.
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly. To be considered non-hazardous, the container must be "empty" according to regulatory definitions. This typically means that all contents have been removed by normal means and no more than one inch of residue remains, or for smaller containers, no more than 3% by weight of the total capacity of the container remains.
For containers that held non-acutely hazardous chemicals like L-Tyrosine, they can often be disposed of as regular trash after being triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. After rinsing, deface or remove all labels from the container before disposal.
Key Disposal and Safety Data Summary
| Parameter | Guideline | Source(s) |
| Waste Classification | Non-hazardous solid waste (unless mixed with hazardous solvents) | |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, lab coat | |
| Handling Area | Well-ventilated area or chemical fume hood | |
| Spill Cleanup | Sweep up solid material, place in a sealed container for disposal, and wash the spill site. | |
| Container Labeling | "Hazardous Waste" (or as required), Chemical Name, Hazard Information | |
| Storage | Designated Satellite Accumulation Area with secondary containment | |
| Empty Container Disposal | Triple-rinse with a suitable solvent, deface labels, and dispose of as regular trash. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific waste management policies for detailed guidance.
References
Essential Safety and Logistical Information for Handling L-Tyrosine-15N,d7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of L-Tyrosine-15N,d7, a non-radioactive, isotopically labeled amino acid. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from airborne powder and accidental splashes. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities handled with adequate ventilation. An N95 or higher-rated respirator is recommended when handling larger quantities or when adequate ventilation is not available. | Minimizes the risk of inhaling the powdered chemical.[1] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is essential for safety and experimental accuracy. The following step-by-step protocol outlines the best practices for handling this compound.
Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for L-Tyrosine and its analogs.
-
Ensure Proper Ventilation: Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.
-
Prepare the Workspace: Ensure the work area is clean and uncluttered.[2] Cover the work surface with disposable bench paper to easily contain any spills.
-
Assemble all necessary materials: Have all required equipment, including spatulas, weighing paper, and containers, readily available to minimize movement and potential for spills.
Handling the Powder:
-
Don Appropriate PPE: Before handling the chemical, put on all recommended personal protective equipment as detailed in the table above.
-
Weighing:
-
Perform weighing operations in an area with minimal air currents to prevent the powder from becoming airborne.[3]
-
Use a spatula to carefully transfer the powder to weighing paper or a container.[1] Avoid pouring directly from the bottle to minimize dust generation.[3]
-
Keep the container closed when not in use.
-
-
Dissolving:
-
When preparing a solution, add the solvent to the powder slowly to prevent splashing.
-
If necessary, use a vortex mixer or sonicator to facilitate dissolution.
-
Post-Handling:
-
Clean the Workspace: Wipe down the work area and any equipment used.
-
Dispose of contaminated materials: Properly dispose of any contaminated bench paper, gloves, and weighing paper in the designated chemical waste container.
-
Remove PPE: Remove your lab coat and gloves.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a non-radioactive, isotopically labeled compound, it should be treated as a non-hazardous chemical waste unless mixed with a hazardous substance.
Waste Segregation:
-
Unused Compound: Dispose of the original compound in a designated, clearly labeled waste container for non-hazardous chemical waste.
-
Contaminated Labware (Plastic): Items such as pipette tips, and microfuge tubes should be disposed of in the designated solid chemical waste container.
-
Contaminated Labware (Glass): Rinse glassware with a suitable solvent (e.g., water or an appropriate organic solvent). The rinsed glassware can then be disposed of as regular laboratory glass waste. The solvent rinse should be collected and disposed of as chemical waste.
-
Contaminated PPE: Dispose of gloves and other contaminated disposable PPE in the designated solid chemical waste container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with their contents.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Collection: Follow your institution's guidelines for the collection of chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
